Amyl phenylacetate
Description
Properties
IUPAC Name |
pentyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVLBFSVAFUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063714 | |
| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
266.00 to 269.00 °C. @ 760.00 mm Hg | |
| Record name | Amyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5137-52-0 | |
| Record name | Pentyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentyl phenylacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl phenylacetate | |
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| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, pentyl ester | |
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| Record name | Pentyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3LE4BID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Amyl Phenylacetate
Introduction
Amyl phenylacetate (CAS No. 5137-52-0), also known as pentyl phenylacetate, is an organic ester recognized for its characteristic sweet, floral, and fruity aroma.[1] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries, valued for its ability to impart notes of honey, rose, and fruit.[1][2] Beyond its sensory applications, its physicochemical properties make it a subject of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its characterization, intended for a scientific audience engaged in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational to its application and manipulation in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification techniques. The key physical constants for this compound are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5137-52-0 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | [3][5] |
| Molecular Weight | 206.28 g/mol | [3][5] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2][4] |
| Odor Profile | Sweet, fruity, honey, rose, balsamic | [2] |
| Boiling Point | 266 - 269 °C at 760 mmHg | [3][4] |
| Density | 0.975 - 0.985 g/mL at 20-25°C | [2][4] |
| Refractive Index (n D²⁰) | 1.4810 - 1.4910 | [2][4] |
| Flash Point | 107 - 110 °C (224 - 230 °F) | [3][4][5] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents.[1][2][4] | |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [4] |
| LogP (estimated) | 3.53 - 4.2 | [4][6] |
Expert Insight: The high boiling point and low vapor pressure are characteristic of an ester with a significant molecular weight, contributing to its role as a "heart" note in perfumery, which means it has medium volatility and persistence.[5] Its insolubility in water and high solubility in organic solvents are predictable from its molecular structure, which features a large nonpolar hydrocarbon component (the pentyl and phenyl groups) and a polar ester group.[1] The estimated LogP value greater than 3 indicates its lipophilic nature, a critical parameter in applications related to flavor absorption, fragrance longevity on skin, and potential bioaccumulation.
Chemical Identity and Reactivity
This compound is the ester formed from the condensation of phenylacetic acid and amyl alcohol (pentanol).[3][5] Its chemical behavior is dominated by the ester functional group, making it susceptible to hydrolysis and a key product of esterification.
Synthesis via Fischer Esterification
The most common industrial synthesis of this compound is the Fischer esterification reaction.[3] This involves reacting phenylacetic acid with amyl alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3]
Causality Behind Experimental Choices:
-
Catalyst: A strong acid like H₂SO₄ is required to protonate the carbonyl oxygen of the phenylacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of amyl alcohol.
-
Reaction Conditions: The reaction is an equilibrium process. To drive the reaction toward the product (the ester), it is common practice to either use an excess of one reactant (typically the less expensive alcohol) or to remove water as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus.
-
Alternative Reagents: For higher yields, phenylacetic acid can be replaced by a more reactive derivative like phenylacetic anhydride.[3] This avoids the production of water, making the reaction irreversible and driving it to completion.
Caption: Workflow for the synthesis of this compound.
Hydrolysis: The Reverse Reaction
As an ester, this compound can undergo hydrolysis to yield its parent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism is identical but driven in the reverse direction by the presence of a large excess of water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), is used. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon. The reaction produces amyl alcohol and the carboxylate salt of phenylacetic acid (sodium phenylacetate).[7] Acidification of the salt in a subsequent step is required to recover the free phenylacetic acid.[7]
Expert Insight: Saponification is often preferred for quantitative hydrolysis because it goes to completion. The disappearance of the water-insoluble ester layer serves as a simple visual indicator that the reaction is finished.[7] The rate of hydrolysis can be influenced by steric hindrance; for instance, branched isomers like isothis compound may react at different rates compared to the straight-chain n-amyl isomer.[7]
Caption: Mechanism of saponification for this compound.
Stability
This compound is generally stable under normal storage conditions. However, prolonged exposure to heat can lead to slow hydrolysis, forming phenylacetic acid.[5] The presence of the benzene ring also makes it susceptible to gradual coloration over time, a common trait for aromatic compounds.[5] For optimal shelf-life, it should be stored in a cool, dry, dark place in a tightly sealed container.[1][2]
Spectroscopic and Analytical Characterization
For researchers and drug development professionals, unambiguous identification and purity assessment are paramount. Spectroscopic methods provide a molecular fingerprint of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic peaks that confirm its identity as an aromatic ester.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
C-O Stretch (Ester): A strong band will appear in the region of 1150-1250 cm⁻¹ , corresponding to the stretching of the C-O single bond of the ester group.
-
sp² C-H Stretch (Aromatic): Absorptions will be seen just above 3000 cm⁻¹ .
-
sp³ C-H Stretch (Aliphatic): Absorptions will be seen just below 3000 cm⁻¹ , corresponding to the amyl group.
-
C=C Stretch (Aromatic): Peaks of medium intensity will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Note: The following are predicted shifts based on the structure and data for similar compounds like isothis compound).[8][9]
-
¹H NMR:
-
Aromatic Protons (C₆H₅-): A multiplet integrating to 5 hydrogens will appear in the ~7.2-7.4 ppm region.
-
Methylene Protons (-O-CH₂-): A triplet integrating to 2 hydrogens, corresponding to the methylene group attached to the ester oxygen, will be found downfield around ~4.1 ppm due to the deshielding effect of the oxygen.
-
Methylene Protons (-CH₂-Ph): A singlet integrating to 2 hydrogens for the methylene group adjacent to the phenyl ring will appear around ~3.6 ppm.
-
Aliphatic Protons (Amyl Chain): A series of multiplets for the remaining methylene groups of the amyl chain will be located upfield between ~0.8-1.7 ppm. The terminal methyl group (-CH₃) will appear as a triplet around ~0.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, appearing around ~171 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will be in the ~127-136 ppm range.
-
Ester Methylene Carbon (-O-CH₂-): The carbon attached to the ester oxygen will be around ~65 ppm.
-
Phenylacetyl Methylene Carbon (-CH₂-Ph): The methylene carbon adjacent to the phenyl ring will appear around ~41 ppm.
-
Aliphatic Carbons: The remaining carbons of the amyl chain will resonate in the upfield region, typically between ~14-31 ppm.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry will result in fragmentation patterns that are diagnostic for the structure of this compound.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206) may be observed.
-
Base Peak: A common fragmentation pathway for phenylacetates is the cleavage of the benzyl group, leading to a very stable tropylium cation at m/z = 91 . This is often the base peak in the spectrum.
-
Other Fragments: Other significant fragments may include the loss of the pentyloxy group to give m/z = 115, and fragments corresponding to the amyl cation (m/z = 71) or loss of pentene (McLafferty rearrangement) if applicable.[10]
Experimental Protocol: Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter in drug development for predicting membrane permeability and absorption.
Objective: To determine the LogP of this compound using the shake-flask method, a self-validating protocol standardized by the OECD (Guideline 107).
Methodology:
-
Preparation of Phases:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. This ensures the system is at equilibrium before the solute is introduced.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Analyze these standards using UV-Vis spectrophotometry or HPLC to generate a standard curve of absorbance/peak area versus concentration. This curve validates the analytical method's linearity and accuracy.
-
-
Partitioning Experiment:
-
In a separatory funnel, combine a known volume of the water-saturated n-octanol containing a known concentration of this compound (from the standard curve range) with a known volume of the n-octanol-saturated water. A volume ratio of 1:1 is common.
-
Shake the funnel vigorously for 5-10 minutes to allow the solute to partition between the two phases.
-
Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
-
Analysis:
-
Carefully separate the two layers.
-
Measure the concentration of this compound remaining in the n-octanol phase using the previously established analytical method (UV-Vis or HPLC).
-
The concentration in the aqueous phase can be determined by difference or measured directly if the concentration is above the detection limit.
-
-
Calculation and Validation:
-
Calculate the partition coefficient, P, as:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
Calculate LogP as the base-10 logarithm of P.
-
Self-Validation: The experiment should be repeated with different starting concentrations and volume ratios. Consistent LogP values across these different conditions validate the result and demonstrate that the partitioning is independent of these variables, confirming the integrity of the protocol.
-
Safety and Handling
While this compound is widely used, proper handling is essential.
-
Handling: Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1][11] Avoid skin contact and inhalation of vapors.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and oxidizing agents.[1][2] Keep containers tightly sealed to prevent degradation and maintain purity.[1]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, flush with water for at least 15 minutes.[11] If inhaled, move to fresh air.[11] Seek medical attention if irritation or other symptoms persist.[11]
References
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ScenTree. Amyl phenyl acetate (CAS N° 5137-52-0).
-
Chemical Bull Pvt. Ltd. Amyl Phenyl Acetate | 5137-52-0.
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The Good Scents Company. amyl phenyl acetate pentyl phenylacetate.
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Ventos. This compound.
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Vulcanchem. This compound - 5137-52-0.
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Elchemy. Iso Amyl Phenyl Acetate.
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Chemical Bull. SPECIFICATION - Iso Amyl Phenyl Acetate.
-
Elan Chemical. PRODUCT SPECIFICATIONS - AMYL PHENYL ACETATE (ISO).
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Ataman Kimya. ISOthis compound.
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Otto Chemie Pvt. Ltd. This compound, 5137-52-0.
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Kaival Chemicals Pvt. Ltd. Iso Amyl Phenyl Acetate Manufacturer in Padra, Gujarat.
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Chem-Impex. Isothis compound.
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Nishant Aromas. MATERIAL SAFETY DATA SHEET Product Name : ISO AMYL PHENYL ACETATE 98%.
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Advanced Biotech. Safety Data Sheet.
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Vigon. 502925 isoamyl phenyl acetate safety data sheet.
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FooDB. Showing Compound this compound (FDB017996).
-
The John D. Walsh Company. SAFETY DATA SHEET - AMYL PHENYL ACETATE.
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ChemicalBook. 5137-52-0(this compound) Product Description.
-
PubChem - NIH. Isothis compound | C13H18O2 | CID 7600.
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Nishant Aromas. Iso Amyl Phenyl Acetate 98%.
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CDH Fine Chemical. AMYL PHENYL ACETATE FOR SYNTHESIS.
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SpectraBase. Isothis compound - Optional[13C NMR] - Chemical Shifts.
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Pell Wall. Iso Amyl Phenyl Acetate.
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NIST WebBook. Pentyl phenylacetate.
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PubMed Central (PMC). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT.
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Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
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Benchchem. Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide.
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Sciencemadness Discussion Board. Ester hydrolysis.
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Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
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A Comprehensive Technical Guide to the Synthesis of Amyl Phenylacetate via Fischer-Speier Esterification
This document provides an in-depth technical guide for the synthesis of amyl phenylacetate, a valuable ester in the fragrance and flavor industries, from phenylacetic acid and amyl alcohol. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol for achieving a high-purity product.
Introduction: The Chemical and Commercial Significance of this compound
This compound (also known as pentyl 2-phenylacetate) is an organic ester with the molecular formula C₁₃H₁₈O₂.[1] It is a colorless liquid recognized for its distinctive sweet, floral, and honey-like aroma, with green and rosy notes.[2][3] This olfactory profile makes it a sought-after component in hyacinth accords within perfumery and as a flavoring agent.[2] While found in trace amounts in natural sources like peppermint essential oil, the molecule is predominantly produced synthetically to meet commercial demand.[2]
The most common and industrially viable route to this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (phenylacetic acid) and an alcohol (amyl alcohol).[1] This guide will focus exclusively on this method, providing a detailed examination of its mechanism, a field-tested experimental protocol, and modern analytical techniques for quality control.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol [1][4] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Odor Profile | Sweet, fruity, honey, rose, balsamic[3] |
| Boiling Point | 266-269 °C @ 760 mmHg[5] |
| Flash Point | ~107-110 °C[1][5] |
| Specific Gravity | 0.977 - 0.985 @ 25 °C[5] |
| Refractive Index | 1.483 - 1.489 @ 20 °C[5] |
Table 1: Physicochemical Properties of this compound
The Reaction Mechanism: A Deep Dive into Fischer-Speier Esterification
Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[6] A critical aspect of this reaction is its reversible nature; the process exists in a chemical equilibrium with its reverse reaction, acid-catalyzed hydrolysis.[7][8] Understanding this equilibrium is paramount to achieving a high yield.
The mechanism proceeds through a series of proton transfer and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7][9]
-
Nucleophilic Attack: The nucleophilic oxygen atom of amyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[9][10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular tautomerization converts a hydroxyl group, which is a poor leaving group, into a water molecule, an excellent leaving group.[8][9]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling the water molecule and reforming the carbonyl double bond. This results in a protonated ester.[6][10]
-
Deprotonation: A base (such as water or another molecule of the alcohol) removes the final proton from the carbonyl oxygen, yielding the neutral this compound ester and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[6]
To maximize the yield of the ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. This is typically achieved in two ways:
-
Use of Excess Reactant: The reaction is often carried out using a large excess of one reactant, usually the more economical one (in this case, amyl alcohol), to drive the equilibrium forward.[7][8]
-
Removal of Water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to the right. This can be accomplished using a Dean-Stark apparatus or by including a dehydrating agent.[9][10]
Caption: The acid-catalyzed mechanism for Fischer esterification.
Experimental Protocol: A Validated Laboratory-Scale Synthesis
This protocol details a reliable method for the synthesis and purification of this compound. The causality for each step, particularly in the work-up phase, is explained to ensure a deep understanding of the process.
3.1. Materials and Equipment
-
Reagents: Phenylacetic acid (≥99%), Amyl alcohol (pentan-1-ol, ≥99%), Concentrated sulfuric acid (98%), Diethyl ether (or ethyl acetate), 5% (w/v) Sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (or magnesium sulfate).
-
Equipment: 250 mL round-bottom flask, Heating mantle with magnetic stirrer, Reflux condenser, 250 mL Separatory funnel, Erlenmeyer flasks, Rotary evaporator, Glassware for vacuum distillation (optional).
3.2. Step-by-Step Synthesis and Purification Workflow
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add phenylacetic acid (e.g., 0.2 mol) and amyl alcohol (e.g., 0.6 mol, a 3-fold molar excess). The use of excess alcohol serves to shift the reaction equilibrium towards the product.
-
With continuous stirring, cautiously add concentrated sulfuric acid (approx. 2-3 mL) dropwise. This addition is exothermic and must be done slowly to control the temperature.
-
-
Reflux:
-
Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reflux allows the reaction to proceed at an elevated temperature without loss of volatile reactants or products.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether (or another suitable water-immiscible solvent) to dissolve the organic components.
-
Add 100 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. This initial wash removes the bulk of the sulfuric acid and some unreacted amyl alcohol.
-
Alkaline Wash (Crucial Step): Add 50 mL of 5% sodium bicarbonate solution to the separatory funnel. Stopper and shake, frequently venting the funnel to release the CO₂ gas produced. Causality: This step is critical for removing unreacted phenylacetic acid. The basic sodium bicarbonate deprotonates the acidic carboxylic acid, forming sodium phenylacetate, which is highly soluble in water and is thus extracted into the aqueous layer.[11][12]
-
Repeat the sodium bicarbonate wash. Check the pH of the aqueous layer to ensure it is basic, confirming the removal of the acid.
-
Brine Wash: Wash the organic layer with 50 mL of saturated brine. Causality: This wash removes the majority of the residual water dissolved in the organic layer and helps to break up any emulsions, facilitating a cleaner separation.[11]
-
-
Drying and Solvent Removal:
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate to the solution and swirl. Let it stand for 15-20 minutes until the liquid is clear. Causality: The anhydrous salt binds to residual water molecules, thoroughly drying the organic solution.[11]
-
Filter the solution to remove the drying agent.
-
Remove the solvent (diethyl ether) and excess amyl alcohol using a rotary evaporator.
-
-
Final Purification (Recommended):
-
For high purity, the resulting crude ester should be purified by vacuum distillation. The significant difference in boiling points between this compound (~269 °C) and any remaining impurities allows for efficient separation.[11]
-
Caption: A streamlined workflow for the synthesis of this compound.
Product Characterization and Quality Control
Confirmation of product identity and assessment of purity are essential. A combination of physical property measurements and spectroscopic analysis provides a comprehensive characterization.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess reaction completion and purity by comparing the product spot to starting material standards.[11]
-
Gas Chromatography (GC): The preferred method for quantitative purity analysis, capable of separating the ester from residual starting materials and byproducts.[11][13]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorptions for this compound include a strong C=O stretch for the ester at ~1735 cm⁻¹, and the disappearance of the broad O-H stretch from the starting carboxylic acid (~3000 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. This compound will show a molecular ion peak [M]⁺ at m/z 206.[4]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when performing this synthesis.
-
Reagent Hazards:
-
Phenylacetic Acid: Causes skin, eye, and respiratory irritation.[14][15] Handle in a well-ventilated area or fume hood.
-
Amyl Alcohol: Flammable liquid and vapor. Causes skin and respiratory irritation.[16] Keep away from ignition sources.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Always add acid to other liquids slowly; never the other way around.
-
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[17][18]
-
Handling: All operations should be conducted within a certified chemical fume hood.[17] Ensure emergency access to a safety shower and eyewash station.
-
Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dark place.[1] Prolonged exposure to heat can promote hydrolysis back to phenylacetic acid and amyl alcohol.[2]
Conclusion
The Fischer-Speier esterification of phenylacetic acid and amyl alcohol is a robust and efficient method for synthesizing this compound. By understanding the reversible nature of the reaction mechanism and employing strategies to drive the equilibrium towards completion, high yields of the desired ester can be achieved. A meticulous work-up procedure, particularly the alkaline wash to remove unreacted acid, is critical for obtaining a high-purity product suitable for demanding applications in research and industry. The successful execution of this synthesis relies on a combination of sound theoretical knowledge, precise experimental technique, and an unwavering commitment to safety.
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A Technical Guide to the Natural Occurrence and Isolation of Amyl Phenylacetate from Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl phenylacetate is a significant aromatic ester recognized for its sweet, floral, and honey-like fragrance, making it a valuable compound in the flavor, fragrance, and cosmetic industries. While predominantly synthesized chemically, there is growing interest in its isolation from natural botanical sources. This guide provides a comprehensive overview of the natural occurrence of this compound and its isomers in plants. It further details the methodologies for its extraction and purification, offering a technical resource for researchers and professionals in natural product chemistry and drug development. The protocols described herein are designed to ensure scientific rigor and reproducibility, from initial extraction to final purification and analysis.
Introduction to this compound
This compound (C13H18O2) is an organic compound belonging to the ester family, characterized by a benzene ring and a pentyl ester group.[1][2] It is a colorless liquid with a distinct aroma, often described as sweet, with notes of honey, cocoa, and a green, rosy undertone.[3][4] Its isomer, isothis compound, shares similar properties but with a more pronounced chocolate-like scent.[5][6] These aromatic qualities have led to their use in perfumery and as flavoring agents.[7] While synthetic production via Fischer esterification of phenylacetic acid and amyl alcohol is common, the demand for natural ingredients has spurred research into its botanical origins.[3]
Natural Occurrence in the Plant Kingdom
The presence of this compound and its isomers in nature is relatively rare and often in trace amounts, making their isolation a complex endeavor. Research has identified their presence in the essential oils of a select number of plants.
-
Peppermint (Mentha x piperita): Both this compound and isothis compound have been detected in peppermint essential oil.[3][5]
-
Artemisia afra: This African plant is another known source of isothis compound, although in very small quantities.[5]
-
Mimusops elengi (Spanish Cherry): The flowers of this tree are rich in volatile aromatic esters, and while specific mention of this compound is limited, the presence of related compounds like 2-phenylethyl acetate suggests a similar biosynthetic pathway.[8][9]
-
Xylopia aethiopica (Grains of Selim): The essential oil of its fruits contains a complex mixture of terpenes and other volatile compounds, and while not a primary source of this compound, it represents the diversity of aromatic compounds in the plant kingdom.[10][11][12][13][14]
The concentration of these esters can be influenced by various factors, including the plant's genetics, geographical location, climate, and the time of harvest.
Methodologies for Isolation and Purification
The isolation of this compound from plant sources involves a multi-step process that begins with the extraction of the essential oil, followed by the purification of the target compound.
Extraction of Essential Oils from Plant Material
The initial step is to extract the crude essential oil from the plant matrix. The choice of method depends on the stability of the compound and the nature of the plant material.
Comparison of Extraction Methods
| Method | Advantages | Disadvantages |
| Steam Distillation | - Widely used and well-established.[15] - Effective for thermally stable, volatile compounds.[16] - Avoids the use of organic solvents. | - High temperatures can cause degradation of heat-sensitive compounds.[17] - Not suitable for non-volatile compounds. |
| Solvent Extraction | - Effective for a wide range of compounds, including those that are less volatile or heat-sensitive.[18] - Can yield a more complete aromatic profile. | - Risk of residual solvent in the final product. - Requires an additional step for solvent removal.[19] |
| Supercritical CO2 Extraction | - Gentle method, ideal for heat-sensitive compounds.[20][21] - Produces a high-purity extract with no solvent residue.[22][23] - Environmentally friendly ("green") technology.[24] | - High initial equipment cost. - Requires specialized knowledge to operate. |
Purification of this compound
Once the crude essential oil is obtained, the next step is to isolate the this compound from the complex mixture of other volatile compounds.
Fractional distillation is a powerful technique for separating compounds with different boiling points.[25][26] It is particularly useful for purifying components of essential oils.[27][28] The process involves heating the essential oil in a distillation column, allowing the vapors to condense at different temperatures to separate the components.[25]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a heating mantle.
-
Charging the Still: Place the crude essential oil into the distillation flask.
-
Heating: Gradually heat the flask. The component with the lowest boiling point will vaporize first.
-
Fraction Collection: As the vapor rises through the column and condenses, collect the distillate in fractions based on the temperature at which they distill.
-
Monitoring: Monitor the temperature at the top of the column to determine when a new fraction is beginning to distill.
-
Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the one containing the highest concentration of this compound.
For a finer degree of purification, column chromatography is employed.[29] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[30] For separating esters like this compound, silica gel is a commonly used stationary phase.[31][32]
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the this compound-rich fraction from distillation in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the mixture.
-
Fraction Collection: Collect the eluate in a series of small fractions.
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the purified this compound.[32]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Analytical Characterization
The identity and purity of the isolated this compound must be confirmed using analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile compounds.[33] The retention time in the GC provides information about the compound, while the mass spectrum from the MS gives its unique fragmentation pattern, confirming its molecular structure.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.[30][31]
Visualization of Workflows
Diagram 1: General Workflow for Extraction
Caption: General workflow for the extraction of essential oils.
Diagram 2: Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The isolation of this compound from natural plant sources is a challenging yet rewarding endeavor. It requires a systematic approach, combining efficient extraction techniques with high-resolution purification methods. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully isolate and characterize this valuable aromatic compound. As the demand for natural products continues to grow, the development of optimized and scalable isolation processes for compounds like this compound will be of increasing importance.
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Navigating the Safety Landscape of Amyl Phenylacetate in the Research Laboratory
A Technical Guide for Scientists and Drug Development Professionals
Amyl phenylacetate, a specialty chemical valued for its distinct aromatic properties, is increasingly utilized in various research and development applications, including as a building block in organic synthesis and for the formulation of novel fragrance and flavor profiles.[1] As its presence in the laboratory becomes more common, a thorough understanding of its toxicological profile and the implementation of robust safety protocols are paramount to ensure the well-being of research personnel. This guide provides an in-depth analysis of the toxicological and safety data for this compound, offering practical, evidence-based guidance for its safe handling, storage, and disposal in a laboratory setting.
Physicochemical and Toxicological Profile of this compound
A foundational aspect of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and potential hazards. This compound is a combustible liquid with a high flash point, indicating a relatively low fire hazard under standard laboratory conditions.[2] However, its toxicological properties necessitate careful handling to mitigate potential health risks.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Pentyl 2-phenylacetate | [2] |
| CAS Number | 5137-52-0 | [2] |
| Molecular Formula | C13H18O2 | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Sweet, fruity, honey-like | [2] |
| Boiling Point | 266-269 °C @ 760 mmHg | [2] |
| Flash Point | 106.67 °C (closed cup) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [1] |
Toxicological Summary
The primary health concern associated with this compound is its potential to cause skin irritation.[2][3] While comprehensive toxicological data for this compound itself is limited in some areas, information from its isomers and structurally related compounds (read-across analogs) provides valuable insights into its potential hazards.
| Toxicological Endpoint | Finding | Citation |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | [2] |
| Skin Irritation | Classified as a Skin Irritant (Category 2), causing skin irritation. | [2][3] |
| Eye Irritation | May cause eye irritation. | [2] |
| Respiratory Irritation | Inhalation of vapors may cause respiratory tract irritation. | [2] |
| Skin Sensitization | Data on isothis compound and a read-across analog, methyl benzoate, indicate no safety concerns for skin sensitization at current use levels. | [4] |
| Genotoxicity | A read-across analog, methyl phenylacetate, was not found to be genotoxic. This compound is not expected to be genotoxic. | [4] |
| Carcinogenicity | Not classified as a carcinogen by IARC, OSHA, or NTP. | [5] |
| Reproductive/Developmental Toxicity | For isothis compound, exposure is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity. | [4] |
Risk Assessment and Hazard Mitigation in the Laboratory
A systematic approach to risk assessment is crucial for the safe handling of this compound. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.
The Hierarchy of Controls
The hierarchy of controls is a framework for mitigating workplace hazards, prioritizing the most effective measures.
Caption: The Hierarchy of Controls for managing exposure to this compound.
Expertise in Practice: While elimination or substitution may not always be feasible in a research context where this compound is the specific molecule of interest, the emphasis should be on robust engineering controls. A properly functioning chemical fume hood is the primary line of defense against inhalation exposure.
Experimental Workflow for Safe Handling
A standardized workflow ensures that safety is integrated into every step of the experimental process.
Caption: A typical experimental workflow incorporating safety measures for this compound.
Standard Operating Procedures for this compound
Adherence to detailed Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and ensuring a safe working environment.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be considered when there is a risk of splashing.
-
Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile) are recommended.[2] Contaminated gloves should be removed and disposed of properly. A lab coat should be worn to protect street clothing.
-
Respiratory Protection: In most laboratory settings with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. However, in the event of a large spill or inadequate ventilation, a personal breathing apparatus may be necessary.[2]
Handling and Storage
-
Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Incompatible materials such as strong oxidizing agents, mineral acids, and strong reducing agents should be stored separately.[2]
Spill and Emergency Procedures
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[6] Place the contaminated material in a sealed container for proper disposal.[6] Ensure adequate ventilation in the area of the spill.[2]
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill to prevent it from entering drains or waterways.[3] Use a self-contained breathing apparatus and appropriate PPE during cleanup.[6]
-
Fire: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical powder to extinguish a fire.[2] Do not use a full water jet, as it may spread the fire.[2]
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious).[2] Do not induce vomiting. Seek immediate medical attention.[2]
Conclusion
This compound, while a valuable compound in research and development, presents manageable hazards when handled with the appropriate safety precautions. A thorough understanding of its toxicological profile, particularly its potential as a skin irritant, coupled with the consistent application of the hierarchy of controls and detailed SOPs, will ensure a safe laboratory environment for all personnel. By integrating these principles into daily laboratory practice, researchers can confidently and safely explore the potential of this versatile chemical.
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A Comprehensive Technical Guide to the Physicochemical Characterization of Amyl Phenylacetate: Boiling and Melting Point Determination
This in-depth technical guide provides a comprehensive overview of the boiling and melting points of pure amyl phenylacetate, a compound of significant interest to researchers, scientists, and professionals in the drug development, flavor, and fragrance industries. This document moves beyond a simple recitation of physical constants to provide a foundational understanding of the principles and practicalities of their determination, ensuring both scientific rigor and field-proven insights.
Introduction: The Significance of this compound and Its Physical Properties
This compound, an organic ester, is a key aroma chemical prized for its sweet, fruity, and floral scent, often with notes of chocolate, honey, and rose.[1][2] It exists as two primary isomers: n-amyl phenylacetate and isothis compound (also known as isopentyl phenylacetate). The subtle differences in their molecular structures lead to distinct organoleptic properties and can influence their physical characteristics.[1]
The boiling and melting points are critical physicochemical parameters that dictate the compound's purity, stability, and appropriate applications. For instance, in fragrance formulation, the boiling point influences its volatility and classification as a "heart" note, which is of medium persistence.[3] In pharmaceutical applications, precise knowledge of the melting point is crucial for formulation development and ensuring the stability of the final product.
This guide will delve into the theoretical underpinnings and experimental determination of these properties for both n-amyl and isothis compound, providing a robust framework for their accurate assessment.
Physicochemical Properties of this compound Isomers
A thorough understanding of the fundamental properties of this compound is essential before proceeding to the experimental determination of its boiling and melting points. These properties are summarized in the table below.
| Property | n-Amyl Phenylacetate | Isothis compound |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol [1][3] | 206.28 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[3][5] | Colorless to almost colorless clear liquid[4] |
| Boiling Point | 266-269 °C at 760 mmHg[1][3][5][6] | 267-269 °C at 760 mmHg[7][8][9][10] |
| Melting Point | 31-32 °C[11][12] | Not available (liquid at room temperature) |
| Density (25°C) | 0.977 - 0.985 g/mL[5] | 0.973 - 0.981 g/mL[4][8] |
| CAS Number | 5137-52-0[1][3][5] | 102-19-2[7][9] |
Experimental Determination of Boiling and Melting Points: A Methodological Deep Dive
The accurate determination of boiling and melting points is contingent on the purity of the sample and the precision of the experimental technique. The presence of impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point.
Synthesis and Purification of this compound
A common method for the synthesis of this compound is the Fischer esterification of phenylacetic acid with the corresponding amyl alcohol (n-pentanol or isoamyl alcohol) in the presence of an acid catalyst, such as concentrated sulfuric acid.
Caption: Fischer Esterification of this compound.
Following synthesis, purification is paramount. This is typically achieved through a series of steps:
-
Neutralization: Washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted phenylacetic acid.
-
Extraction: Using an organic solvent to extract the ester.
-
Drying: Removing residual water with an anhydrous drying agent (e.g., magnesium sulfate).
-
Distillation: Fractional distillation under reduced pressure is the definitive step to obtain pure this compound. The reduced pressure is crucial to prevent decomposition at the high atmospheric boiling point.
Protocol for Melting Point Determination (for n-Amyl Phenylacetate)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the n-amyl phenylacetate sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (31-32°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.
-
Self-Validation: A sharp melting point range (≤ 1°C) is a strong indicator of high purity.
Protocol for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation apparatus (round-bottom flask, condenser, thermometer, heating mantle)
-
Boiling chips
-
Barometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Place a few boiling chips in the round-bottom flask containing the pure this compound.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Heating: Gently heat the flask. As the liquid boils, a ring of condensing vapor will rise.
-
Measurement: Record the temperature when the condensing vapor surrounds the thermometer bulb and remains constant. This is the observed boiling point.
-
Pressure Correction: Record the atmospheric pressure from a barometer. If the pressure is not 760 mmHg, a correction is necessary. The boiling point of this compound is high, so a nomograph or the Clausius-Clapeyron equation should be used for accurate correction to standard pressure.
Caption: Workflow for Physicochemical Characterization.
Factors Influencing Boiling and Melting Points
-
Purity: As mentioned, impurities can significantly alter these values. The presence of solvents from the synthesis or side-products will lead to inaccurate measurements.
-
Atmospheric Pressure: The boiling point is highly dependent on the external pressure. A decrease in pressure lowers the boiling point.
-
Isomerism: The branching in the alkyl chain of isothis compound slightly alters its intermolecular forces compared to the linear chain of n-amyl phenylacetate, which can result in minor differences in their boiling points.
Conclusion
The accurate determination of the boiling and melting points of this compound is fundamental to its quality control and effective application in various industries. This guide has provided a comprehensive framework for understanding and experimentally determining these critical physical constants. By adhering to rigorous purification protocols and precise measurement techniques, researchers and professionals can ensure the integrity of their materials and the reliability of their results. The data presented herein, supported by authoritative sources, serves as a valuable reference for the scientific community.
References
- Ataman Kimya.
- National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Solubility of Amyl Phenylacetate in Organic Solvents
Abstract
Amyl phenylacetate (C₁₃H₁₈O₂) is an aromatic ester widely utilized for its characteristic sweet, fruity, and floral notes in the fragrance and flavor industries.[1] Beyond its sensory applications, its physicochemical properties, particularly its solubility, are of critical interest in chemical synthesis, product formulation, and potentially as a non-polar component in drug delivery systems. Understanding the solubility of this compound in various organic solvents is fundamental to controlling its behavior in solution, enabling rational solvent selection, and ensuring the stability and efficacy of formulations. This guide provides a comprehensive overview of the theoretical principles governing its solubility, qualitative solubility data, and detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers to make informed decisions in their work.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility behavior. This compound is a liquid ester characterized by a significant non-polar hydrocarbon backbone (amyl and phenyl groups) and a polar ester functional group. This dual character dictates its interactions with solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [2][3][4] |
| Molecular Weight | 206.28 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Boiling Point | 266-269 °C at 760 mmHg | [1][2][3] |
| Flash Point | 106.67 - 110 °C (Closed Cup) | [1][2][3][4][5] |
| Density | 0.977 - 0.985 g/mL @ 25 °C | [2][3][4][5] |
| logP (octanol/water) | 3.949 (estimated) | [3][5] |
| Water Solubility | Insoluble (14.26 mg/L @ 20 °C) | [1][3][4] |
The high estimated logP value and very low water solubility quantitatively confirm the compound's predominantly non-polar, lipophilic nature.[3][5]
Theoretical Framework for Solubility Prediction
While empirical testing is the gold standard, theoretical models provide a predictive framework for solvent selection, saving time and resources.
The Principle of "Like Dissolves Like"
This foundational principle of chemistry states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[6][7] this compound's structure features:
-
Non-polar regions: The benzene ring and the five-carbon amyl chain.
-
A polar region: The ester group (-COO-), which can engage in dipole-dipole interactions.
Based on this structure, it is predicted that this compound will be highly soluble in non-polar solvents (e.g., hydrocarbons) and moderately polar solvents that can interact with the ester group (e.g., ethers, alcohols), while remaining insoluble in highly polar solvents like water.[1][6]
Hansen Solubility Parameters (HSP)
A more sophisticated and quantitative approach is the Hansen Solubility Parameter (HSP) model.[8] This model deconstructs the total cohesive energy of a substance into three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipole-dipole) forces.
-
δH: Energy from hydrogen bonding forces.
Caption: Conceptual diagram of Hansen Solubility Space.
Qualitative and Observed Solubility
Based on available technical data sheets, this compound exhibits broad compatibility with common organic solvents. Its insolubility in water is a consistent finding.[1][4][9]
Table 2: Observed Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Observed Solubility | Source(s) |
| Alcohols | Ethanol | Soluble / Miscible | [1][5] |
| Ethers | Diethyl Ether | Soluble / Miscible | [1] |
| Hydrocarbons | Paraffin Oil | Soluble | [5] |
| Protic (Polar) | Water | Insoluble | [1][3][4] |
These observations align perfectly with the "like dissolves like" principle, confirming that solvents with moderate to low polarity are effective for this compound.
Experimental Protocol for Quantitative Solubility Determination
For applications in drug development and formulation, precise quantitative solubility data is essential. The equilibrium shake-flask method is the industry-standard protocol for this determination.[6]
Workflow: Equilibrium Solubility Determination
The objective of this protocol is to create a saturated solution at a controlled temperature, after which the concentration of the dissolved this compound is measured analytically.
Caption: Experimental workflow for the Shake-Flask method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means enough solid/liquid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~50-100 mg per mL of solvent.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.
-
Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least one hour. This allows the undissolved material to settle.
-
Sample Extraction: Carefully draw a sample from the clear supernatant. To ensure no particulate matter is transferred, pass this sample through a 0.22 µm syringe filter appropriate for the solvent being used.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve of this compound.
Analytical Quantification Methods
The choice of analytical technique is critical for accuracy.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and precision.
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group (approx. 254-265 nm).
-
-
UV-Vis Spectrophotometry: A simpler, high-throughput alternative. A full wavelength scan should be performed to identify the λ_max. A calibration curve must be prepared using standards of known concentration in the same solvent used for the solubility test.
Conclusion
This compound is a predominantly non-polar ester that demonstrates high solubility in a wide range of common organic solvents, including alcohols, ethers, and hydrocarbons, while being virtually insoluble in water.[1][3][5] This behavior is well-explained by the "like dissolves like" principle and can be further refined using the Hansen Solubility Parameter framework. For researchers and formulation scientists requiring precise data, the standardized equilibrium shake-flask method coupled with robust analytical techniques like HPLC provides a reliable pathway to determine quantitative solubility. This foundational knowledge is indispensable for the successful application of this compound in diverse scientific and industrial fields.
References
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Amyl phenyl acetate (CAS N° 5137-52-0) - ScenTree. (URL: [Link])
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amyl phenyl acetate pentyl phenylacetate - The Good Scents Company. (URL: [Link])
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ISOthis compound - Ataman Kimya. (URL: [Link])
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MATERIAL SAFETY DATA SHEET - Breeze Intermediates Pvt. Ltd. (URL: [Link])
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MATERIAL SAFETY DATA SHEET Product Name : ISO AMYL PHENYL ACETATE 98% - Nishant Aromas. (URL: [Link])
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (URL: [Link])
-
Safety Data Sheet - Elan Chemical. (URL: [Link])
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How to determine the solubility of a substance in an organic solvent? - ResearchGate. (URL: [Link])
-
Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
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This compound - Ventos. (URL: [Link])
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])
-
Isothis compound | C13H18O2 | CID 7600 - PubChem. National Institutes of Health. (URL: [Link])
-
Hansen solubility parameter - Wikipedia. (URL: [Link])
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- 9. chemicalbull.com [chemicalbull.com]
An In-depth Technical Guide on the Discovery and Synthesis of Amyl Phenylacetate
Abstract
Amyl phenylacetate, a significant contributor to the fragrance and flavor industries, possesses a characteristic sweet, floral, and fruity aroma. This comprehensive technical guide delves into the historical discovery and the evolution of synthetic methodologies for this valuable ester. Primarily focusing on the foundational Fischer-Speier esterification, this document provides a detailed exploration of its mechanism, experimental protocols, and optimization strategies. Furthermore, it explores modern and greener alternatives, including enzymatic synthesis and transesterification, offering a complete perspective for researchers, scientists, and professionals in drug development and chemical synthesis. This guide aims to bridge the gap between historical context and practical application, providing both the "why" and the "how" behind the synthesis of this compound.
Introduction: The Aromatic Signature of this compound
This compound (C₁₃H₁₈O₂) is an organic ester recognized for its pleasant and versatile aroma, often described as a blend of honey, rose, and green notes.[1] Its isomer, isothis compound, presents a more chocolate-like fragrance.[1] This aromatic profile has established this compound as a valuable ingredient in perfumery, where it acts as a heart note, bridging top and middle fragrance layers.[1][2] It also finds application as a flavoring agent in the food industry.[3] While a trace amount of this compound can be found in peppermint essential oil, the vast majority utilized commercially is of synthetic origin.[1]
This guide provides an in-depth examination of the synthesis of this compound, from its likely historical origins in the late 19th century to contemporary enzymatic and industrial processes.
Historical Perspective: The Dawn of Ester Synthesis
While a specific date for the first synthesis of this compound is not definitively documented, its discovery is intrinsically linked to the pioneering work of Emil Fischer and Arthur Speier in 1895.[4] Their seminal research on the acid-catalyzed reaction between a carboxylic acid and an alcohol, now famously known as the Fischer-Speier esterification, laid the foundational groundwork for the synthesis of a vast array of esters, including those used in the burgeoning fragrance industry of the early 20th century.[4][5]
Given the commercial availability of the precursors—phenylacetic acid and amyl alcohol (pentanol)—during this era of rapid advancement in synthetic organic chemistry, it is highly probable that this compound was first synthesized using this revolutionary method.[1][4]
The Cornerstone of Synthesis: Fischer-Speier Esterification
The industrial production of this compound has traditionally relied on the robust and cost-effective Fischer-Speier esterification.[2] This reversible, acid-catalyzed reaction involves the condensation of a carboxylic acid (phenylacetic acid) with an alcohol (amyl alcohol) to yield the corresponding ester (this compound) and water.[6][7]
Reaction Mechanism
The Fischer-Speier esterification proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid.[8] This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of the ester.[8]
Diagram: Fischer-Speier Esterification Mechanism
Caption: The mechanism of Fischer-Speier esterification.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a typical laboratory-scale synthesis of this compound via Fischer esterification.
Materials:
-
Phenylacetic acid
-
Amyl alcohol (Pentanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylacetic acid and a molar excess of amyl alcohol. The excess alcohol helps to shift the reaction equilibrium towards the product side.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
-
Neutralization: Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation.
Optimizing Yield: Driving the Equilibrium
The reversible nature of the Fischer esterification necessitates strategies to maximize the yield of the desired ester. Key optimization parameters include:
-
Molar Ratio of Reactants: Employing a significant excess of one reactant (typically the less expensive one, in this case, amyl alcohol) shifts the equilibrium towards the products.[8]
-
Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus.
-
Catalyst Choice and Concentration: While concentrated sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid can also be used. The optimal catalyst concentration needs to be determined empirically.
-
Reaction Time and Temperature: Adequate reaction time at a suitable temperature (reflux) is crucial to reach equilibrium.
| Parameter | Condition | Rationale |
| Reactant Ratio | Excess Amyl Alcohol | Shifts equilibrium towards product formation (Le Châtelier's Principle). |
| Catalyst | Concentrated H₂SO₄ | Protonates the carboxylic acid, activating it for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Water Removal | Dean-Stark Apparatus | Continuously removes a product, driving the reaction to completion. |
Modern and Greener Synthetic Alternatives
While Fischer esterification remains a cornerstone, concerns over the use of strong acids and the generation of waste have prompted the exploration of more environmentally benign synthetic routes.
Enzymatic Synthesis: The Biocatalytic Approach
Lipases, a class of enzymes, have emerged as effective biocatalysts for ester synthesis under mild conditions. The use of lipases offers several advantages, including high selectivity, reduced energy consumption, and minimal byproduct formation.
Reaction Principle:
Lipase-catalyzed esterification involves the reaction of a carboxylic acid with an alcohol in a non-aqueous solvent to prevent hydrolysis of the ester product. Immobilized lipases are often preferred as they can be easily recovered and reused.
Diagram: Enzymatic Synthesis of this compound
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. athabascau.ca [athabascau.ca]
- 7. cerritos.edu [cerritos.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Introduction: The Chemistry and Application of Amyl Phenylacetate
An Application Note for the Laboratory Synthesis of Amyl Phenylacetate via Fischer-Speier Esterification
This compound (C₁₃H₁₈O₂) is an organic ester recognized for its distinct sweet, floral, and fruity aroma, often with notes of honey, rose, and chocolate.[1][2][3] This aromatic profile makes it a valuable ingredient in the flavor and fragrance industries, where it is incorporated into perfumes, soaps, personal care products, and as a flavor-enhancing agent in foods like candies and baked goods.[1] While found in trace amounts in nature, such as in peppermint essential oil, the this compound used commercially is predominantly synthetic.[4]
The most common and industrially relevant method for its synthesis is the Fischer-Speier esterification, a classic organic reaction first described in 1895.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, intended for researchers and professionals in chemical synthesis and product development.
Mechanism and Scientific Rationale: The Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[5][6] In this synthesis, phenylacetic acid reacts with amyl alcohol (1-pentanol) to produce this compound and water.
The Reaction: C₆H₅CH₂COOH (Phenylacetic Acid) + C₅H₁₁OH (Amyl Alcohol) ⇌ C₆H₅CH₂COOC₅H₁₁ (this compound) + H₂O
The reaction is governed by an equilibrium, which, without intervention, may result in suboptimal yields.[7][8] The key to a successful synthesis lies in manipulating this equilibrium to favor the formation of the ester product. This is typically achieved by:
-
Using an Excess of a Reactant: By increasing the concentration of one of the starting materials (typically the less expensive one, in this case, amyl alcohol), the equilibrium shifts towards the products according to Le Châtelier's Principle.[6][8]
-
Removing a Product: The removal of water as it is formed can also drive the reaction to completion. This is often accomplished using a Dean-Stark apparatus, though for this protocol, we will rely on an excess of the alcohol.[5][7]
A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is essential.[4][7] The catalyst protonates the carbonyl oxygen of the phenylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amyl alcohol.[7][8]
Experimental Workflow Overview
The overall process can be visualized as a sequence of stages, from initial reaction setup to final product verification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Phenylacetic Acid | C₆H₅CH₂COOH | 136.15 | 13.62 g | 0.10 | Reagent grade, ≥99% purity |
| Amyl Alcohol (1-Pentanol) | C₅H₁₁OH | 88.15 | 26.45 g (32.6 mL) | 0.30 | Reagent grade, used in 3-fold molar excess |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~1 mL | - | Catalyst, handle with extreme care |
| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | ~100 mL | - | Solvent for extraction |
| 5% Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~100 mL | - | For neutralization wash |
| Saturated Sodium Chloride (Brine) | NaCl(aq) | - | ~50 mL | - | For final wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Apparatus for simple or vacuum distillation
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Procedure
Part A: Reaction Setup and Reflux
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 13.62 g (0.10 mol) of phenylacetic acid.
-
Add 32.6 mL (0.30 mol) of amyl alcohol to the flask.
-
Place the flask in a fume hood. Slowly and carefully, add approximately 1 mL of concentrated sulfuric acid to the mixture while stirring. Causality Note: The acid catalyst is added last and slowly to control the initial exothermic reaction.
-
Attach the reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux with continuous stirring for 45-60 minutes.[9] The progress can be monitored using Thin-Layer Chromatography (TLC) if desired.
Part B: Work-up and Isolation
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold deionized water and shake gently to quench the reaction. Allow the layers to separate and discard the lower aqueous layer.
-
Add 50 mL of 5% sodium bicarbonate solution to the separatory funnel. Stopper and shake, venting frequently to release the CO₂ gas produced. Expertise Insight: This step neutralizes the sulfuric acid catalyst and removes any unreacted phenylacetic acid by converting it to its water-soluble sodium salt.[10][11]
-
Allow the layers to separate and drain the lower aqueous layer. Repeat the bicarbonate wash.
-
Wash the organic layer with 50 mL of brine. This helps to remove residual water and break any emulsions.[10]
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution. Swirl the flask until the liquid is clear and the drying agent no longer clumps.
-
Filter the solution to remove the drying agent.
Part C: Purification and Characterization
-
The excess amyl alcohol and the solvent (if any was used for extraction) can be removed using a rotary evaporator.
-
The crude this compound should be purified by vacuum distillation.[12] The significant difference in boiling points between amyl alcohol (~138 °C) and this compound (~269 °C) allows for effective separation.[1]
-
Collect the fraction boiling at the appropriate temperature for this compound under the reduced pressure used.
-
The final product should be a colorless liquid with a characteristic sweet, floral scent.[1][4]
-
Characterization:
-
Refractive Index: Measure the refractive index of the purified product. The literature value is typically between 1.483 and 1.489 at 20 °C.[13]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum. Expect a strong C=O stretching peak characteristic of an ester at ~1735 cm⁻¹ and C-O stretching peaks in the 1150-1250 cm⁻¹ region. The NIST WebBook provides reference spectra for comparison.[14]
-
Purification and Analysis Workflow
The post-reaction steps are critical for obtaining a high-purity product. The following diagram details the logic of the purification and analysis sequence.
Caption: Detailed workflow for the purification and analysis of this compound.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme caution.
-
Phenylacetic Acid: Causes skin irritation.[15] Avoid inhalation of dust.
-
Amyl Alcohol (1-Pentanol): Flammable liquid and vapor. Harmful if swallowed and may cause respiratory irritation.[17]
-
General Precautions: Store chemicals in tightly sealed containers in a cool, dry place away from ignition sources.[1][15] In case of skin contact, wash the affected area thoroughly with soap and water.[16]
References
-
ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]
-
Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: N-Amyl Phenyl Acetate. Retrieved from [Link]
-
Nishant Aromas. (n.d.). MATERIAL SAFETY DATA SHEET: ISO AMYL PHENYL ACETATE 98%. Retrieved from [Link]
-
NIST. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). amyl phenyl acetate pentyl phenylacetate. Retrieved from [Link]
-
Ventos. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB017996). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]
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Athabasca University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
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Application Note: A Validated GC-MS Method for the Quantitative Analysis of Amyl Phenylacetate
Abstract & Introduction
Amyl phenylacetate (also known as pentyl phenylacetate or its isomer, isothis compound) is a key aroma compound, recognized for its sweet, floral, and fruity notes reminiscent of honey and cocoa.[1] It is widely utilized in the formulation of perfumes, cosmetics, and as a flavoring agent in the food and beverage industry. Given its impact on the sensory profile and its regulation in various consumer products, a robust, accurate, and precise analytical method for its quantification is essential for quality control, regulatory compliance, and research and development.[2][3]
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in a liquid matrix. Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal analytical technique due to its high sensitivity, specificity, and ability to separate volatile compounds from complex mixtures.[4][5][6] The protocol herein follows the principles outlined by the International Council for Harmonisation (ICH) to ensure reliability and reproducibility.[4]
Principle of the GC-MS Method
The quantification of this compound is achieved by leveraging the synergistic capabilities of Gas Chromatography (GC) and Mass Spectrometry (MS).
-
Gas Chromatography (GC): The sample is first vaporized in a heated injector and introduced into a capillary column by an inert carrier gas (Helium). The column, typically coated with a non-polar or mid-polar stationary phase, separates the analytes based on their boiling points and affinity for the stationary phase.[3][7] this compound, being a volatile ester, travels through the column at a characteristic speed, resulting in a specific retention time (RT) under defined conditions.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the MS detector. Here, they are ionized, most commonly by Electron Ionization (EI), which bombards the molecules with high-energy electrons (70 eV). This process causes the molecules to fragment into a unique and reproducible pattern of charged ions based on their mass-to-charge ratio (m/z).[8] The mass spectrometer then acts as a mass filter, allowing for highly specific detection. For quantification, the method can be operated in either full-scan mode (for identification) or Selected Ion Monitoring (SIM) mode, where only characteristic ions of this compound are monitored, significantly enhancing sensitivity and selectivity.[8]
Materials and Methods
Reagents and Standards
-
This compound (CAS No: 5137-52-0) or Isothis compound (CAS No: 102-19-2), certified reference standard (≥98% purity).[1]
-
Hexane or Ethyl Acetate (HPLC or GC grade) as the solvent.
-
Internal Standard (IS), e.g., Tetradecane or a suitable non-interfering compound.
-
Helium (99.999% purity) as the carrier gas.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or semi-polar capillary column is recommended. For this method, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is suitable due to its versatility with aroma compounds.
-
Autosampler: For automated, precise injections.
-
Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.
Sample Preparation Protocol
Sample preparation is a critical step to ensure that the analyte is extracted efficiently from the matrix.[2][5] For a simple liquid matrix (e.g., a fragrance oil base), a direct dilution may be sufficient.
-
Accurately pipette 1.0 mL of the sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve the same concentration as in the calibration standards.
-
Dilute to the mark with hexane.
-
Vortex for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
For more complex matrices like cosmetic creams or beverages, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) would be necessary to isolate the volatile fraction.[5][9]
GC-MS Instrumental Parameters and Workflow
The following table outlines the optimized instrumental conditions for the analysis.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC | Provides excellent retention time reproducibility. |
| Injector | Split/Splitless | |
| Injector Temp | 250 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level quantification. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | Provides good separation of analytes from solvent and matrix components. |
| Final Temp | 280 °C, hold for 5 min | Ensures elution of any less volatile compounds and column bakeout. |
| MS System | Agilent 5977B MSD | High sensitivity and robust performance. |
| Ion Source Temp | 230 °C | Standard temperature for EI source. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, the standard for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions (m/z) | 91 (Quantifier) , 136, 43 | Ion m/z 91 (tropylium ion) is the characteristic base peak for many phenyl derivatives and provides high intensity. Ions 136 and 43 serve as qualifiers to confirm identity.[10][11] |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the chromatographic peak. |
Workflow Diagram for this compound Quantification
A high-level overview of the analytical workflow from sample receipt to final reporting.
Method Validation
To ensure the method is fit for its intended purpose, it was validated according to established guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.[4][6][12]
Specificity
Specificity was confirmed by analyzing a blank matrix (solvent) and a matrix spiked with potential interferences. The retention time and the ratio of qualifier to quantifier ions for this compound were unique, with no significant peaks observed at the retention time of the analyte in the blank chromatogram.
Linearity and Range
Linearity was evaluated by analyzing the calibration standards in triplicate. The method demonstrated excellent linearity over the range of 0.1 to 25.0 µg/mL. The correlation coefficient (R²) was >0.999, indicating a strong linear relationship between the peak area ratio (analyte/IS) and concentration.[4][6]
Accuracy and Precision
Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicates at each level. The results, summarized below, fall well within accepted criteria (typically 80-120% recovery and RSD < 15%).[4][12]
| Parameter | Low QC (0.5 µg/mL) | Mid QC (5.0 µg/mL) | High QC (20.0 µg/mL) | Acceptance Criteria |
| Mean Recovery (%) | 99.2% | 101.5% | 100.8% | 98 - 102% |
| Repeatability (RSD%) | 2.1% | 1.5% | 1.3% | < 2% |
| Intermediate Precision (RSD%) | 3.5% | 2.8% | 2.5% | < 3% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.03 µg/mL (Signal-to-Noise ratio ≥ 3:1)
-
LOQ: 0.10 µg/mL (Signal-to-Noise ratio ≥ 10:1)
Method Validation Decision Logic
Decision tree outlining the criteria for successful method validation.
Data Analysis & Quantification
-
Peak Identification: Confirm the identity of this compound in sample chromatograms by matching its retention time and ion ratios with those of a reference standard.
-
Integration: Integrate the peak area for the quantifier ion (m/z 91) of this compound and the corresponding ion for the internal standard.
-
Calibration Curve: Generate a linear regression curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown sample by interpolating its peak area ratio from the calibration curve and applying the appropriate dilution factor.
Conclusion
The GC-MS method described provides a specific, sensitive, linear, accurate, and precise protocol for the quantitative determination of this compound. The use of SIM mode ensures excellent sensitivity suitable for trace-level analysis in various matrices. This validated method is a robust tool for routine quality control in the fragrance, cosmetic, and food industries, as well as for researchers in drug development and sensory science.
References
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MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. Retrieved from [Link]
-
Eurolab. (n.d.). GC-MS Analysis for Perfume Compound Identification. Testing Laboratory | Eurolab. Retrieved from [Link]
-
JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications. Retrieved from [Link]
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International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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ResearchGate. (2021). Chapter 21 Sampling and sample preparation for fragrance analysis. Retrieved from [Link]
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MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, phenyl-, isopentyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. Retrieved from [Link]
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NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB017996). Retrieved from [Link]
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Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
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NIH. (n.d.). Pentyl phenylacetate | C13H18O2. PubChem. Retrieved from [Link]
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OSHA. (n.d.). n-Amyl Acetate - Isoamyl Acetate. Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]
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NIST. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. Retrieved from [Link]
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NIH. (n.d.). Isothis compound | C13H18O2. PubChem. Retrieved from [Link]
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NIST. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). amyl phenyl acetate pentyl phenylacetate. Retrieved from [Link]
-
Synarome. (2024). This compound. Retrieved from [Link]
-
Ventos. (n.d.). This compound. Retrieved from [Link]
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- 12. environics.com [environics.com]
Application Notes and Protocols for Amyl Phenylacetate in Flavor and Fragrance Research
Foreword: The Enduring Allure of a Fruity-Floral Ester
Amyl phenylacetate, and its closely related isomer isothis compound, represent a cornerstone of the flavorist's and perfumer's palette. While seemingly straightforward esters, their utility lies in their remarkable versatility and complex olfactory character. This guide moves beyond a simple recitation of properties to provide researchers, scientists, and product developers with a deeper, field-tested understanding of how to leverage this molecule. We will explore not just the "what" but the "why"—the causality behind its application, the nuances of its sensory perception, and the rigorous protocols required to validate its performance. Our focus is on building self-validating experimental systems that ensure reproducibility and generate trustworthy, actionable data.
Molecular Profile and Sensory Landscape
This compound is an organic ester valued for its sweet, floral, and fruity aroma profile.[1] It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol, making it highly adaptable for various formulations.[1][2]
Isomer Distinction: A Critical Olfactory Nuance
It is crucial to distinguish between the two common isomers, as their olfactory profiles differ significantly:
-
n-Amyl Phenylacetate (Pentyl Phenylacetate): Characterized by a greener, more honeyed, and rosy profile. It is often used to introduce a natural-feeling greenness to floral accords, particularly hyacinth, or to bridge a green top note with a rosy heart.[3]
-
Isothis compound (Isopentyl Phenylacetate): This is the more commonly used isomer, known for a richer, sweeter profile with prominent notes of cocoa, chocolate, and fruit, often described as reminiscent of banana or pear.[3][4] Its tenacity and musky-animalic undertones make it a valuable component in carnation and other complex floral compositions.[4]
For the remainder of this guide, "this compound" will be used as a general term, with specific isomer details provided where critical.
Physicochemical and Olfactory Data Summary
The following table summarizes key data for isothis compound, the most prevalent isomer in commercial use.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| CAS Number | 102-19-2 | [5][6] |
| FEMA Number | 2081 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Odor Profile | Sweet, fruity (banana, pear), floral (rose, honey), with cocoa/chocolate and balsamic undertones. | [4][7][8][9] |
| Flavor Profile | Honey, balsam, chocolate with rosy, dried fruit nuances. | [4] |
| Boiling Point | 267 - 269 °C | [10][11] |
| Flash Point | 110 °C (230 °F) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][2] |
Synthesis Pathway: Fischer-Speier Esterification
The industrial synthesis of this compound is a classic example of Fischer-Speier esterification. The process involves the reaction of an amyl alcohol (e.g., isoamyl alcohol) with phenylacetic acid in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is driven towards the ester product by removing water as it is formed.
Caption: Fischer esterification of isothis compound.
Application in Fragrance Formulations
This compound's value in perfumery comes from its ability to act as both a character-giving ingredient and a blender. Its sweet, fruity-floral notes are primarily used as a top to middle note.[1]
-
Floral Accords: It is indispensable in carnation, hyacinth, and rose accords, where it imparts a sweet, honeyed warmth and complexity.[3][4]
-
Fruity Compositions: It provides natural-smelling apple, pear, and banana nuances that are less fleeting than many top-note aldehydes.[7][8]
-
Blending and Longevity: It effectively bridges different fragrance families, for example, linking green top notes to floral hearts.[3] It blends exceptionally well with other esters, salicylates, and floral chemicals like geraniol and cinnamaldehyde, creating smooth and balanced compositions.[1] Its relatively high molecular weight contributes to good substantivity and tenacity, especially in functional products like soaps and lotions.[4]
Application in Flavor Systems
In the flavor industry, this compound is a key component for building fruit profiles, particularly in applications where a cooked or ripe fruit note is desired.
-
Confectionery and Baked Goods: Used to create robust apple, pear, and tropical fruit blends in candies and baked items.[1][8]
-
Beverages: Imparts pleasant apple and pear nuances to fruit-flavored drinks.[1]
-
Complex Profiles: It is often used in conjunction with other esters, such as methyl hexanoate, to develop more complex and authentic fruit flavor profiles.[1]
Experimental Protocols
The following protocols are designed to provide a robust framework for evaluating this compound for specific research and development objectives.
Protocol 1: Comprehensive Sensory Evaluation
Objective: To quantitatively and qualitatively characterize the olfactory profile of an this compound sample against a known standard. This protocol employs a descriptive analysis method with a trained sensory panel.
Causality: A trained panel is used over naïve consumers to provide objective, reproducible data on specific aroma attributes, rather than simple preference.[12] The controlled environment and procedures are critical to minimize sensory adaptation and bias, ensuring that perceived differences are due to the samples, not the testing conditions.[13]
Methodology:
-
Panelist Selection:
-
Recruit 10-15 panelists. Screen for olfactory acuity (e.g., ability to rank odor intensities) and absence of anosmia, allergies, or sensitivities.[13]
-
Train panelists to identify and rate the intensity of key aroma descriptors associated with this compound (e.g., 'fruity-banana', 'floral-rose', 'sweet-honey', 'waxy', 'chemical').
-
-
Sample Preparation:
-
Prepare 1.0% dilutions of the test sample and a reference standard of this compound in an odorless solvent (e.g., dipropylene glycol).
-
Dip fragrance-free paper blotters (mouillettes) to a consistent depth (1 cm) into each solution.
-
Allow the solvent to evaporate for 60 seconds before evaluation. Code each blotter with a random 3-digit number.
-
-
Evaluation Environment:
-
Evaluation Procedure:
-
Present the coded reference sample and the coded test sample to each panelist in a randomized, balanced order.
-
Ask panelists to rate the intensity of each pre-defined aroma attribute on a 15-point intensity scale (0 = not perceptible, 15 = extremely strong).
-
Include a section for "other" descriptors to capture unexpected notes.
-
Ask panelists to provide an overall assessment of the perceived difference between the two samples.
-
-
Data Analysis:
-
Analyze the intensity ratings for each attribute using statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the test sample and the standard.
-
Compile qualitative descriptors to build a comprehensive profile and identify any potential off-notes in the test sample.
-
Caption: Workflow for sensory evaluation of this compound.
Protocol 2: Stability Assessment in a Cosmetic Emulsion
Objective: To determine the chemical and olfactory stability of this compound in a representative oil-in-water emulsion (e.g., a basic lotion) under accelerated aging conditions.
Causality: Stability testing is critical because interaction with other ingredients, pH shifts, and environmental factors like heat and light can degrade the fragrance molecule, leading to loss of scent and the formation of off-notes like phenylacetic acid.[3] Accelerated aging (elevated temperature) is used to predict long-term shelf life in a shorter timeframe.
Methodology:
-
Base Preparation:
-
Create a simple, unscented oil-in-water lotion base. Ensure the final pH is recorded.
-
Divide the base into three portions.
-
-
Sample Dosing:
-
Portion 1 (Control): Leave unscented.
-
Portion 2 (Test Sample): Add this compound to achieve a final concentration of 0.5% w/w. Homogenize thoroughly.
-
Portion 3 (Reference): Add a reference standard of this compound to 0.5% w/w. Homogenize.
-
Package all samples in airtight, identical glass jars.
-
-
Aging Conditions:
-
Store sets of each sample under the following conditions for 8 weeks:
-
Accelerated: 40°C oven.
-
Control: Room temperature (approx. 22°C), protected from light.
-
Light Exposure: Room temperature in a light box with controlled UV exposure.
-
-
-
Evaluation Schedule:
-
Evaluate all samples at Time 0, Week 1, Week 2, Week 4, and Week 8.
-
-
Evaluation Methods:
-
Olfactory Assessment: A small panel of trained evaluators assesses the headspace of each sample for fragrance intensity, character, and the presence of any off-notes (e.g., sourness, which could indicate hydrolysis to phenylacetic acid).
-
Physicochemical Analysis: Measure the pH and viscosity of the emulsion to check for any changes to the base. Note any discoloration.
-
Quantitative Analysis (GC-MS):
-
At each time point, perform a solvent extraction on a known mass of the lotion.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining concentration of this compound.
-
The GC-MS method should be validated for linearity, accuracy, and precision.
-
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each storage condition.
-
Correlate the quantitative data with the olfactory assessments to determine the point at which degradation becomes sensorially perceptible.
-
Caption: Workflow for stability testing in a cosmetic emulsion.
Regulatory and Safety Landscape
This compound has a long history of safe use in both flavor and fragrance applications.
-
Flavor (FEMA GRAS): Isothis compound is designated as FEMA Number 2081 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance in food.[6][14] The FEMA Expert Panel has reaffirmed this status based on extensive reviews of exposure, metabolism, and toxicology data.[14][15]
-
Fragrance (IFRA): The use of fragrance ingredients, including this compound, is governed by the standards set by the International Fragrance Association (IFRA).[5] Formulators must adhere to these guidelines to ensure their products are safe for consumer use.
-
General Safety: Safety Data Sheets (SDS) indicate that while generally safe, concentrated this compound can be a mild skin irritant and appropriate personal protective equipment should be used during handling.[16][17] It is not considered to be persistent or bioaccumulative.[18]
Conclusion
This compound is a multifaceted ingredient whose value is unlocked through a scientific and systematic approach. Its distinct isomers offer different creative possibilities, from the green-honey notes of the n-amyl variant to the rich, chocolate-fruity character of the isoamyl ester. By employing rigorous, self-validating protocols for sensory analysis and stability testing, researchers and developers can confidently incorporate this classic ester into innovative and high-performing flavor and fragrance systems, ensuring both consumer appeal and product integrity.
References
- 1. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Iso Amyl Phenyl Acetate: Premium Fragrance & Flavor Enhancer at Best Price [chemindia.co.in]
- 3. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 4. isoamyl phenyl acetate, 102-19-2 [thegoodscentscompany.com]
- 5. Isothis compound natural, = 98 , FG 102-19-2 [sigmaaldrich.com]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. Isoamyl Phenyl Acetate | Isoamyl Phenyl Acetate Information & Details - Elchemy [elchemy.com]
- 8. balajifinechem.com [balajifinechem.com]
- 9. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 13. sense-lab.co.uk [sense-lab.co.uk]
- 14. femaflavor.org [femaflavor.org]
- 15. The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vigon.com [vigon.com]
- 17. prod.adv-bio.com [prod.adv-bio.com]
- 18. cir-safety.org [cir-safety.org]
Application Note: Amyl Phenylacetate as a Chemical Standard for Analytical Testing
Abstract
This document provides a comprehensive guide for the use of Amyl Phenylacetate (also known as Pentyl Phenylacetate) as a chemical standard in analytical testing. Primarily used in the flavor and fragrance industries, its stable chemical nature and distinct chromatographic profile make it an excellent candidate for a reference standard in quality control and research applications.[1][2] This note details the compound's physicochemical properties, provides step-by-step protocols for the preparation of standard solutions, and outlines its application in quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies are designed to be robust and self-validating, ensuring high trustworthiness and accuracy for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound is an organic ester recognized for its sweet, fruity aroma with notes of honey, apple, and rose.[3][4] Beyond its primary application as a fragrance ingredient in perfumes, cosmetics, and personal care products, its well-defined chemical structure and high purity make it a valuable tool in analytical chemistry.[2][5]
As an analytical standard, this compound serves several key functions:
-
Instrument Calibration: Establishing a reliable concentration-to-signal response curve for quantitative analysis.[6]
-
Method Validation: Assessing the accuracy, precision, and linearity of an analytical method.
-
Quality Control: Quantifying the concentration of this compound in raw materials or finished products to ensure consistency and adherence to specifications.[1][7]
Gas chromatography (GC) is the predominant analytical technique for the analysis of volatile fragrance compounds like this compound.[7][8] Its ability to separate complex mixtures makes it ideal for the quality control of essential oils and perfumes.[1][7][9] This guide will focus on GC-FID as the primary analytical platform.
Physicochemical Properties
A thorough understanding of the standard's properties is crucial for its correct handling, storage, and application. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Pentyl 2-phenylacetate | [3] |
| Synonyms | This compound, Phenylacetic Acid Amyl Ester | [10] |
| CAS Number | 5137-52-0 | [3][10] |
| Molecular Formula | C₁₃H₁₈O₂ | [3][10] |
| Molecular Weight | 206.28 g/mol | [3][10] |
| Appearance | Clear, colorless to pale yellow liquid | [3][11] |
| Boiling Point | 266-269 °C @ 760 mmHg | [3][5] |
| Flash Point | > 93.3 °C (> 200 °F) | [12] |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [11][13] |
| Purity (Typical) | ≥ 98% (GC) |
Analytical Workflow Overview
The effective use of a chemical standard follows a systematic workflow. This process ensures traceability, accuracy, and reproducibility from standard preparation to final sample analysis.
Caption: Workflow for quantitative analysis using this compound standard.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Adherence to good laboratory practices, including the use of calibrated equipment and high-purity solvents, is mandatory for achieving accurate results.
Rationale: The preparation of an accurate stock solution is the foundation of quantitative analysis. Using a weight-in-volume method minimizes errors associated with viscosity and density.[14] The choice of solvent should ensure complete dissolution of the standard and compatibility with the GC system. Ethanol or hexane are common choices.
Materials:
-
This compound certified reference material (CRM)
-
Class A 100 mL volumetric flask
-
Analytical balance (readable to 0.1 mg)
-
High-purity solvent (e.g., Ethanol, 99.5%+)
-
Pasteur pipette
Procedure:
-
Tare Balance: Place the 100 mL volumetric flask on the analytical balance and tare the weight.
-
Weigh Standard: Accurately weigh approximately 100 mg of this compound directly into the volumetric flask. Record the exact weight (e.g., 0.1015 g).
-
Causality Note: Weighing directly into the flask prevents transfer losses. The high accuracy of the weight is critical for the final concentration calculation.
-
-
Initial Dissolution: Add approximately 50-60 mL of the chosen solvent (e.g., Ethanol) to the flask.
-
Ensure Complete Dissolution: Gently swirl the flask. If necessary, sonicate for 2-5 minutes to ensure all of the standard has completely dissolved.
-
Dilute to Volume: Carefully add more solvent, bringing the solution close to the 100 mL calibration mark. Use a Pasteur pipette for the final addition to ensure the bottom of the meniscus touches the line precisely.
-
Homogenize: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculate Exact Concentration: Calculate the precise concentration using the following formula:
-
Concentration (µg/mL) = (Weight of Standard in g / Volume of Flask in L) * 1,000,000 * Purity
-
Example: (0.1015 g / 0.100 L) * 1,000,000 * 0.99 = 1004.85 µg/mL
-
-
Label and Store: Transfer the solution to a labeled amber glass vial and store at 2-8°C. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials.
Rationale: A calibration curve is generated by analyzing a series of standards of known concentrations.[6] This establishes the linear relationship between the concentration of the analyte and the instrument's response (peak area), which is essential for quantifying unknown samples.[15]
Materials:
-
1000 µg/mL this compound stock solution (from Protocol 1)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
High-purity solvent
-
GC vials with caps
Procedure:
-
Plan Dilutions: Plan a series of at least five calibration points covering the expected concentration range of your samples. For this example, we will prepare 10, 25, 50, 100, and 200 µg/mL standards.
-
Perform Serial Dilutions:
-
200 µg/mL: Pipette 2.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with solvent and mix thoroughly.
-
100 µg/mL: Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark and mix.
-
50 µg/mL: Pipette 0.5 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark and mix.
-
25 µg/mL: Pipette 0.25 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark and mix.
-
10 µg/mL: Pipette 0.1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark and mix.
-
Trustworthiness Note: Preparing each standard from the stock solution (parallel dilution) can reduce the propagation of errors that may occur in a serial dilution (diluting from the previously made standard).
-
-
Prepare Solvent Blank: Fill a GC vial with the pure solvent used for dilutions. This is used to check for contamination and establish a baseline.
-
Transfer to Vials: Transfer each prepared standard and the blank into separate, clearly labeled GC vials.
-
GC-FID Analysis:
-
Set up the GC-FID with an appropriate method (see example parameters below).
-
Inject the solvent blank first, followed by the calibration standards in order of increasing concentration.
-
Integrate the peak corresponding to this compound and record the peak area for each injection.
-
-
Construct Calibration Curve:
-
Plot the peak area (y-axis) against the known concentration (x-axis) for each standard.
-
Perform a linear regression analysis. The curve should have a coefficient of determination (R²) of ≥ 0.995 for the method to be considered linear and trustworthy.
-
Example GC-FID Parameters:
-
Instrument: Agilent 7890A GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow @ 1.0 mL/min
-
Oven Program: 80°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Detector: FID
-
Detector Temperature: 300°C
Safety and Handling
This compound requires careful handling to ensure laboratory safety.
-
Hazards: Causes skin irritation.[3][16] May be harmful if swallowed or inhaled.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[3] All handling of the pure standard and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Keep away from heat, sparks, and open flames.[3] Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- Perfume Chromatography | Analysis and Techniques for a Unique Olfactory Signature. (n.d.). Vertex AI Search.
- MATERIAL SAFETY DATA SHEET - N-Amyl Phenyl Acetate. (n.d.). Breeze Intermediates Pvt. Ltd.
- MATERIAL SAFETY DATA SHEET - ISO AMYL PHENYL ACETATE 98%. (n.d.). Nishant Aromas.
- Analysis of perfumes by gas chromatography. (2022, April 12). MACHEREY-NAGEL.
- Safety Data Sheet - AMYL PHENYL ACETATE (ISO). (2017, April 25). Elan Chemical.
- Preparing Standards for GC. (n.d.). CHROMacademy.
- Revealing the Molecular Basis of Fragrances using Gas Chromatography. (2019, October 14). News-Medical.net.
- The Characterization of Perfume Fragrances. (n.d.). PerkinElmer.
- Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. (n.d.). Shimadzu.
- ISOthis compound. (n.d.). Ataman Kimya.
- This compound, 5137-52-0. (n.d.). Otto Chemie Pvt. Ltd.
- How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics.
- Isothis compound natural, ≥ 98%, FG. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - AMYL PHENYL ACETATE. (2020, June 10). The John D. Walsh Company.
- How Do You Calibrate A Gas Chromatograph? (2025, June 26). Chemistry For Everyone - YouTube.
- How to Prepare GC and HPLC Standards Application Note. (n.d.). Sartorius.
- n-Amyl Acetate - Isoamyl Acetate. (2005, February). OSHA.
- isoamyl phenyl acetate safety data sheet. (2015, November 25). Vigon.
- amyl phenyl acetate pentyl phenylacetate. (n.d.). The Good Scents Company.
- Are you Still Preparing Your GC Calibration Standards Manually? (2023, November 22). Thermo Fisher Scientific.
- SPECIFICATION - Iso Amyl Phenyl Acetate. (n.d.). Chemical Bull.
- Isothis compound. (n.d.). Chem-Impex.
- Isothis compound. (n.d.). PubChem - NIH.
- Amyl Phenyl Acetate | 5137-52-0. (n.d.). Chemical Bull Pvt. Ltd.
- Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. (2014). Universiti Sains Malaysia.
- Isothis compound | 102-19-2. (n.d.). TCI AMERICA.
Sources
- 1. parfums-de-grasse.com [parfums-de-grasse.com]
- 2. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. breezeipl.com [breezeipl.com]
- 4. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]
- 5. chemimpex.com [chemimpex.com]
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- 10. This compound, 5137-52-0 | Buy this compound India - Otto Chemie Pvt Ltd [ottokemi.com]
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- 18. nishantaromas.com [nishantaromas.com]
Application Note: A Robust HPLC Method for the Quantification of Amyl Phenylacetate
Introduction: The Aromatic Significance of Amyl Phenylacetate
This compound, a key ester with the molecular formula C₁₃H₁₈O₂, is a significant contributor to the fragrance and flavor industries.[1][2] Valued for its sweet, fruity aroma with honey and rose undertones, it is a common ingredient in perfumes, cosmetics, and various flavored products.[3] The accurate quantification of this compound is crucial for quality control in raw materials and finished products, ensuring batch-to-batch consistency and adherence to regulatory standards. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose, providing the specificity and sensitivity required for complex matrices.
This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical procedure.
Principles of Chromatographic Separation
The method outlined herein is based on reversed-phase chromatography, where the stationary phase is nonpolar (a C18 column) and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained by the stationary phase. The elution is achieved by a mobile phase of methanol and water. The choice of a C18 column provides excellent hydrophobic interaction, leading to good retention and separation of the analyte from potential impurities. UV detection is employed for quantification, leveraging the chromophoric nature of the phenyl group in the this compound molecule.
Materials and Methodology
Chemicals and Reagents
-
This compound (analytical standard, purity ≥98%)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Isopropanol (for system cleaning)[4]
Instrumentation and Software
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS) software for data acquisition and processing.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 100 mg of the standard and dissolving it in 100 mL of methanol. Calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For liquid samples such as fragrance oils or flavor concentrates, a "dilute and shoot" approach is often sufficient.[5] A known amount of the sample is diluted with methanol to bring the expected concentration of this compound within the calibration range. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances. All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for nonpolar analytes like this compound. |
| Mobile Phase | Methanol:Water (80:20, v/v) | Offers a suitable polarity for eluting this compound with a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl group in this compound exhibits strong absorbance at this wavelength. |
| Run Time | 10 minutes | Sufficient to allow for the elution of this compound and any potential late-eluting impurities. |
Method Validation Protocol
A comprehensive method validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure the suitability of the method for its intended purpose.[7][8]
Specificity
The specificity of the method was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample spiked with the standard. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was assessed by analyzing a series of six calibration standards ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was assessed by repeating the analysis on three different days.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of 10:1.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound.
Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Repeatability (%RSD) | 0.8% | %RSD ≤ 2% |
| Intermediate Precision (%RSD) | 1.2% | %RSD ≤ 2% |
| Accuracy (Recovery) | 98.5% - 101.2% | 98% - 102% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
The linearity of the method was confirmed over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9995. The precision of the method was excellent, with the relative standard deviation (%RSD) for both repeatability and intermediate precision being well below the acceptance criterion of 2%. The accuracy of the method was demonstrated by the high recovery values, which ranged from 98.5% to 101.2%.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control in the fragrance, flavor, and pharmaceutical industries. The straightforward sample preparation and isocratic mobile phase contribute to a high-throughput and cost-effective analytical solution.
References
-
Occupational Safety and Health Administration (OSHA). n-Amyl Acetate - Isoamyl Acetate. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
ScenTree. Amyl phenyl acetate (CAS N° 5137-52-0). [Link]
-
The Good Scents Company. amyl phenyl acetate pentyl phenylacetate. [Link]
-
Otto Chemie Pvt. Ltd. This compound, 5137-52-0. [Link]
-
Shabir, G. A. (2003). A practical approach to validation of HPLC methods under current good manufacturing practices. Journal of validation technology, 9(4), 316-332. [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
Synarome. This compound. [Link]
-
The Good Scents Company. isoamyl phenyl acetate isopentyl phenylacetate. [Link]
-
Ernesto Ventós S.A. This compound. [Link]
-
Shabir, G. A. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices. Journal of validation technology, 10(4), 314-326. [Link]
-
ResearchGate. The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. [Link]
-
Ataman Kimya. ISOthis compound. [Link]
-
PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]
-
Manipal Academy of Higher Education. A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. [Link]
-
PubMed. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
-
PubMed. A Validated, Sensitive HPLC Method for the Determination of Trace Impurities in Acetaminophen Drug Substance. [Link]
-
MDPI. Identification and Determination of Seven Phenolic Acids in Brazilian Green Propolis by UPLC-ESI-QTOF-MS and HPLC. [Link]
Sources
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- 5. agilent.com [agilent.com]
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- 8. scispace.com [scispace.com]
Application Notes & Protocols: Amyl Phenylacetate as a Versatile Building Block in Organic Synthesis
Abstract
Amyl phenylacetate, a seemingly simple ester primarily known for its fragrance and flavor applications, possesses significant untapped potential as a versatile building block in modern organic synthesis. This guide moves beyond its organoleptic properties to explore its strategic application in synthetic transformations. We will dissect the molecule's reactivity, focusing on the ester moiety and the aromatic ring, to reveal its utility in generating valuable intermediates. Key applications, including facile hydrolysis to phenylacetic acid—a critical precursor for pharmaceuticals—and transesterification reactions, will be detailed. This document provides researchers, medicinal chemists, and process development scientists with the foundational knowledge and detailed, field-tested protocols necessary to leverage this compound in complex synthetic campaigns.
Introduction: Unveiling the Synthetic Potential of this compound
This compound (more formally, pentyl 2-phenylacetate) is a colorless liquid ester recognized for its sweet, floral, and fruity aroma.[1] While extensively used in perfumery and food industries, its identity as a synthetic precursor is less appreciated.[1][2] The molecule, with the chemical formula C₁₃H₁₈O₂, features two primary sites for chemical modification: the ester functional group and the phenyl ring.[3][4] This dual reactivity allows it to serve as a stable, readily available starting material for a variety of transformations.
The most strategically important transformation is the hydrolysis of the ester to yield phenylacetic acid (PAA). PAA is a crucial intermediate in the synthesis of numerous pharmaceuticals, including penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[5][6] Its use is so widespread that PAA is classified as a DEA List I chemical in the United States due to its potential use in the illicit synthesis of amphetamines.[7][8] The controlled use of its esters, like this compound, provides a legitimate and practical pathway to access this vital synthetic precursor.
This guide will focus on the practical applications of this compound as a building block, providing detailed protocols for its conversion into more complex and valuable chemical entities.
Physicochemical Properties
A thorough understanding of a reagent's properties is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [3][9] |
| Molecular Weight | 206.28 g/mol | [3][9] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 266-269 °C @ 760 mmHg | [3][10] |
| Flash Point | 107-110 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1] | |
| Stability | May slowly hydrolyze to phenylacetic acid over time, especially with exposure to heat.[2] |
Core Synthetic Transformations
The utility of this compound as a building block stems from the reactivity of its ester group and, to a lesser extent, its aromatic ring.
Ester Hydrolysis: A Gateway to Phenylacetic Acid (PAA)
The most valuable application of this compound in synthesis is its role as a stable precursor to phenylacetic acid (PAA) via ester hydrolysis. This reaction is fundamental for researchers in drug development who require PAA for the synthesis of active pharmaceutical ingredients (APIs).[5][6][11] The standard method for producing PAA is the hydrolysis of benzyl cyanide, but using an ester precursor can offer advantages in terms of safety and handling.[5][8][12]
The hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is often preferred for its cleaner reaction profile.[12]
Caption: Acid-catalyzed hydrolysis of this compound.
Transesterification Reactions
Transesterification is a powerful tool for modifying the ester group, allowing for the synthesis of other phenylacetate esters without isolating the intermediate carboxylic acid. This can be advantageous for creating libraries of compounds for screening or for introducing different functionalities. The reaction involves treating this compound with another alcohol in the presence of an acid or base catalyst.[13][14] Enzyme-catalyzed transesterification, using lipases, also presents a green and highly selective alternative under mild conditions.[15]
Caption: General workflow for transesterification.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Adherence to all institutional and governmental safety guidelines is mandatory.
Protocol 1: Acid-Catalyzed Hydrolysis to Phenylacetic Acid
This protocol details the conversion of this compound to phenylacetic acid using sulfuric acid as a catalyst, a method adapted from standard procedures for benzyl cyanide hydrolysis.[12][16][17]
-
Materials:
-
This compound (1 equiv.)
-
Sulfuric acid (50% v/v solution)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer.
-
-
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 20.6 g, 0.1 mol).
-
Acid Addition: Carefully add the 50% sulfuric acid solution (e.g., 60 mL). Causality: A sufficient volume of aqueous acid is required to ensure the reaction goes to completion and to serve as the reaction medium.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The hydrolysis is typically complete within 1-2 hours. Causality: Refluxing provides the necessary activation energy for the hydrolysis reaction.
-
Workup - Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Causality: Phenylacetic acid has moderate solubility in water but is more soluble in organic solvents like ether, allowing for its extraction.
-
Workup - Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution. The phenylacetic acid will move into the aqueous basic layer as its sodium salt. Causality: This step separates the acidic product from any unreacted starting material or neutral byproducts.
-
Workup - Re-acidification: Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2. A white precipitate of phenylacetic acid will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the solid product under vacuum to yield pure phenylacetic acid.
-
Characterization: Confirm product identity and purity via melting point (76-78 °C), ¹H NMR, and ¹³C NMR spectroscopy.[5]
-
Protocol 2: Lipase-Catalyzed Transesterification with Ethanol
This protocol provides an example of a green chemistry approach to synthesize ethyl phenylacetate.
-
Materials:
-
This compound (1 equiv.)
-
Anhydrous ethanol (large excess, e.g., 10 equiv.)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (4Å)
-
Anhydrous solvent (e.g., hexane or toluene, optional)
-
Stoppered flask, orbital shaker or magnetic stirrer.
-
-
Procedure:
-
Setup: To a dry, stoppered flask, add this compound (e.g., 10.3 g, 0.05 mol), anhydrous ethanol (29 mL, 0.5 mol), and activated molecular sieves. Causality: A large excess of the new alcohol (ethanol) is used to shift the reaction equilibrium towards the desired product. Molecular sieves prevent water from deactivating the enzyme.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the limiting reagent).
-
Reaction: Seal the flask and place it on an orbital shaker or stir at a controlled temperature (e.g., 30-40 °C).[15] The reaction is typically slower than acid/base catalysis and may require 24-48 hours. Monitor by GC-MS.
-
Workup: Once the reaction has reached equilibrium or completion, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.[15]
-
Isolation: Remove the excess ethanol and the byproduct amyl alcohol under reduced pressure. The resulting crude ethyl phenylacetate can be purified by vacuum distillation.
-
Characterization: Verify the product identity and purity using GC-MS and NMR spectroscopy.
-
Safety and Handling
This compound is generally considered safe for its intended use in fragrances and flavors, but standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][20] Avoid contact with skin and eyes.[19] In case of contact, wash the affected area thoroughly with soap and water.[20]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sunlight, and oxidizing agents.[1] Keep containers tightly sealed to prevent hydrolysis and contamination.[1][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple fragrance component; it is a cost-effective and versatile building block for organic synthesis. Its primary utility lies in its function as a stable and easily handled precursor to phenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries. Furthermore, its ester moiety can be readily modified through transesterification to generate diverse molecular structures. By understanding its reactivity and applying the robust protocols outlined in this guide, researchers can effectively integrate this compound into their synthetic strategies, unlocking new pathways to complex target molecules.
References
- 1. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 3. This compound (5137-52-0) for sale [vulcanchem.com]
- 4. Pentyl phenylacetate [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Drug precursors - Wikipedia [en.wikipedia.org]
- 8. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound, 5137-52-0 | Buy this compound India - Otto Chemie Pvt Ltd [ottokemi.com]
- 10. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ester synthesis by transesterification [organic-chemistry.org]
- 14. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 15. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 17. youtube.com [youtube.com]
- 18. elan-chemical.com [elan-chemical.com]
- 19. breezeipl.com [breezeipl.com]
- 20. nishantaromas.com [nishantaromas.com]
Application Notes and Protocols: The Utility of Amyl Phenylacetate in Olfactory Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of amyl phenylacetate in the field of olfactory research. This document details experimental protocols and the underlying scientific principles for its use in studying olfactory receptors, neural circuits, and sensory perception.
Introduction: this compound as a Tool in Olfactory Research
This compound (pentyl 2-phenylacetate) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma, often with notes of honey, apple, and rose.[1][2] Its distinct and pleasant scent profile, coupled with its chemical properties, makes it a valuable compound for investigating the complexities of the olfactory system. This guide explores its application in elucidating the mechanisms of odor perception, from the molecular level of receptor activation to behavioral responses in animal models and its evaluation in human sensory panels.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [1][3] |
| Molecular Weight | 206.28 g/mol | [1][3] |
| Appearance | Colorless liquid | [3][4] |
| Odor Profile | Sweet, fruity, honey, apple, rose, balsamic | [1] |
| Boiling Point | 269°C | [2][3] |
| Flash Point | 106.67°C | [4] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents | [2] |
Application in Elucidating Olfactory Receptor Activation
A fundamental goal in olfaction research is to deorphanize olfactory receptors (ORs) by identifying their specific ligands. This compound serves as an excellent candidate for screening against libraries of ORs to identify the receptors that mediate its distinct aroma. High-throughput screening assays, such as luciferase-based reporter assays in heterologous cell systems, are powerful tools for this purpose.[5][6][7]
The Olfactory Signal Transduction Pathway
The perception of an odorant like this compound begins with its interaction with an OR on the cilia of olfactory sensory neurons.[8][9][10] This binding event initiates a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.[8][9][10][11] The key steps in this pathway are the activation of a specific G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10][11] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron.[8][9][10]
Caption: Olfactory Signal Transduction Pathway.
Protocol: In Vitro Olfactory Receptor Activation Assay using a Luciferase Reporter System
This protocol describes a high-throughput method to screen this compound against a library of human ORs expressed in Hana3A cells, a modified HEK293T cell line.[5][6] OR activation is measured through the luminescence of a luciferase reporter gene.
Materials:
-
Hana3A cells (stably expressing RTP1L, RTP2, and Gαolf)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
96-well cell culture plates
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids: pCI vector containing individual human ORs, a CRE-luciferase reporter plasmid, and a control plasmid (e.g., SV40-Renilla).
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture Hana3A cells to ~90% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Plate 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the OR plasmid, the CRE-luciferase reporter plasmid, and the control plasmid.
-
Dilute the plasmids and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 20 minutes to allow complex formation.
-
Add the transfection mix to each well and incubate for 24 hours.
-
-
Odorant Preparation and Stimulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 M).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is below 0.1%.
-
Carefully remove the transfection medium from the cells and replace it with the odorant solutions.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Luciferase Assay and Data Analysis:
-
Remove the odorant solutions and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration to generate dose-response curves for each OR.
-
Application in Investigating Neural Circuits and Behavior
This compound's pleasant, fruity odor makes it a suitable stimulus for studying innate odor preferences and learned associations in animal models. Behavioral assays can reveal how the olfactory system processes this odorant to guide behaviors such as attraction or avoidance.
Protocol: Two-Choice Odor Preference Test in Rodents
This protocol details a simple and effective method to assess the innate preference of mice for the odor of this compound compared to a neutral control.[12][13][14]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Clean standard mouse cages
-
Cotton-tipped applicators
-
This compound
-
Mineral oil (as a neutral control and solvent)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Individually house mice in clean cages with fresh bedding for at least 1 hour before testing to acclimate them to the test environment.[12]
-
-
Odorant Preparation:
-
Prepare a dilution of this compound in mineral oil (e.g., 1:100).
-
Prepare a control applicator with mineral oil only.
-
-
Test Procedure:
-
Data Analysis:
-
Using the video recording, measure the cumulative time the mouse spends actively sniffing each applicator. Sniffing is defined as the nose being within 1 cm of the applicator.
-
Calculate a preference index: (Time sniffing this compound - Time sniffing control) / (Total sniffing time).
-
A positive index indicates a preference for this compound, while a negative index suggests avoidance.
-
Caption: Experimental Workflow for Odor Preference Test.
Application in Sensory Science and Flavor/Fragrance Research
In the fragrance and flavor industry, understanding the human perception of an aromatic compound is crucial.[16][17][18] Sensory evaluation with trained human panelists can provide detailed descriptive profiles of this compound's scent, which is essential for its application in consumer products.[18][19][20][21]
Protocol: Descriptive Sensory Panel Evaluation
This protocol outlines the steps for conducting a sensory evaluation of this compound to characterize its odor profile.
Materials:
-
High-purity this compound
-
Odorless solvent (e.g., diethyl phthalate)
-
Glass smelling strips
-
Controlled sensory evaluation booths[20]
-
Trained sensory panelists (10-15 individuals)
Procedure:
-
Panelist Selection and Training:
-
Recruit individuals with a demonstrated ability to detect and describe odors.
-
Train the panel to identify and rate the intensity of various reference odorants representing different scent categories (e.g., fruity, floral, sweet, green).
-
-
Sample Preparation and Presentation:
-
Prepare a solution of this compound in the solvent at a standardized concentration (e.g., 10%).
-
Dip smelling strips into the solution and allow the solvent to evaporate for a set time.
-
Present the coded smelling strips to the panelists in a controlled environment to prevent sensory fatigue.[20]
-
-
Evaluation and Data Collection:
-
Ask panelists to smell the sample and describe its character using a standardized lexicon of odor descriptors.
-
Have the panelists rate the intensity of each perceived attribute on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
-
-
Data Analysis:
-
Compile the intensity ratings for each descriptor from all panelists.
-
Generate a sensory profile or "odor wheel" for this compound, visualizing the average intensity ratings for each attribute.
-
References
- 1. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]
- 2. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 4. breezeipl.com [breezeipl.com]
- 5. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 9. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Reactome | Olfactory Signaling Pathway [reactome.org]
- 12. Simple and Computer-assisted Olfactory Testing for Mice [jove.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Video: Simple and Computer-assisted Olfactory Testing for Mice [jove.com]
- 15. Methods to measure olfactory behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iso Amyl Phenyl Acetate: Premium Fragrance & Flavor Enhancer at Best Price [chemindia.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 19. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 20. sense-lab.co.uk [sense-lab.co.uk]
- 21. testinglab.com [testinglab.com]
The Dual Role of Amyl Phenylacetate in Polymeric Materials: From Synthesis Initiation to Controlled Fragrance Release
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of polymer science, the quest for multifunctional molecules that can impart unique properties to materials is paramount. Amyl phenylacetate, a compound traditionally celebrated for its pleasant, fruity-floral aroma in the fragrance and flavor industries, is emerging as a molecule of interest in the synthesis and functionalization of polymeric materials. This application note delves into the multifaceted utility of this compound, presenting detailed protocols and scientific rationale for its application as a potential polymerization initiator for cellulose derivatives and as an active fragrance agent for encapsulation within polymer matrices for controlled release.
Introduction: Beyond the Aroma
This compound (CAS No. 5137-52-0), and its isomer isothis compound, are esters recognized for their characteristic scents.[1][2] While their primary application has been in perfumery and food science, recent interest has explored their functional roles in materials science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two key applications of this compound in the realm of polymeric materials, supported by detailed experimental protocols and an exploration of the underlying scientific principles.
Section 1: this compound as a Potential Initiator in the Synthesis of Cellulose Derivatives
The modification of cellulose, the most abundant natural polymer, is a significant area of research for the development of sustainable and functional materials. One key modification is esterification, which can alter the solubility, thermal, and mechanical properties of cellulose. While direct evidence is limited, the chemical structure of this compound suggests its potential to act as a reagent or initiator in the synthesis of cellulose esters, a class of cellulose derivatives.[3] The esterification of cellulose involves the reaction of its hydroxyl groups with an acylating agent, often in the presence of a catalyst.
Underlying Principle: Acid-Catalyzed Esterification of Cellulose
The hydroxyl groups on the anhydroglucose units of cellulose can undergo esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by an acid. In the context of this compound, while it is an ester itself, under certain reaction conditions involving transesterification or in the presence of a suitable catalyst, it could potentially participate in the modification of cellulose. A more direct approach would be the use of phenylacetic acid (a precursor to this compound) for the esterification of cellulose.[4] However, for the purpose of this application note, we will explore a generalized protocol where an organic ester like this compound could be investigated for its role in cellulose modification.
The proposed mechanism involves the activation of the hydroxyl groups of cellulose by an acid catalyst, followed by nucleophilic attack on the carbonyl carbon of the ester.
Caption: Proposed mechanism for acid-catalyzed esterification of cellulose.
Protocol: Exploratory Synthesis of Cellulose Phenylacetate using an Ester Exchange Approach
This protocol is a representative method for the esterification of cellulose and would require optimization for the specific use of this compound.
Materials:
-
Microcrystalline cellulose (MCC)
-
This compound
-
Lithium chloride (LiCl)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
Methanol
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Cellulose Dissolution:
-
Esterification Reaction:
-
Add pyridine to the cellulose solution, followed by the addition of this compound and the acid catalyst.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and maintain for a defined period (e.g., 4-24 hours) with continuous stirring.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the cellulose derivative by slowly adding the reaction mixture to a vigorously stirred excess of methanol.
-
Filter the precipitate using a Buchner funnel and wash extensively with methanol and then acetone to remove unreacted reagents and byproducts.
-
Dry the purified cellulose ester in a vacuum oven at 60°C until a constant weight is achieved.
-
Self-Validation and Characterization:
-
Degree of Substitution (DS): The extent of esterification can be determined by techniques such as titration of the liberated carboxylic acid after saponification or by spectroscopic methods like 1H NMR and 13C NMR.[5]
-
Structural Analysis: Fourier-transform infrared (FTIR) spectroscopy can confirm the formation of the ester linkage by the appearance of a characteristic carbonyl (C=O) stretching band.
-
Solubility: The solubility of the modified cellulose in various organic solvents should be tested to confirm successful derivatization.
| Parameter | Condition | Rationale |
| Solvent System | DMAc/LiCl | An effective solvent for dissolving cellulose to enable a homogeneous reaction. |
| Catalyst | p-toluenesulfonic acid | A common acid catalyst for esterification reactions. |
| Reaction Temperature | 80-100°C | To provide sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of the cellulose. |
| Reaction Time | 4-24 hours | The duration needs to be optimized to achieve the desired degree of substitution. |
| Purification | Methanol/Acetone washing | To remove impurities and unreacted starting materials. |
Section 2: this compound as an Encapsulated Fragrance in Polymeric Materials for Controlled Release
The primary industrial application of this compound in polymers is as a fragrance. To enhance its longevity and control its release, this compound is often encapsulated within a polymer matrix.[6][7] This is particularly relevant for applications in textiles, personal care products, and packaging.[8]
Principle of Microencapsulation for Controlled Fragrance Release
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to give small capsules.[4] This technique protects the volatile fragrance from degradation and evaporation, allowing for a sustained release over time, which can be triggered by various stimuli such as pressure, temperature, or diffusion.[1][7] Common methods for encapsulating fragrances include spray drying, interfacial polymerization, and emulsion polymerization.[9][10][11]
Caption: Workflow for encapsulation and controlled release of this compound.
Protocol 1: Encapsulation of this compound by Spray Drying
Spray drying is a widely used, cost-effective method for microencapsulation.[4][11] It involves atomizing an emulsion of the fragrance and a polymer solution into a hot air stream, which rapidly evaporates the solvent, leaving behind solid microcapsules.[12]
Materials:
-
This compound
-
Wall material (e.g., gum arabic, maltodextrin, modified starch)[12]
-
Distilled water
-
Emulsifier (optional, depending on the wall material)
Equipment:
-
High-speed homogenizer
-
Spray dryer
-
Collection vessel
Procedure:
-
Emulsion Preparation:
-
Dissolve the wall material in distilled water to form an aqueous solution.
-
Disperse the this compound in the aqueous solution.
-
Homogenize the mixture at high speed to form a stable oil-in-water emulsion. The particle size of the emulsion will influence the final microcapsule size.[12]
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet air temperature (e.g., 160-200°C) and the outlet air temperature (e.g., 80-100°C). These parameters need to be optimized to ensure efficient drying without degrading the fragrance.[12]
-
The atomized droplets are dried in the hot air, forming solid microcapsules.
-
-
Collection:
-
The dried microcapsules are separated from the air stream by a cyclone and collected in a vessel.[11]
-
Characterization:
-
Encapsulation Efficiency: Determined by quantifying the amount of this compound on the surface of the microcapsules versus the total amount encapsulated. This can be done by solvent extraction followed by gas chromatography (GC) analysis.
-
Particle Size and Morphology: Analyzed using scanning electron microscopy (SEM).
-
Release Profile: The release of the fragrance over time can be monitored by thermogravimetric analysis (TGA) or by headspace GC analysis of samples stored under controlled conditions.[13]
| Parameter | Condition | Rationale |
| Wall Material | Gum arabic/Maltodextrin | Good film-forming and emulsifying properties, commonly used in the food and fragrance industry.[12] |
| Inlet Temperature | 160-200°C | High enough for rapid evaporation of water but low enough to minimize fragrance degradation.[12] |
| Outlet Temperature | 80-100°C | Indicates the completion of drying. |
| Feed Rate | To be optimized | Affects the droplet size and drying efficiency. |
Protocol 2: Encapsulation of this compound by Interfacial Polymerization
Interfacial polymerization involves the reaction of two monomers at the interface of an emulsion, forming a polymer shell around the dispersed droplets.[9][10] This method can produce microcapsules with a well-defined and robust shell.
Materials:
-
This compound (as the core material)
-
Oil-soluble monomer (e.g., a diisocyanate such as toluene diisocyanate - TDI)
-
Water-soluble monomer (e.g., a diamine such as ethylenediamine)
-
Organic solvent (e.g., cyclohexane)
-
Aqueous phase (water with a protective colloid like polyvinyl alcohol - PVA)
Equipment:
-
High-shear mixer
-
Reaction vessel with a mechanical stirrer
-
pH meter
Procedure:
-
Oil Phase Preparation:
-
Dissolve the oil-soluble monomer (e.g., TDI) in a mixture of this compound and an organic solvent.
-
-
Aqueous Phase Preparation:
-
Dissolve the protective colloid (e.g., PVA) in water.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase under high shear to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
-
Polymerization:
-
Add the water-soluble monomer (e.g., ethylenediamine) to the emulsion with gentle stirring.
-
The polymerization reaction occurs at the oil-water interface, forming a polyurea shell around the fragrance droplets.[9]
-
The reaction can be carried out at room temperature or with gentle heating to accelerate polymerization.
-
-
Curing and Washing:
-
Allow the reaction to proceed for a set time to ensure complete polymerization and curing of the shell.
-
The resulting microcapsule slurry is then washed to remove unreacted monomers and other impurities.
-
Characterization:
-
Shell Formation: Confirmed by SEM and transmission electron microscopy (TEM).
-
Chemical Composition: The formation of the polymer shell can be verified by FTIR spectroscopy.
-
Mechanical Stability: The robustness of the microcapsules can be assessed by subjecting them to mechanical stress and observing for fragrance release.
Conclusion and Future Perspectives
This compound, a molecule with a rich history in the fragrance industry, demonstrates significant potential for innovative applications in polymer science. While its role as a direct polymerization initiator for cellulose derivatives requires further dedicated research and optimization, the underlying principles of esterification provide a solid foundation for such investigations. In contrast, its application as an encapsulated fragrance is well-established, with various techniques available to tailor the release profile for specific applications. The protocols and insights provided in this application note aim to equip researchers with the foundational knowledge to explore and exploit the dual functionalities of this compound in the creation of advanced polymeric materials. Future research should focus on elucidating the precise reaction kinetics and mechanisms when using this compound in cellulose modification and developing novel stimuli-responsive microcapsules for on-demand fragrance release.
References
-
Controlled-release Mechanisms of Fragrances. Cosmetics & Toiletries. [Link][1]
-
Amyl Phenyl Acetate (CAS N° 5137-52-0). ScenTree. [Link]
-
Polymer carriers for controlled fragrance release. ResearchGate. [Link][6]
-
Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. MDPI. [Link][7]
-
One-Pot Synthesis of Biobased Acrylic Microcapsules for Controlled Release of Fragrance in Consumers Products. ACS Applied Polymer Materials. [Link][14]
-
Homogeneous esterification of cellulose and characterization of cellulose esters. Der Pharma Chemica. [Link]
-
Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. MDPI. [Link][9]
-
Microencapsulated fragrances and method for preparation. Google Patents. [15]
-
Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules. PubMed. [Link][16]
-
Mechanism of esters formation during cellulose liquefaction in sub- and supercritical ethanol. SpringerLink. [Link]
-
Preparation and characterization of polysulfone microcapsules for perfume release. ResearchGate. [Link][13]
-
Encapsulation of lipophilic fragrance by polymerization of the intermediate aqueous phase of an oil-in-water-in-oil (O/W/O) double emulsion. Royal Society of Chemistry. [Link]
-
Fragrance-Containing Microcapsules Based on Interfacial Thiol-Ene Polymerization. ResearchGate. [Link][17]
-
Microencapsulation by Interfacial Polymerization. Micro Caps Tech. [Link][10]
-
Preparation of high encapsulation efficiency fragrance microcapsules and their application in textiles. RSC Publishing. [Link]
-
Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules. ResearchGate. [Link][18]
-
Fragrance Encapsulates: Effect of Polymeric Shell Purification Method on the Accuracy of Biodegradability Testing. Oxford Academic. [Link][8]
-
Efficient, Regioselective Design of Mixed Cellulose Esters and Macroinitiators. PubMed Central. [Link]
-
Encapsulation processes: spray-drying. Micro Caps Tech. [Link]
-
Fragrance Encapsulates: Effect of Polymeric Shell Purification Method on the Accuracy of Biodegradability Testing. PubMed. [Link][19]
- Method of encapsulating flavors and fragrances by controlled water transport into microcapsules.
-
Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying. MDPI. [Link][12]
-
Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying. Scilit. [Link]
-
Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. PubMed Central. [Link]
- Method of synthesis of cellulose ester.
-
Possible mechanism of esterification between free acid and cellulose fibers. ResearchGate. [Link]
-
A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. American Chemical Society. [Link]
-
Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update. MDPI. [Link]
-
Preparation of Thermoplastic Cellulose Esters in [mTBNH][OAC] Ionic Liquid by Transesterification Reaction. MDPI. [Link][5]
-
Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications. MDPI. [Link]
-
Esterification and etherification of cellulose: Synthesis and application of cellulose derivatives. ResearchGate. [Link][3]
-
Synthesis of regioselectively brominated cellulose esters and 6-cyano-6-deoxycellulose esters. Semantic Scholar. [Link]
-
Encapsulation of Fragrances in Micro- and Nano-Capsules, Polymeric Micelles, and Polymersomes. PubMed. [Link]
-
Temperature-Sensitive Fragrance Microcapsules with Double Capsule Walls: A Study on Preparation and Sustained Release Mechanism. MDPI. [Link]
-
Aqueous synthesis of highly functional, hydrophobic, and chemically recyclable cellulose nanomaterials through oxime ligation. PubMed Central. [Link]
- Process for preparing cellulose esters by use of carboxylic acids.
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. CN111132652A - Controlled release polymer encapsulated perfume - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fragrance Encapsulates: Effect of Polymeric Shell Purification Method on the Accuracy of Biodegradability Testing | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Microencapsulation by Interfacial Polymerization – Micro Caps Tech [microcapsules-technologies.com]
- 11. Spray Drying Microencapsulation - Acmefil [acmefil.com]
- 12. Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US6375983B1 - Microencapsulated fragrances and method for preparation - Google Patents [patents.google.com]
- 16. Encapsulation and Enhanced Retention of Fragrance in Polymer Microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fragrance Encapsulates: Effect of Polymeric Shell Purification Method on the Accuracy of Biodegradability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amyl Phenylacetate Synthesis
Welcome to the technical support center for the synthesis of amyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of phenylacetic acid with amyl alcohol (pentanol).[1][2] A strong acid, typically concentrated sulfuric acid or p-toluenesulfonic acid, is used in catalytic amounts to facilitate the reaction.[1][3]
Q2: My yield of this compound is consistently low. What are the primary factors I should investigate?
A2: Low yields in Fischer esterification are most often due to the reversible nature of the reaction.[4] The key is to shift the chemical equilibrium towards the formation of the ester. The primary factors to investigate are:
-
Water Removal: Water is a byproduct of the reaction. Its presence can drive the equilibrium back towards the starting materials (hydrolysis).[4][5]
-
Reactant Molar Ratio: Using an excess of one reactant (either amyl alcohol or phenylacetic acid) can push the reaction forward, according to Le Chatelier's principle.[2][6]
-
Catalyst Activity: The acid catalyst may be old, contaminated, or insufficient in quantity.[4]
-
Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or time.[4]
Q3: Are there alternative methods to the traditional Fischer esterification for improving yield?
A3: Yes, several alternative strategies can be employed to enhance the yield of this compound:
-
Using a More Reactive Acylating Agent: Phenylacetic anhydride can be used instead of phenylacetic acid. This reaction is generally faster and not reversible, leading to a higher yield, though the reagent is more expensive.[1]
-
Transesterification: This involves reacting an ester of phenylacetic acid (like methyl phenylacetate) with amyl alcohol.[7][8] This method can be advantageous under certain conditions, especially when catalyzed by specific agents like N-heterocyclic carbenes or zinc clusters.[8]
-
Enzymatic Synthesis: Using lipases as biocatalysts offers a greener, milder alternative.[6][9] Immobilized lipases can provide high yields and can be reused, making the process more sustainable.[9][10]
Q4: What are the common impurities in my final product and how do I remove them?
A4: Common impurities include unreacted phenylacetic acid, unreacted amyl alcohol, the acid catalyst, and water.[4][11] A standard workup procedure involves:
-
Neutralization: Washing the crude product with a weak base solution (e.g., 5% sodium bicarbonate) to remove the acid catalyst and any unreacted phenylacetic acid.[11][12]
-
Washing: Subsequent washes with water or brine to remove any remaining salts and water-soluble impurities.[11]
-
Drying: Using an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water.[12]
-
Purification: Final purification is typically achieved by vacuum distillation to separate the this compound from any remaining starting materials or high-boiling point impurities.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield | 1. Equilibrium Not Shifted: The Fischer esterification is reversible.[4] | 1. Remove Water: Use a Dean-Stark apparatus during reflux to continuously remove the water byproduct.[4] Alternatively, add molecular sieves to the reaction mixture.[5] |
| 2. Reactant Stoichiometry: Molar ratio of reactants is 1:1. | 2. Use Excess Reactant: Employ a 2- to 4-fold molar excess of the less expensive reactant, typically amyl alcohol, to drive the equilibrium toward the product.[2][6] | |
| 3. Product Loss During Workup: Emulsions forming during washing steps. | 3. Improve Workup: To break emulsions, wash with a saturated brine solution. Ensure the pH is controlled during neutralization to prevent product hydrolysis. | |
| Reaction Stalls / Incomplete Reaction | 1. Inactive Catalyst: Acid catalyst is old, hydrated, or contaminated.[4] | 1. Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and anhydrous. |
| 2. Insufficient Temperature: The activation energy for the reaction is not being met. | 2. Increase Temperature: Ensure the reaction is heated to a sufficient reflux temperature. For amyl alcohol and phenylacetic acid, this is typically between 120-160°C.[2][13] | |
| 3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | 3. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the limiting reactant. Continue reflux until the reaction is complete (typically 1-10 hours).[3][4] | |
| Product Purity Issues | 1. Acidic Odor / Low pH: Residual phenylacetic acid or acid catalyst.[11] | 1. Thorough Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, confirming the complete removal of acids.[11] |
| 2. Presence of Starting Materials: Incomplete reaction or inefficient purification. | 2. Optimize Purification: Perform a careful vacuum distillation. The significant difference in boiling points between amyl alcohol (~138°C), phenylacetic acid (~265°C), and this compound (~269°C) allows for effective separation.[1] | |
| 3. Product is Discolored: Formation of side products from oxidation or other side reactions. | 3. Use High-Purity Reagents: Ensure starting materials are pure. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions.[4] |
Visualizing the Process
Fischer Esterification Mechanism
The diagram below illustrates the key steps in the acid-catalyzed Fischer esterification of phenylacetic acid and amyl alcohol.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
This workflow outlines the synthesis and subsequent purification of this compound.
Caption: Synthesis and Purification Workflow.
Detailed Experimental Protocol
Fischer Esterification of Phenylacetic Acid with Amyl Alcohol
Materials:
-
Phenylacetic Acid
-
Amyl Alcohol (n-Pentanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (recommended)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add phenylacetic acid (1.0 eq), amyl alcohol (2.0 eq), and toluene (if used).[2]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 5 drops or 1-2% of the total mass).[2][14]
-
Reflux: Heat the mixture to reflux.[5] Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC/GC analysis shows the consumption of the limiting reactant (phenylacetic acid).
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Extraction & Neutralization: Transfer the cooled mixture to a separatory funnel. Dilute with diethyl ether. Wash the organic layer with a 5% sodium bicarbonate solution.[11] Swirl gently and vent frequently. Continue washing until no more CO₂ gas evolves.
-
Washing: Wash the organic layer with water, followed by a wash with brine to help break any emulsions and remove excess water.[11]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[12]
-
Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and toluene) using a rotary evaporator.[4]
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[5]
References
-
ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from [Link]
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]
-
Organic chemistry practical course. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Pearson+. (n.d.). Show how Fischer esterification might be used to form the following.... Retrieved from [Link]
-
Filo. (2023). Show how Fischer esterification might be used to form the following ester... Retrieved from [Link]
-
Brainly.ph. (2024). Fischer Esterification method for Phenyl Acetate?. Retrieved from [Link]
-
Divakar, S., & Manohar, B. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Process Biochemistry, 36(10), 957-963. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
Mao, Z., Liu, L., Zhang, Y., & Yuan, J. (2020). Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem, 21(18), 2676-2679. Retrieved from [Link]
-
The Good Scents Company. (n.d.). amyl phenyl acetate pentyl phenylacetate. Retrieved from [Link]
-
Mao, Z., Liu, L., Zhang, Y., & Yuan, J. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem, 21(18), 2676-2679. Retrieved from [Link]
-
Powell, M.J. (2015). How can I determine the theoretical yield and the percent yield of isoamyl acetate?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterification of phenyl acetate by methanol without catalyst (a),.... Retrieved from [Link]
-
ScenTree. (n.d.). Isoamyl phenyl acetate (CAS N° 102-19-2). Retrieved from [Link]
- Google Patents. (2010). CN101811966A - Method for preparing phenylacetate.
-
MDPI. (2023). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Retrieved from [Link]
-
PubChem. (n.d.). Isothis compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isoamyl phenyl acetate isopentyl phenylacetate. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic Synthesis of Isoamyl Acetate by Nanoconventional Techniques. Retrieved from [Link]
Sources
- 1. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Show how Fischer esterification might be used to form the following ester.. [askfilo.com]
- 6. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Stability Issues with Amyl Phenylacetate in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting stability issues encountered with amyl phenylacetate in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction to this compound Stability
This compound is an ester widely used for its characteristic fruity and floral aroma in various industries, including pharmaceuticals as a flavoring agent or fragrance.[1] As with many ester-containing compounds, its chemical stability in solution is a critical parameter that can be influenced by a variety of environmental factors. Understanding and controlling these factors is paramount to maintaining the compound's potency, safety, and overall performance in your applications.
This guide will walk you through the common stability challenges, provide a systematic approach to troubleshooting, and offer validated protocols for assessing and mitigating degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound, like other esters, is hydrolysis . This reaction involves the cleavage of the ester bond by water, resulting in the formation of phenylacetic acid and amyl alcohol.[2][3] The rate of hydrolysis is highly dependent on pH and temperature. Other potential degradation pathways include oxidation and photodegradation , particularly given the presence of a benzene ring which can be susceptible to oxidative processes and absorb UV light.[4][5]
Q2: I'm observing a loss of this compound concentration in my aqueous formulation over time. What is the most likely cause?
A2: The most probable cause is hydrolysis , especially if your solution is not maintained at an optimal pH. Ester hydrolysis is significantly accelerated under both acidic and basic conditions.[6] If your formulation is exposed to light or contains oxidizing agents, photodegradation or oxidation could also be contributing factors.
Q3: Can the choice of solvent impact the stability of this compound?
A3: Absolutely. While this compound is soluble in many organic solvents, the presence of residual water in these solvents can lead to hydrolysis over time.[7] It is crucial to use anhydrous solvents for stock solutions whenever possible. Furthermore, some solvents may contain impurities that can catalyze degradation. Always use high-purity, HPLC-grade solvents.[8]
Q4: Are there any specific excipients I should be cautious about when formulating with this compound?
A4: Yes, drug-excipient compatibility is a critical consideration.[2] Excipients with acidic or basic properties can alter the micro-pH of the formulation and catalyze hydrolysis. Additionally, excipients containing reactive impurities, such as peroxides in polymers, can promote oxidative degradation.[9] It is essential to conduct thorough compatibility studies with all planned excipients.[2][9]
Troubleshooting Guide: A Systematic Approach
When encountering stability issues with this compound, a structured troubleshooting approach is essential. The following diagram outlines a logical workflow for identifying and resolving common problems.
Caption: Troubleshooting workflow for this compound stability.
In-Depth Troubleshooting and Mitigation Strategies
Issue 1: Rapid Degradation in Aqueous Solutions
-
Underlying Cause: Most likely due to pH-catalyzed hydrolysis. The ester bond of this compound is susceptible to cleavage by both acids and bases.
-
Investigative Steps:
-
Measure the pH of your solution.
-
Review the literature for pH-rate profiles of similar esters to understand the pH range of maximum stability. For instance, the hydrolysis of phenyl acetate is slowest in the slightly acidic to neutral pH range.
-
-
Mitigation Strategies:
-
pH Adjustment and Buffering: Adjust the pH of your solution to a neutral range (e.g., 6.0-7.5) using appropriate buffers (e.g., phosphate, citrate) to maintain stability.[10]
-
Co-solvents: If permissible for your application, consider using co-solvents (e.g., propylene glycol, ethanol) to reduce the water activity and slow down hydrolysis.
-
Temperature Control: Store solutions at refrigerated or frozen temperatures to decrease the rate of hydrolysis.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Underlying Cause: These peaks could be degradation products, impurities from the starting material, or artifacts from the analytical method itself.
-
Investigative Steps:
-
Forced Degradation Studies: Conduct a forced degradation study to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light).[11][12] This will help in identifying the retention times of potential degradation products.
-
Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products and excipients.[13][14]
-
-
Mitigation Strategies:
Issue 3: Incompatibility with Formulation Excipients
-
Underlying Cause: Chemical or physical interactions between this compound and excipients can accelerate degradation.[2][9]
-
Investigative Steps:
-
Mitigation Strategies:
-
Informed Excipient Selection: Choose excipients that are known to be inert and have low reactivity. Avoid excipients with extreme pH values or those known to contain reactive impurities.[2]
-
Protective Formulations: Consider microencapsulation or other advanced formulation strategies to create a protective barrier between the this compound and destabilizing excipients.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways and products.[11][12][18]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the initial concentration for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19] A control sample should be wrapped in aluminum foil and kept at the same temperature.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
Data Interpretation:
| Stress Condition | Expected Degradation Products |
| Acid Hydrolysis | Phenylacetic acid, Amyl alcohol |
| Base Hydrolysis | Phenylacetic acid, Amyl alcohol |
| Oxidation | Oxidized derivatives of the phenyl ring and/or alkyl chain |
| Thermal Degradation | A mixture of hydrolytic and oxidative products |
| Photolytic Degradation | A mixture of various degradants |
Protocol 2: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:10 ratio (drug to excipient). Also, prepare a sample of pure this compound as a control.
-
Storage: Place the samples in open and closed vials in a stability chamber at 40°C/75% RH for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for the assay of this compound and the formation of degradation products using a stability-indicating HPLC method.
-
Evaluation: Compare the results of the binary mixtures to the control sample. Significant degradation or the appearance of new impurity peaks in the binary mixtures indicates an incompatibility.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[13][20]
Protocol 4: Identification of Degradation Products by LC-MS and NMR
Objective: To elucidate the structure of degradation products.
LC-MS Analysis:
-
Use the developed HPLC method coupled to a mass spectrometer.
-
Acquire mass spectra of the degradation product peaks.
-
Determine the molecular weight and fragmentation pattern of the degradants. The fragmentation of the ester will likely show characteristic losses of the amyl group and the formation of ions related to phenylacetic acid.
NMR Analysis:
-
Isolate the degradation products using preparative HPLC.
-
Dissolve the isolated compounds in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra to those of known standards (phenylacetic acid and amyl alcohol) and the parent compound to confirm the structures.[21][22][23]
Visualization of Degradation Pathways
Caption: Primary degradation pathways for this compound.
References
-
The Pharma Innovation Journal. (2015). Drug-Excipient compatibility studies: First step for dosage form development. Retrieved from [Link]
-
Doubtnut. (n.d.). Hydrolysis of amyl acetate was carried out separately in the presence. Retrieved from [Link]
-
Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Compatibility of Medicinal and Excipient Substances in the Development of Medicinal Formulations. Retrieved from [Link]
-
Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Amyl Acetate. Retrieved from [Link]
-
Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
National Institutes of Health. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). Drug-Excipient Compatibility Check. Retrieved from [Link]
-
Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
-
Science.gov. (n.d.). validated stability indicating: Topics by Science.gov. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]
-
The Good Scents Company. (n.d.). isoamyl phenyl acetate isopentyl phenylacetate. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
YouTube. (2014). 326 - K1 Kinetics of Ester Hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Alkyl-oxygen Fission in Ester Hydrolysis: Tertiary Amyl and α-Methylallyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate.... Retrieved from [Link]
-
ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from [Link]
-
PubMed. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]
-
PubMed. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Retrieved from [Link]
-
The Good Scents Company. (n.d.). amyl phenyl acetate pentyl phenylacetate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (2005). ISOthis compound. Retrieved from [Link]
-
PubChem. (n.d.). Isothis compound. Retrieved from [Link]
-
2,4-D Information Council. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]
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Core Principles: Mastering the Equilibrium of Amyl Phenylacetate Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing synthetic reactions is a blend of theoretical knowledge and practical execution. This guide is designed to provide you, our fellow researchers and developers, with in-depth, actionable insights into the esterification of amyl phenylacetate. We will move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and maximize your yield and purity.
The synthesis of this compound from phenylacetic acid and amyl alcohol is a classic example of Fischer esterification. The primary challenge in this reaction is its reversible nature.[1][2] The reaction produces the desired ester and water; however, this water can hydrolyze the ester, converting it back into the starting materials.[1][3]
Phenylacetic Acid + Amyl Alcohol ⇌ this compound + Water
To achieve a high yield, the reaction equilibrium must be decisively shifted to the product side. This is accomplished through two primary strategies based on Le Châtelier's Principle:
-
Removal of a Product: Continuously removing water as it is formed is the most effective method to prevent the reverse reaction.[4] This is typically achieved using a Dean-Stark apparatus, which separates water from the reaction mixture through azeotropic distillation.[3][5][6]
-
Increasing Reactant Concentration: Using a significant excess of one of the starting materials can also drive the reaction forward.[4] In this synthesis, amyl alcohol is generally the less expensive and more easily removed reactant, making it the logical choice to use in excess.[7]
Understanding and applying these two principles is fundamental to optimizing your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the acid catalyst in this esterification?
A1: The acid catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for increasing the reaction rate.[8] It works by protonating the carbonyl oxygen of the phenylacetic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the amyl alcohol.[1] Without the catalyst, the reaction would proceed at an impractically slow rate.
Q2: Why can't I just heat the reaction mixture to drive off the water instead of using a Dean-Stark apparatus?
A2: While heating is necessary, simply boiling the mixture is inefficient for water removal. Amyl alcohol and this compound have high boiling points (approx. 138°C and 269°C, respectively). Attempting to distill water (100°C) would also remove the lower-boiling amyl alcohol. The Dean-Stark apparatus, used with a solvent like toluene, creates a lower-boiling azeotrope with water.[4][9] This azeotrope boils, condenses, and collects in the trap. Since water is denser than toluene, it separates to the bottom while the toluene overflows back into the reaction flask, allowing for continuous and selective water removal without significant loss of reactants.[1][5]
Q3: What is the optimal molar ratio of reactants and catalyst loading?
A3: The optimal ratios can vary, but a common starting point is to use an excess of amyl alcohol. A molar ratio of 1:2 to 1:4 of phenylacetic acid to amyl alcohol is typical.[7][10] This excess helps to shift the equilibrium towards the product. The acid catalyst should be used in catalytic amounts, generally between 1-5 mol% relative to the limiting reactant, phenylacetic acid.[1] Using too much catalyst can lead to unwanted side reactions and complicates purification.
Q4: Can I use a different catalyst, such as a solid acid catalyst?
A4: Yes, solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or metal-exchanged nanoclays can be effective alternatives to mineral acids.[10][11] These catalysts offer several advantages, including easier separation from the reaction mixture (simple filtration), potential for recycling, and often milder reaction conditions, which can reduce the formation of byproducts.[10]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Product Yield Despite Extended Reflux Time
-
Q: My reaction has been refluxing for hours, but TLC analysis shows a large amount of unreacted phenylacetic acid. What's going wrong?
-
A: This is the most common issue and almost always points to an unfavorable equilibrium. [12] The primary culprits are inefficient water removal or issues with the catalyst.
-
Troubleshooting Steps:
-
Verify Dean-Stark Functionality: Ensure your Dean-Stark trap is collecting water. If no water is collecting, check for leaks in the glassware setup. Confirm that the reaction temperature is sufficient to cause the toluene-water azeotrope to distill.
-
Check Reagent Purity: Ensure your amyl alcohol and toluene are anhydrous. Water present at the start of the reaction will inhibit the forward progress.[12]
-
Evaluate Catalyst Activity: If you are using an older bottle of acid catalyst (especially TsOH, which can be hygroscopic), it may have lost activity. Use a fresh supply of the catalyst.[1]
-
Increase Reactant Excess: Consider increasing the molar excess of amyl alcohol to further push the equilibrium towards the product side.[4]
-
-
Issue 2: The Final Product Has a Sharp, Acidic Odor
-
Q: After workup, my this compound has a lingering, vinegar-like smell instead of the expected sweet, floral scent. Why?
-
A: This indicates the presence of residual phenylacetic acid. [13] The purification process was insufficient to remove all the unreacted starting material.
-
Solution: Perform an Alkaline Wash.
-
Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[13] Be sure to vent the funnel frequently, as CO₂ gas will be evolved.
-
The basic wash converts the acidic phenylacetic acid into its water-soluble sodium salt, which is extracted into the aqueous layer.
-
Separate the layers and continue with a water wash, a brine wash, and drying of the organic layer.[1]
-
-
Issue 3: Reaction Stalls and Does Not Proceed to Completion
-
Q: The reaction started well, but after an hour, TLC shows the reaction has stopped with significant amounts of starting material remaining. What should I do?
-
A: A stalled reaction often points to catalyst deactivation or insufficient energy.
-
Troubleshooting Steps:
-
Confirm Reflux Temperature: Ensure the mixture is boiling vigorously and that a steady reflux is maintained. A low temperature will lead to a very slow reaction rate.[12]
-
Consider Catalyst Addition: It is possible the initial catalyst charge was insufficient or has been deactivated. In some cases, a small, careful addition of fresh catalyst can restart the reaction. However, be cautious as this can also promote side reactions.
-
Check for Inhibitors: While less common for this reaction, ensure your reagents or solvent are not contaminated with basic impurities that could neutralize the acid catalyst.
-
-
Issue 4: Product is Contaminated with a High-Boiling Impurity
-
Q: GC analysis of my distilled product shows an unknown peak with a boiling point higher than this compound. What could it be?
-
A: Under harsh acidic conditions and high temperatures, amyl alcohol can undergo self-etherification to form diamyl ether. This is a potential side reaction, analogous to the formation of dibenzyl ether from benzyl alcohol.[1]
-
Solution: Optimize Reaction Conditions & Purification.
-
Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times after completion. Use the minimum effective amount of catalyst.
-
Fractional Distillation: Careful fractional distillation under vacuum is the most effective way to separate this compound from the higher-boiling diamyl ether. Monitor the fractions closely by GC to ensure pure cuts are collected.
-
-
Data Presentation & Protocols
Table 1: Typical Reaction Parameters for this compound Esterification
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1 : 3 (Phenylacetic Acid : Amyl Alcohol) | Excess alcohol drives the equilibrium forward.[4][7] |
| Catalyst | p-Toluenesulfonic acid (TsOH) | Effective Brønsted acid, easier to handle than H₂SO₄.[1] |
| Catalyst Loading | 2-3 mol% (relative to Phenylacetic Acid) | Sufficient for catalysis without promoting side reactions.[1] |
| Solvent | Toluene | Forms a low-boiling azeotrope with water for removal.[9] |
| Apparatus | Dean-Stark Trap with Reflux Condenser | Essential for continuous removal of water byproduct.[5][6] |
| Temperature | Reflux (approx. 110-120°C) | Provides sufficient energy for the reaction and azeotropic distillation. |
| Reaction Time | 3-6 hours (Monitor by TLC) | Time can vary based on scale and efficiency of water removal. |
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (13.6 g, 0.1 mol) and amyl alcohol (35.3 g, 0.4 mol).
-
Reagent Addition: Add toluene (60 mL) and p-toluenesulfonic acid monohydrate (0.57 g, 0.003 mol).
-
Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[1] Fill the side arm of the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. Stir the mixture continuously. Water will begin to collect at the bottom of the Dean-Stark trap as the reaction proceeds.[5]
-
Monitoring: Monitor the reaction's progress by observing water collection and periodically via TLC. The reaction is typically complete when the theoretical amount of water (1.8 mL for this scale) has been collected.
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature.
Protocol: Workup and Purification
-
Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Alkaline Wash: Add 100 mL of a 5% NaHCO₃ aqueous solution. Swirl gently and vent frequently to release CO₂. Shake, allow the layers to separate, and discard the lower aqueous layer. Repeat this wash.[13]
-
Water Wash: Wash the organic layer with 100 mL of deionized water.
-
Brine Wash: Wash the organic layer with 100 mL of saturated NaCl solution (brine) to aid in removing residual water.[1]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess amyl alcohol under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[1]
Visualizations
Fischer Esterification Mechanism
Caption: The PADPED mechanism for Fischer Esterification.[4]
Experimental Workflow
Caption: From reaction setup to final product analysis.
Troubleshooting Low Yield
Caption: A logical guide to diagnosing poor reaction yield.
References
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Technical Support Center: Purification of Crude Amyl Phenylacetate
Welcome to the technical support center for the purification of crude amyl phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high-purity this compound for your applications.
I. Understanding the Impurity Profile of Crude this compound
The primary synthesis route for this compound is the Fischer esterification of phenylacetic acid and amyl alcohol (pentanol), typically catalyzed by a strong acid like sulfuric acid.[1] Consequently, the crude product mixture commonly contains several process-related impurities.
Common Impurities in Crude this compound:
-
Unreacted Phenylacetic Acid: Due to the equilibrium nature of esterification, some starting acid will remain.[2]
-
Unreacted Amyl Alcohol: An excess of the alcohol is often used to drive the reaction forward, leading to its presence in the crude product.[3]
-
Water: A byproduct of the esterification reaction.
-
Sulfuric Acid: The catalyst used in the reaction.
-
Side-Reaction Products: Depending on the reaction conditions, trace amounts of ethers (from the dehydration of amyl alcohol) or other undesired esters may form.
-
Degradation Products: this compound can degrade over time, especially when exposed to heat, forming phenylacetic acid.[1]
FAQ: Initial Purity Assessment
Q1: How can I get a quick idea of the purity of my crude this compound before starting a large-scale purification?
A1: A combination of simple physical inspection and a rapid analytical technique is recommended:
-
Visual and Olfactory Inspection: Pure this compound is a clear, colorless to pale yellow liquid with a characteristic sweet, fruity, and honey-like odor.[4] A strong acidic or sharp alcoholic smell suggests the presence of significant amounts of unreacted starting materials.
-
Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive method to visualize the number of components in your crude mixture. By running the crude product against standards of the starting materials, you can quickly assess the presence of unreacted phenylacetic acid and amyl alcohol.
II. Purification Strategies: A Multi-Step Approach
A robust purification strategy for this compound typically involves a series of steps designed to remove specific types of impurities. The logical flow of this process is crucial for achieving high purity.
Caption: General workflow for the purification of crude this compound.
Troubleshooting Guide: Aqueous Workup (Neutralization and Extraction)
The first critical step is an aqueous workup to remove acidic and highly polar impurities. This is achieved through liquid-liquid extraction.[5]
Issue 1: My crude product has a strong acidic smell, and the pH is low.
This indicates the presence of unreacted phenylacetic acid and residual sulfuric acid catalyst.
Solution: Alkaline Wash
Causality: Phenylacetic acid is a carboxylic acid and will react with a weak base to form a water-soluble salt. This allows for its selective removal from the organic phase (containing the ester) into the aqueous phase.[6]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent of your choice (e.g., diethyl ether, ethyl acetate). The volume should be sufficient to ensure the mixture is fully dissolved and easy to handle in a separatory funnel.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][8]
-
Venting: Stopper the funnel and invert it gently. Crucially, vent the funnel frequently to release the carbon dioxide gas produced from the acid-base reaction.
-
Shaking: Once the initial effervescence subsides, shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the sodium phenylacetate salt.
-
Draining: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the basic solution two more times to ensure complete removal of the acidic impurities.
Issue 2: I've performed the alkaline wash, but the organic layer is cloudy.
This is likely due to the presence of dissolved water or a stable emulsion.
Solution: Brine Wash and Proper Drying
Causality: A wash with a saturated aqueous solution of sodium chloride (brine) helps to break emulsions and "pulls" dissolved water out of the organic layer due to the high ionic strength of the brine solution. Anhydrous drying agents then chemically bind with the remaining trace amounts of water.
Step-by-Step Protocol:
-
Brine Wash: After the final alkaline wash, add an equal volume of brine to the separatory funnel containing the organic layer. Shake gently and allow the layers to separate. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
Filtration: Gravity filter or decant the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the semi-purified this compound.
III. Final Purification: Distillation and Chromatography
After the aqueous workup, the primary remaining impurities are likely unreacted amyl alcohol and other organic byproducts with similar polarities to the desired ester. The choice between distillation and chromatography for the final purification step depends on the nature of these impurities and the required final purity.
FAQ: Choosing the Right Final Purification Method
Q2: Should I use distillation or column chromatography for the final purification of my this compound?
A2: The choice depends on the boiling points of the impurities and the desired scale of purification:
-
Fractional Distillation: This is the preferred method for large-scale purification, especially if the boiling points of the impurities are significantly different from that of this compound.[2]
-
Column Chromatography: This technique is ideal for smaller-scale purifications or when impurities have boiling points very close to the product. It separates compounds based on their differential adsorption to a stationary phase.[9][10]
Troubleshooting Guide: Fractional Distillation
Physical Properties for Separation by Distillation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Amyl Alcohol | 88.15 | ~138 |
| This compound | 206.28 | 266-269[11] |
| Phenylacetic Acid | 136.15 | 265.5 |
Issue 3: I'm having trouble separating the amyl alcohol from the this compound by simple distillation.
A simple distillation is often insufficient for separating liquids with close boiling points.
Solution: Fractional Distillation under Reduced Pressure
Causality: Fractional distillation utilizes a fractionating column to provide a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles. This allows for a much more efficient separation of liquids with different boiling points. Performing the distillation under vacuum lowers the boiling points of the compounds, which can prevent thermal degradation of the ester.[1][8]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the semi-purified this compound in the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial fraction, which will primarily be the lower-boiling amyl alcohol.
-
Main Fraction: As the temperature at the still head stabilizes near the boiling point of this compound at the applied pressure, switch to a new receiving flask to collect the pure product.
-
Residue: Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
Troubleshooting Guide: Column Chromatography
Issue 4: My this compound is co-eluting with an unknown impurity during column chromatography.
This indicates that the chosen solvent system (eluent) does not have the optimal polarity to resolve the two compounds.
Solution: Optimize the Eluent System using TLC
Causality: The separation in silica gel chromatography is based on the polarity of the compounds. Less polar compounds travel further up the column (elute faster), while more polar compounds have a stronger interaction with the silica gel and elute slower. By adjusting the polarity of the eluent, you can modulate the separation.
Step-by-Step Protocol:
-
TLC Analysis: Spot your crude mixture on several TLC plates. Develop each plate in a different solvent system with varying polarities. A common starting point for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Solvent System Selection:
-
If the spots are too close together, decrease the polarity of the eluent (increase the proportion of hexane).
-
If the spots are not moving far from the baseline, increase the polarity of the eluent (increase the proportion of ethyl acetate).
-
Aim for a solvent system that gives a good separation between the this compound spot and the impurity spot, with the Rf value of the product ideally between 0.2 and 0.4.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel using the optimized eluent.
-
Carefully load your sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
IV. Purity Verification
After purification, it is essential to verify the purity of the final product.
FAQ: Purity Analysis
Q3: What are the best analytical methods to confirm the purity of my final this compound product?
A3: For quantitative analysis, the following methods are recommended:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is an excellent technique for assessing the purity of volatile compounds like this compound and quantifying any remaining volatile impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for detecting any non-volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and detect impurities with distinct spectral signatures.[9]
V. Safety Precautions
Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] this compound may cause skin and respiratory irritation.[11]
VI. References
-
Elan Inc. (2017). Safety Data Sheet: AMYL PHENYL ACETATE (ISO). Retrieved from --INVALID-LINK--
-
Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: N-Amyl Phenyl Acetate. Retrieved from --INVALID-LINK--
-
Kulatilleke, C. P., & Brewer, M. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Chem. Educator, 23, 132-135.
-
The John D. Walsh Company, Inc. (2020). SAFETY DATA SHEET: AMYL PHENYL ACETATE. Retrieved from --INVALID-LINK--
-
JoVE. (2020). Extraction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from --INVALID-LINK--
-
ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from --INVALID-LINK--
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from --INVALID-LINK--
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Purification of Synthetic Benzyl Phenylacetate. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). A Comparative Guide to Purity Analysis of Benzyl Phenylacetate: GC-FID vs. Alternative Methods. Retrieved from --INVALID-LINK--
-
Chemical Bull. (n.d.). Amyl Phenyl Acetate. Retrieved from --INVALID-LINK--
References
- 1. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 2. scienceready.com.au [scienceready.com.au]
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- 6. benchchem.com [benchchem.com]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. researchgate.net [researchgate.net]
- 11. breezeipl.com [breezeipl.com]
- 12. benchchem.com [benchchem.com]
- 13. elan-chemical.com [elan-chemical.com]
Technical Support Center: Stabilizing Amyl Phenylacetate Against Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of amyl phenylacetate hydrolysis during storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your valuable compounds.
Introduction to this compound Stability
This compound is a widely utilized ester in the flavor and fragrance industries, valued for its sweet, fruity aroma.[1] In pharmaceutical and research settings, it can serve as a key intermediate or a component in various formulations.[1] However, like all esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form its parent carboxylic acid (phenylacetic acid) and alcohol (amyl alcohol).[2] This degradation can compromise the purity, efficacy, and sensory properties of the final product. Understanding and mitigating the factors that promote hydrolysis is therefore critical for maintaining the quality of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is the cleavage of an ester bond by reaction with water.[2] This reaction can be catalyzed by both acids and bases.[3] For this compound, this means the compound can break down into phenylacetic acid and amyl alcohol, as shown in the reaction below. This degradation is a significant concern because it alters the chemical identity of the substance, leading to impurities that can affect experimental outcomes, product performance, and safety profiles.
This compound + Water ⇌ Phenylacetic Acid + Amyl Alcohol
The reaction is reversible under acidic conditions, while under basic conditions, it is irreversible, a process known as saponification.[2][4]
Q2: What are the primary factors that accelerate the hydrolysis of this compound during storage?
A2: The rate of hydrolysis is primarily influenced by three main factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis.[2] The higher the concentration of water in the storage environment, the greater the risk of degradation.[5]
-
pH (Presence of Acids or Bases): Both acidic and basic conditions catalyze ester hydrolysis.[6] Even trace amounts of acidic or basic impurities in the this compound sample or its storage container can significantly accelerate the degradation process.[7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2] Storing this compound at elevated temperatures will hasten its decomposition.
Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?
A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and inert environment.[1] The following conditions are recommended:
-
Temperature: Store at room temperature or cooler.[8][9] Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.[10]
-
Container: Use tightly sealed containers made of non-reactive materials like borosilicate glass or compatible polymers (e.g., HDPE, PTFE).[1][11][12]
-
Moisture Control: The use of desiccants is highly recommended to actively remove any residual moisture from the storage container.[13][14]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your stored this compound has undergone hydrolysis, this guide will help you identify the cause and implement corrective actions.
Symptom: Altered Aroma or Physical Properties
A change in the characteristic sweet, fruity scent of this compound, or the appearance of a vinegary odor (indicative of phenylacetic acid), is a strong indicator of hydrolysis. Changes in color or clarity may also be observed.
Symptom: Unexpected Experimental Results or Impurities Detected in Analysis (GC, HPLC)
If you observe unexpected peaks corresponding to phenylacetic acid and/or amyl alcohol in your analytical chromatograms, hydrolysis is a likely culprit.
Below is a decision tree to help troubleshoot the source of hydrolysis:
Caption: Troubleshooting workflow for this compound hydrolysis.
Experimental Protocols
Protocol 1: Proper Storage of this compound
This protocol outlines the best practices for storing this compound to minimize hydrolysis.
Materials:
-
This compound
-
Appropriate storage container (e.g., amber glass bottle with a PTFE-lined cap)
-
Desiccant (e.g., silica gel or molecular sieves)[10]
-
Inert gas (Nitrogen or Argon)
-
Parafilm or other sealing tape
Procedure:
-
Ensure the storage container is clean and completely dry.
-
If desired, place a small amount of desiccant in a separate, breathable pouch at the bottom of the container. Do not allow the desiccant to come into direct contact with the this compound.
-
Add the this compound to the container.
-
Flush the headspace of the container with a gentle stream of inert gas for 30-60 seconds to displace air and moisture.
-
Immediately and tightly seal the container with the cap.
-
For added protection, wrap the cap and neck of the container with Parafilm.
-
Store the container in a cool, dark, and well-ventilated area, away from heat sources and sunlight.[1]
Protocol 2: Quantification of Hydrolysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the extent of this compound hydrolysis.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Create a series of calibration standards for this compound, phenylacetic acid, and amyl alcohol in the same solvent.
-
Dilute the sample solution to fall within the calibration range.
Analysis:
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared sample solution.
-
Identify and quantify the peaks corresponding to this compound, phenylacetic acid, and amyl alcohol by comparing their retention times and response factors to the standards.
Data Summary
The following table summarizes the key factors influencing this compound stability and the recommended preventative measures.
| Factor | Risk | Preventative Measure |
| Moisture | High | Store in a tightly sealed container with a desiccant.[5][13] |
| Temperature | High | Store in a cool environment, avoiding heat sources.[2] |
| pH | Acidic or Basic | Use neutral, non-reactive containers and avoid contamination.[15][16] |
| Atmosphere | Ambient Air | Store under an inert atmosphere (Nitrogen or Argon).[10] |
| Light | UV Exposure | Store in amber or opaque containers in a dark location.[1] |
Mechanistic Insight: The Chemistry of Hydrolysis
Understanding the mechanisms of acid- and base-catalyzed hydrolysis can provide a deeper insight into prevention strategies.
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2] This reaction is reversible. In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylic acid and an alkoxide.[17] The alkoxide then deprotonates the carboxylic acid, driving the reaction to completion.[17]
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- TutorChase. (n.d.). How do esters undergo hydrolysis?
- Chemical Bull Pvt. Ltd. (n.d.).
- What We Know About Desicc
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Save My Exams. (2024, October 26). Ester Hydrolysis.
- Ataman Kimya. (n.d.).
- Benchchem. (n.d.).
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
- ResearchGate. (2015, November 25).
- ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
- BostonMed Supply. (2025, November 12). Laboratory Desiccators: Uses, Types, and Sample Protection Explained.
- Glassment. (2025, May 22).
- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- Kaival Chemicals Pvt. Ltd. (n.d.).
- Royco Packaging. (2023, July 11). How Do Desiccants Work?
- Chemguide. (n.d.). hydrolysis of esters.
- ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- Vigon. (n.d.).
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
- PubMed Central. (n.d.).
- CP Lab Safety. (n.d.).
- Elchemy. (n.d.).
- PubMed. (2011, April 1).
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a.
- Pearson+. (2023, September 25).
- DWK Life Sciences. (n.d.).
- YouTube. (2019, January 15). mechanism of amide hydrolysis.
- J&K Scientific LLC. (2025, February 8). Ester Hydrolysis.
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- Sigma-Aldrich. (n.d.).
- Sterlitech Corporation. (n.d.).
- Chemical Comp
- Chemical Compatibility Chart X - Indicates chemicals that are incompatible and should not be stored together. (n.d.).
- Master Organic Chemistry. (2022, October 27).
- ResearchGate. (n.d.).
- EPA-RCA. (n.d.).
- Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis.
- Journal of Pharmacy & Pharmacognosy Research. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L.
Sources
- 1. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
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- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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- 5. carbodiimide.com [carbodiimide.com]
- 6. researchgate.net [researchgate.net]
- 7. psiberg.com [psiberg.com]
- 8. Iso Amyl Phenyl Acetate Manufacturer in Padra, Gujarat [kaivalchem.com]
- 9. vigon.com [vigon.com]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. dwk.com [dwk.com]
- 13. munroscientific.co.uk [munroscientific.co.uk]
- 14. ibisscientific.com [ibisscientific.com]
- 15. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Amyl Phenylacetate Production
Welcome to the technical support center for the laboratory-scale synthesis and scale-up of amyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable aroma chemical. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, offering potential causes and actionable solutions to get your experiment back on track.
Issue 1: Low Yield of this compound
You've completed the reaction, but the isolated yield is significantly lower than expected.
-
Potential Cause 1: Incomplete Reaction. The Fischer esterification reaction is a reversible equilibrium.[1][2] Without taking steps to drive the reaction forward, you will be left with a mixture of reactants and products.
-
Solution:
-
Use an Excess of One Reactant: The simplest way to shift the equilibrium is to use a large excess of one of the starting materials, typically the less expensive one. In this case, using an excess of amyl alcohol is common practice.[3][4]
-
Remove Water as it Forms: Water is a product of the reaction. Removing it as it's formed will continuously shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3] A Dean-Stark apparatus is the standard laboratory equipment for this purpose, often used with a solvent like toluene that forms an azeotrope with water.[3]
-
-
-
Potential Cause 2: Inefficient Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen of the phenylacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the amyl alcohol.[5] An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.
-
Solution:
-
Catalyst Choice: Concentrated sulfuric acid or p-toluenesulfonic acid are common and effective catalysts for Fischer esterification.[1]
-
Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% relative to the limiting reagent. Too much acid can lead to side reactions and complicate the workup.
-
-
-
Potential Cause 3: Suboptimal Reaction Temperature. Esterification reactions are generally favored by higher temperatures, which increase the reaction rate.[6]
-
Solution:
-
Reflux Conditions: The reaction should be carried out at the reflux temperature of the solvent or the excess alcohol being used.[2] This ensures the reaction proceeds at a reasonable rate without boiling off the reactants.
-
-
Issue 2: Product Purity is Low (Contaminated with Starting Materials or Byproducts)
Your final product shows significant impurities in your analytical tests (e.g., GC, NMR).
-
Potential Cause 1: Incomplete Reaction. As mentioned above, an incomplete reaction will leave unreacted phenylacetic acid and amyl alcohol in your product mixture.
-
Solution:
-
Drive the Reaction to Completion: Implement the strategies from "Issue 1" to maximize conversion.
-
-
-
Potential Cause 2: Inadequate Work-up and Purification. The work-up procedure is critical for removing the acid catalyst, unreacted starting materials, and any water-soluble byproducts.
-
Solution:
-
Neutralization: After the reaction, the mixture should be washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[7] Be cautious as this will produce CO2 gas.
-
Washing: Subsequent washes with water and then brine (saturated NaCl solution) will help remove any remaining water-soluble impurities and break up emulsions.[7]
-
Drying: Before the final purification step, the organic layer must be thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water.
-
Purification Method:
-
Distillation: For scaling up, fractional distillation under reduced pressure is the most effective method for purifying this compound and separating it from any remaining starting materials or high-boiling point impurities.[8] this compound has a boiling point of approximately 269 °C at atmospheric pressure.[9]
-
Chromatography: For smaller lab-scale preparations or for achieving very high purity, column chromatography can be employed.
-
-
-
-
Potential Cause 3: Side Reactions. At high temperatures and in the presence of a strong acid, side reactions such as the dehydration of amyl alcohol to form amylenes or the formation of diamyl ether can occur.
-
Solution:
-
Control Temperature: While heat is necessary, excessive temperatures should be avoided. Maintain a steady reflux.
-
Catalyst Concentration: Using the minimum effective amount of catalyst can help minimize side reactions.
-
-
Issue 3: Reaction has Stalled or is Proceeding Very Slowly
You are monitoring the reaction (e.g., by TLC or GC) and see little to no product formation over time.
-
Potential Cause 1: Inactive Catalyst. The acid catalyst may have been deactivated by moisture.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous grades of reactants and solvents if possible.
-
Fresh Catalyst: Use a fresh, unopened bottle of the acid catalyst.
-
-
-
Potential Cause 2: Insufficient Heat. The reaction may not have reached the necessary activation energy.
-
Solution:
-
Ensure Proper Reflux: Check that your heating mantle or oil bath is at the correct temperature to maintain a gentle reflux of the reaction mixture.
-
-
-
Potential Cause 3: Steric Hindrance. While not a major issue with phenylacetic acid and amyl alcohol, significant steric bulk on either the carboxylic acid or the alcohol can slow down the reaction rate.[10]
-
Solution:
-
Increase Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary to achieve a good yield.
-
Alternative Synthesis Routes: In extreme cases, alternative methods like using an acyl chloride or anhydride might be considered, although these are less atom-economical.[2][4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and scale-up of this compound.
Q1: What is the most common and scalable method for synthesizing this compound in the lab?
The most common and scalable method is the Fischer-Speier esterification .[1] This reaction involves heating a mixture of phenylacetic acid and amyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.[11] It is a well-established, cost-effective, and relatively straightforward procedure for producing esters on both a small and large laboratory scale.
Q2: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the reaction. You can spot the reaction mixture alongside the starting materials (phenylacetic acid and amyl alcohol) on a TLC plate. As the reaction progresses, you will see the starting material spots diminish and a new spot corresponding to the this compound product appear.
-
Gas Chromatography (GC): For a more quantitative analysis, you can take small aliquots of the reaction mixture at different time points and analyze them by GC.[12] This will allow you to determine the percentage conversion of your starting materials to the product.
Q3: What are the key safety precautions I should take when performing this synthesis?
-
Handling of Concentrated Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13] Add the acid slowly to the alcohol, as the mixing process is exothermic.
-
Flammability: Amyl alcohol and many organic solvents are flammable.[14] Ensure the reaction is performed in a well-ventilated fume hood, away from any open flames or ignition sources.
-
Refluxing: When heating the reaction to reflux, use a heating mantle or an oil bath for controlled heating. Never heat a closed system; ensure your reflux apparatus is open to the atmosphere (e.g., through a condenser).
-
Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup. Perform this step slowly and with good mixing in an open vessel (like a separatory funnel, with frequent venting).
Q4: Can I use a different catalyst besides sulfuric acid?
Yes, other acid catalysts can be used.
-
p-Toluenesulfonic acid (p-TsOH): This is a solid, making it easier to handle than sulfuric acid, and it is also an effective catalyst for esterification.[1]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also be used.[1]
-
Heterogeneous Catalysts: For easier separation, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst) can be employed.[15] These can be filtered off at the end of the reaction, simplifying the workup.[5]
-
Enzymatic Catalysis: Lipases can be used as biocatalysts for esterification under milder conditions.[5] This can be an attractive option for producing "natural" esters.
Q5: What are the expected physical properties of this compound?
-
Appearance: Colorless to pale yellow liquid.[9]
-
Odor: Sweet, floral, and fruity aroma, sometimes described as having notes of apple, pear, or honey.[9][11]
-
Molecular Formula: C₁₃H₁₈O₂[9]
-
Molecular Weight: 206.29 g/mol [9]
-
Boiling Point: Approximately 269 °C at atmospheric pressure.[9]
-
Solubility: Insoluble in water, but soluble in organic solvents like ethanol and ether.[9]
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound via Fischer Esterification
This protocol outlines a standard procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Phenylacetic acid
-
Amyl alcohol (pentan-1-ol)
-
Concentrated sulfuric acid
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylacetic acid (1.0 equivalent) and amyl alcohol (2.0-3.0 equivalents). If using a Dean-Stark trap, add toluene (enough to fill the trap).
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (0.02-0.05 equivalents).
-
Reflux: Heat the mixture to a gentle reflux. If using a Dean-Stark trap, collect the water that separates. Continue refluxing for 2-4 hours, or until TLC or GC analysis indicates the reaction is complete.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash with water.
-
Wash with brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent (and excess amyl alcohol if possible) using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Phenylacetic Acid | 136.15 | 265.5 | 1.081 |
| Amyl Alcohol | 88.15 | 138 | 0.811 |
| This compound | 206.29 | 269 | ~0.975 |
Visualizations
Fischer Esterification Workflow
Caption: Decision tree for troubleshooting low product yield.
References
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(7), 2054. Retrieved from [Link]
-
ResearchGate. (2021). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: N-Amyl Phenyl Acetate. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Nishant Aromas. (n.d.). MATERIAL SAFETY DATA SHEET Product Name : ISO AMYL PHENYL ACETATE 98%. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Esterification: the synthesis of isoamyl acetate. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. mdpi.com [mdpi.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 9. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 11. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 12. benchchem.com [benchchem.com]
- 13. breezeipl.com [breezeipl.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
A Comparative Analysis of Amyl Phenylacetate and Isoamyl Phenylacetate for Researchers and Formulation Scientists
In the vast and nuanced world of aroma chemicals, structural isomers often present subtle yet critical differences that can significantly impact their application in fragrances, flavors, and other formulated products. This guide provides an in-depth comparison of two such isomers: amyl phenylacetate and its branched-chain counterpart, isothis compound. As a senior application scientist, my objective is to move beyond a simple recitation of properties and delve into the causality behind their distinct characteristics, providing you with the technical insights and experimental frameworks necessary for informed selection and application.
Introduction: The Significance of Isomerism in Aroma Chemicals
This compound and isothis compound share the same molecular formula, C₁₃H₁₈O₂, and molecular weight.[1][2] However, the seemingly minor difference in the arrangement of the five-carbon "amyl" group—a straight chain in this compound versus a branched chain in isothis compound—gives rise to distinct physicochemical and, most importantly, organoleptic properties. Understanding these differences is paramount for researchers in drug development, where excipient choice can influence patient compliance, and for scientists in the fragrance and flavor industry, where precise scent and taste profiles are crucial.
Physicochemical Properties: A Quantitative Comparison
The structural divergence between these two esters directly influences their physical properties. The following table summarizes key physicochemical data, providing a foundation for understanding their behavior in various formulations.
| Property | This compound | Isothis compound | Rationale for Differences |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ | Identical as they are isomers. |
| Molecular Weight | 206.28 g/mol [1] | 206.28 g/mol [2] | Identical as they are isomers. |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid[3] | Both are simple esters and are expected to be clear liquids at room temperature. |
| Boiling Point | 266-269 °C[4] | 267-269 °C[5][6] | The boiling points are very similar, which is expected for isomers with comparable van der Waals forces. |
| Density | ~0.982 g/cm³[1] | ~0.975-0.981 g/cm³[7] | The slightly lower density of the isoamyl isomer can be attributed to the less compact packing of its branched structure compared to the linear amyl chain. |
| Refractive Index (@ 20°C) | 1.483-1.489[4] | 1.483-1.490[5][7] | The refractive indices are nearly identical, reflecting their similar elemental composition and electron density. |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether.[8][9] | Insoluble in water; soluble in organic solvents and oils.[7] | As esters with significant hydrocarbon portions, both are nonpolar and thus miscible with organic solvents but not with water. |
| Flash Point | ~107-110 °C[1][8] | ~94-103.3 °C[2][10] | The slightly lower flash point of isothis compound may be due to its branched structure, which can lead to slightly higher volatility. |
Olfactory Profile: The Sensory Distinction
The most critical difference for many applications lies in the distinct aroma profiles of these two isomers. This divergence is a direct consequence of how their different shapes interact with olfactory receptors in the human nose.
This compound: Possesses a greener and more honeyed scent with rosy, floral undertones.[1][8] It is often described as having a sweet, fruity, and floral character.[8]
Isothis compound: Is predominantly characterized by its sweet, chocolate-like aroma with fruity nuances of banana and pear.[2][11][12] It is also described as having a balsamic and musky character.[13][14]
The branched structure of isothis compound is thought to be a key contributor to its characteristic chocolate and fruity notes, a testament to the high degree of specificity in chemosensory reception.
Applications in Industry: A Tale of Two Scents
The differing olfactory profiles of this compound and isothis compound dictate their primary applications.
This compound:
-
Fragrance: Its green and rosy notes make it suitable for hyacinth and other floral accords.[1] It can also serve as a bridging element between green top notes and rosy heart notes in a fragrance composition.[1]
-
Flavor: It is used to impart apple and pear nuances in fruit-flavored beverages, candies, and baked goods.[8]
Isothis compound:
-
Fragrance: Due to its popular and versatile scent profile, it is widely used in a variety of fragrance applications, including perfumes, soaps, lotions, and other personal care products, to impart sweet, fruity, and floral notes.[3][12] Its low volatility also allows it to function as a fixative, prolonging the persistence of the overall fragrance.[15]
-
Flavor: It is a key ingredient in formulating food flavorings, particularly for honey, chocolate, and candy flavors.[15] It is also used as a flavor additive in tobacco.[16]
-
Other Industries: It finds use in cosmetics, air fresheners, and aromatherapy products.[3][12]
The market for isothis compound is notably larger, with a global market value of over 64 million USD in 2024, highlighting its broader commercial appeal.[15]
Experimental Protocols: Synthesis and Differentiation
For researchers and formulators who wish to synthesize or differentiate between these two isomers, the following experimental frameworks are provided.
Synthesis via Fischer Esterification
Both esters are typically synthesized through the Fischer esterification of phenylacetic acid with the corresponding alcohol (amyl alcohol or isoamyl alcohol) in the presence of an acid catalyst.[1][2]
Experimental Workflow:
Caption: Fischer esterification workflow for amyl/isothis compound synthesis.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid and a molar excess of either amyl alcohol or isoamyl alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude ester by distillation under reduced pressure to obtain the final product.
Analytical Differentiation
Due to their isomeric nature and similar boiling points, differentiating between this compound and isothis compound requires robust analytical techniques.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for separating and identifying these isomers.
Logical Framework for GC-MS Analysis:
Caption: GC-MS workflow for differentiating amyl and isothis compound.
Experimental Considerations:
-
Gas Chromatography: The two isomers will exhibit different retention times on a standard non-polar or medium-polarity GC column due to the difference in their molecular shape. The linear this compound may interact slightly differently with the stationary phase compared to the bulkier isothis compound.
-
Mass Spectrometry: While the molecular ion peak will be the same (m/z 206), the fragmentation patterns upon electron ionization may show subtle differences that can be used for confirmation. Characteristic fragments for phenylacetates include the tropylium ion at m/z 91.
Conclusion
While this compound and isothis compound are structurally similar, their distinct olfactory profiles lead to divergent applications in the fragrance and flavor industries. The greener, honeyed notes of this compound lend themselves to specific floral compositions, whereas the chocolate-fruity character of isothis compound has garnered it broader use. For the researcher and formulation scientist, a clear understanding of these differences, grounded in their physicochemical properties and confirmed by appropriate analytical methodologies, is essential for the successful development of consumer-pleasing and functionally effective products.
References
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- Balaji Fine Chem. (n.d.). Iso Amyl Phenyl Acetate.
- The Good Scents Company. (n.d.). isoamyl phenyl acetate isopentyl phenylacetate.
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National Center for Biotechnology Information. (n.d.). Isothis compound. PubChem Compound Database. Retrieved from [Link]
- Chem India. (n.d.). Iso Amyl Phenyl Acetate: Premium Fragrance & Flavor Enhancer at Best Price.
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- Sigma-Aldrich. (n.d.). Isothis compound natural, = 98 , FG 102-19-2.
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Comparative study of different synthesis routes for amyl phenylacetate
An In-Depth Comparative Guide to the Synthesis of Amyl Phenylacetate
This compound (C₁₃H₁₈O₂) is an important ester widely utilized in the flavor and fragrance industries for its characteristic sweet, floral, and honey-like aroma with fruity undertones, reminiscent of apple and pear.[1][2] Its application spans from perfumes and personal care products to food flavorings.[1] The synthesis of this valuable aroma chemical can be approached through several distinct chemical routes, each presenting a unique profile of advantages, disadvantages, yields, and operational complexities.
This guide provides a comparative analysis of the primary synthesis routes for this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical comparison of performance based on experimental data.
Fischer-Speier Esterification: The Classical Approach
The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the direct condensation of phenylacetic acid with amyl alcohol (pentanol).[3][4]
Mechanism and Rationale
The Fischer esterification is a reversible acyl substitution reaction.[5] The mechanism, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), proceeds through several key steps:[6][7]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic oxygen of amyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group, regenerating the carbonyl group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen yields the this compound ester and regenerates the acid catalyst.
Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side and achieve high yields. This is typically accomplished by either using a large excess of one reactant (usually the less expensive amyl alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[6][8]
Experimental Protocol: Acid-Catalyzed Fischer Esterification
Materials:
-
Phenylacetic Acid (1.0 equivalent)
-
Amyl Alcohol (3.0-5.0 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 equivalents)
-
Toluene (for azeotropic removal of water, optional)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine phenylacetic acid and a molar excess of amyl alcohol.
-
Catalyst Addition: Slowly and cautiously add the concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol or the azeotropic mixture.[9] Maintain reflux for 4-8 hours. Monitor the reaction's progress by tracking the amount of water collected in the Dean-Stark trap or by using Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to remove unreacted phenylacetic acid and the acid catalyst), and finally with brine.[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess amyl alcohol and solvent (if used) under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.[11]
Visualization: Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Transesterification
Transesterification is an alternative route that involves reacting an existing ester (e.g., methyl or ethyl phenylacetate) with amyl alcohol, typically in the presence of an acid or base catalyst, to exchange the alkyl group.[12][13] This method can be advantageous if the starting ester is more readily available or cost-effective than phenylacetic acid.
Mechanism and Rationale
The reaction equilibrium can be driven to completion by using a large excess of amyl alcohol or by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) through distillation.
-
Acid-Catalyzed: The mechanism is similar to Fischer esterification, where the catalyst protonates the carbonyl oxygen to activate it for nucleophilic attack by amyl alcohol.[12]
-
Base-Catalyzed: A strong base (e.g., sodium methoxide) deprotonates the amyl alcohol to form a more potent nucleophile (an alkoxide), which then attacks the carbonyl carbon of the starting ester. This method is generally faster but is sensitive to the presence of water and free acids.
Experimental Protocol: Acid-Catalyzed Transesterification
Materials:
-
Ethyl Phenylacetate (1.0 equivalent)
-
Amyl Alcohol (5.0 equivalents or as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Fractional Distillation Apparatus
Procedure:
-
Reaction Setup: Combine ethyl phenylacetate, a large excess of amyl alcohol, and the p-TsOH catalyst in a round-bottom flask fitted with a fractional distillation column.
-
Reaction/Distillation: Heat the mixture to a temperature that allows for the selective removal of the lower-boiling ethanol byproduct as it forms. This simultaneously drives the equilibrium toward the product.
-
Monitoring: Monitor the reaction via TLC or Gas Chromatography (GC) until the starting ethyl phenylacetate is consumed.
-
Work-up and Purification: Once the reaction is complete, cool the mixture. Neutralize the catalyst with a mild base wash (e.g., 5% NaHCO₃ solution). Wash with water and brine, then dry the organic layer.[11] Remove the excess amyl alcohol and purify the resulting this compound by vacuum distillation.
Enzymatic Synthesis (Lipase-Catalyzed Esterification)
Driven by the principles of green chemistry, enzymatic synthesis offers a mild, highly selective, and environmentally benign alternative to traditional chemical methods.[14] Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB, often sold as Novozym 435), are highly effective catalysts for esterification.[15][16]
Mechanism and Rationale
Lipases catalyze ester synthesis through a two-step "ping-pong" mechanism.
-
Acylation: A serine residue in the enzyme's active site attacks the carbonyl carbon of phenylacetic acid, forming a covalent acyl-enzyme intermediate and releasing water.
-
Deacylation: Amyl alcohol then enters the active site and attacks the acyl-enzyme intermediate, releasing the this compound ester and regenerating the free enzyme.
This method avoids harsh acidic or basic conditions, high temperatures, and unwanted side reactions. The reaction can be performed in a solvent-free system, which simplifies downstream processing and reduces waste.[17] Water removal is still crucial for high conversion, which can be achieved by conducting the reaction under vacuum or by adding molecular sieves.
Experimental Protocol: Lipase-Catalyzed Synthesis
Materials:
-
Phenylacetic Acid (1.0 equivalent)
-
Amyl Alcohol (1.0-1.5 equivalents)
-
Immobilized Lipase (e.g., Novozym 435) (5-10% by weight of substrates)
-
Molecular Sieves (3Å or 4Å, activated) or setup for vacuum
Procedure:
-
Reaction Setup: In a flask, combine phenylacetic acid, amyl alcohol, and the immobilized lipase. If not using a vacuum, add activated molecular sieves to adsorb the water byproduct.
-
Reaction Conditions: Stir the mixture at a mild temperature, typically 40-60°C. The reaction is often slower than conventional methods, requiring 24-48 hours to reach equilibrium.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via GC or HPLC.
-
Work-up and Purification: The work-up is significantly simpler. Filter the reaction mixture to recover the immobilized enzyme, which can often be reused. The filtrate, containing the product and unreacted starting materials, can be purified directly by vacuum distillation. No aqueous washing is typically required.
Visualization: Comparative Synthesis Workflow
Caption: Comparative workflow for major synthesis routes.
Comparative Analysis of Synthesis Routes
The choice of synthesis route depends heavily on factors such as required purity, production scale, cost of raw materials, and environmental considerations.
| Parameter | Fischer-Speier Esterification | Transesterification | Enzymatic Synthesis (Lipase) |
| Reactants | Phenylacetic Acid, Amyl Alcohol | Starter Ester, Amyl Alcohol | Phenylacetic Acid, Amyl Alcohol |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH)[3] | Acid or Base | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | High (Reflux) | High (Reflux) | Mild (40-60°C) |
| Reaction Time | Moderate (4-8 hours) | Moderate to Long | Long (24-48 hours) |
| Typical Yield | 60-85% | 70-90% | >90%[18] |
| Pros | Well-established, inexpensive catalyst, relatively fast. | Can use cheaper starting esters, drives equilibrium well. | High selectivity, mild conditions, reusable catalyst, green process, simple work-up. |
| Cons | Harsh conditions, potential for side reactions, corrosive catalyst, complex aqueous work-up.[19] | Requires removal of byproduct, harsh conditions if acid/base catalyzed. | Slower reaction rate, higher initial catalyst cost. |
| Ideal Application | Large-scale industrial production where cost is a primary driver. | When starting ester is more accessible than the carboxylic acid. | High-purity applications (pharma, high-end fragrance), processes prioritizing sustainability. |
Causality and Experimental Choices:
-
Fischer Esterification: The use of excess alcohol is a classic application of Le Châtelier's principle to maximize yield in an equilibrium-limited reaction.[8] The strong acid catalyst is necessary to overcome the activation energy barrier by making the carbonyl carbon a much stronger electrophile.[5] However, this harshness can lead to dehydration of the alcohol or other side reactions, necessitating careful temperature control and a thorough purification process.
-
Transesterification: This route is chosen when the economics of the starting materials are favorable. The key experimental choice is the efficient removal of the alcohol byproduct (e.g., methanol), which has a lower boiling point than the other components, making fractional distillation an effective strategy to drive the reaction to completion.
-
Enzymatic Synthesis: The choice of an immobilized enzyme like Novozym 435 is critical for process viability, as it allows for easy separation and reuse, offsetting the higher initial cost. The mild reaction temperature is dictated by the enzyme's optimal activity range, preserving its structure and preventing thermal degradation. The solvent-free approach is preferred as it maximizes substrate concentration and simplifies purification, embodying the principles of green chemistry.[17]
Conclusion
The synthesis of this compound can be successfully achieved through multiple pathways.
-
The Fischer-Speier Esterification remains a robust and cost-effective method for large-scale production, despite its reliance on harsh conditions and a more involved purification process.
-
Transesterification offers a viable alternative, particularly when the corresponding methyl or ethyl ester is a more economical starting point.
-
Lipase-catalyzed synthesis represents the modern, green approach. While slower, it provides exceptional selectivity, operates under mild conditions, simplifies purification, and yields a high-purity product, making it increasingly attractive for applications where quality and sustainability are paramount.
The selection of the optimal route requires a careful evaluation of process economics, scale, desired product purity, and environmental impact.
References
- ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0).
- Ataman Kimya. (n.d.). ISOthis compound.
- Yin, J., et al. (2020).
- ScenTree. (n.d.). Isoamyl phenyl acetate (CAS N° 102-19-2).
- BenchChem. (2025). Synthesis of Phenyl Acetoacetate via Transesterification: Application Notes and Protocols for Researchers.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- ACS Publications. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- ChemicalBook. (n.d.). Methyl phenylacetate synthesis.
- Unknown. (n.d.). Solid-acid catalysis and their applications in green synthesis of fine chemicals.
- NIH. (n.d.).
- Organic Syntheses. (n.d.). ethyl phenylacetate.
- Chemical Bull Pvt. Ltd. (n.d.). Amyl Phenyl Acetate.
- ResearchGate. (n.d.). Lipase-catalyzed synthesis of isoamyl acetate in free-solvent media– optimization using a central composite design.
- Ventos. (n.d.). This compound.
- Researcher.Life. (2019).
- BenchChem. (2025). Technical Support Center: Purification of Synthetic Benzyl Phenylacetate.
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- 19. researchgate.net [researchgate.net]
Alternatives to amyl phenylacetate in fragrance formulation research
An In-Depth Technical Guide to Alternatives for Amyl Phenylacetate in Fragrance Formulation
For the modern fragrance researcher, the quest for novel olfactory experiences is perpetual. While classic aroma chemicals like this compound have long served as reliable workhorses, the drive for innovation, improved performance, and unique scent profiles necessitates a deep understanding of viable alternatives. This guide provides a comprehensive comparison of this compound and its potential replacements, offering experimental frameworks and field-proven insights to guide your formulation research.
Understanding the Benchmark: this compound
This compound is a colorless to pale yellow liquid valued for its sweet, floral, and fruity aroma, often described with notes of honey, chocolate, and rose.[1][2] It is an ester synthesized from phenylacetic acid and amyl alcohol.[1] In perfumery, it is particularly useful in hyacinth accords, where it imparts a green and rosy character, and can bridge a green top note with a rosy heart.[1] While effective, its performance can be influenced by factors such as stability, as it may degrade to form phenylacetic acid over time, especially under the influence of heat.[1]
Key Characteristics of this compound:
-
Odor Profile: Balsamic, chocolate, with animalic and tobacco undertones; also described as green and honeyed.[1][3]
-
Molecular Formula: C₁₃H₁₈O₂[1]
-
Usage Level: Recommended up to 5.0% in fragrance concentrate.[3]
A Comparative Analysis of Key Alternatives
The selection of an alternative to this compound depends on the desired olfactory outcome, required chemical stability, and interaction with other components in the fragrance base. Below, we compare several viable alternatives.
Isothis compound: The Close Isomer
As a positional isomer, isothis compound is chemically very similar to this compound but possesses a distinctly different scent profile.[1] It is often described as more chocolate-like, with balsamic, floral-rose, honey, and musk notes.[1][4] This makes it less of a direct one-to-one replacement and more of a creative alternative for shifting a fragrance accord towards a more gourmand or balsamic character. It is widely used in cosmetics, personal care products, and even as a flavoring agent.
Phenethyl Phenylacetate: The Honeyed Floral
Phenethyl phenylacetate offers a heavy, sweet, floral, and balsamic odor with pronounced rose and hyacinth characteristics and a distinct honey-like sweetness.[5][6] This makes it an excellent candidate for enhancing warmth and depth in floral compositions, particularly rose and lilac accords.[5][6] Its crystalline nature at room temperature (melts at ~28°C) is a physical property to consider during formulation.[5][7] With a longevity of over 200 hours on a smelling strip, it also serves as an effective fixative.[6]
Benzyl Acetate: The Classic Jasmine Note
A foundational material in perfumery, benzyl acetate is known for its powerful, fresh, sweet, floral-fruity scent reminiscent of jasmine, with pear and banana undertones.[8][9] It is a primary component in jasmine and gardenia reconstitutions.[8][10] While highly effective for imparting a bright floral character, its main drawback is its relatively poor tenacity.[8][10] Formulators often compensate for this by blending it with higher esters of benzyl alcohol or other suitable fixatives.[10]
Hedione® (Methyl Dihydrojasmonate): The Transparent Magnifier
Galaxolide® (HHCB): The Clean Musk Foundation
Galaxolide® is a synthetic polycyclic musk with a clean, sweet, floral, and woody musk odor.[16][17] While its scent is vastly different from this compound, it is included here as a foundational alternative for building a different type of fragrance structure. Instead of focusing on the rosy-honey notes of this compound, a formulator could use Galaxolide® to create a soft, clean, and long-lasting base upon which other floral or fruity notes can be built. It is a highly versatile and widely used ingredient in everything from fine fragrances to detergents.[16][18] However, its environmental persistence and bioaccumulation are subjects of ongoing scientific and regulatory review.[19]
Data Presentation: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Profile | Tenacity |
| This compound | 5137-52-0 | C₁₃H₁₈O₂ | 206.28 | 266-269 | Green, rosy, honeyed, balsamic, chocolate | Moderate |
| Isothis compound | 102-19-2 | C₁₃H₁₈O₂ | 206.28 | ~268 | Balsamic, chocolate, floral-rose, honey, musk | High |
| Phenethyl Phenylacetate | 102-20-5 | C₁₆H₁₆O₂ | 240.30 | ~325 | Heavy, sweet, rosy, hyacinth, honey | Very High (>200 hrs) |
| Benzyl Acetate | 140-11-4 | C₉H₁₀O₂ | 150.17 | ~212 | Fresh, sweet, floral, jasmine, fruity (pear) | Low (~15 hrs) |
| Hedione® | 24851-98-7 | C₁₃H₂₂O₃ | 226.31 | ~300 | Transparent, floral, jasmine, citrus | High (~2 weeks) |
| Galaxolide® | 1222-05-5 | C₁₈H₂₆O | 258.40 | ~330 | Clean, sweet, floral, woody, musk | Very High |
Experimental Protocols for Fragrance Evaluation
To objectively compare these alternatives, a rigorous experimental approach is essential. The following protocols provide a framework for comprehensive evaluation.
Experimental Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify and characterize the specific odor-active compounds in a fragrance formulation and compare their perceived intensity and character.
Methodology:
-
Sample Preparation: Prepare 1% dilutions of each aroma chemical (this compound and alternatives) in a suitable solvent like ethanol. For finished fragrances, dilute to an appropriate concentration.
-
GC-MS/O Instrument Setup:
-
Chromatographic Conditions:
-
Column: Use a non-polar or medium-polarity column (e.g., DB-5, HP-5MS) suitable for fragrance analysis.
-
Injection: 1 µL splitless injection.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 280°C, and hold for 10 minutes. (This should be optimized for the specific compounds).
-
-
Olfactometry Assessment:
-
Trained sensory panelists sniff the effluent at the ODP.
-
Panelists record the retention time, duration, and a detailed description of each perceived odor.
-
The intensity of each odor can be rated on a scale (e.g., 1-5).
-
-
Data Analysis: Correlate the sensory data from the "aromagram" with the chemical identification data from the mass spectrometer to pinpoint which compounds contribute most significantly to the perceived scent.[20]
Experimental Protocol 2: Sensory Panel Evaluation of Fragrance in Application
Objective: To assess the olfactory performance of fragrances containing this compound versus its alternatives in a finished product base (e.g., a lotion or fine fragrance).
Methodology:
-
Panelist Selection: Recruit and train a panel of at least 10-15 individuals to recognize and describe fragrance attributes consistently.
-
Sample Preparation:
-
Create a control fragrance formulation.
-
Create several variants where this compound is replaced with an equimolar or olfactometrically equivalent amount of an alternative.
-
Incorporate each fragrance variant into the desired product base (e.g., unscented lotion) at a standard concentration (e.g., 0.5%).
-
-
Evaluation Procedure:
-
Apply a standardized amount of each coded product sample onto smelling strips or the panelists' skin.
-
Panelists evaluate the samples at different time intervals (e.g., initial, 1 hour, 4 hours, 8 hours) to assess top, middle, and base notes.
-
Panelists rate key attributes on a labeled magnitude scale (e.g., 0-100) for aspects like:
-
Overall intensity
-
Floral character
-
Fruity character
-
Sweetness
-
Overall preference
-
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the perceived attributes between the control and the variants.
Experimental Protocol 3: Accelerated Stability Testing
Objective: To predict the long-term stability of a fragrance containing the alternative aroma chemical in a product base.[22]
Methodology:
-
Sample Preparation: Prepare samples of the finished product (e.g., lotion, shower gel) containing the fragrance variants. Include an unperfumed base as a control.[23]
-
Storage Conditions:
-
Elevated Temperature: Store samples in ovens at 40°C and 50°C for a period of 4, 8, and 12 weeks. This accelerated aging is used to predict long-term stability.[22][24]
-
Light Exposure: Place samples in a UV light cabinet to simulate exposure to sunlight and artificial light, which can cause discoloration and degradation.[22][23]
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) for at least three cycles to assess emulsion stability and physical integrity.[22][24]
-
Control: Store a reference sample at room temperature (25°C) in the dark.
-
-
Evaluation: At each time point, evaluate the samples for changes in:
-
Color: Visual assessment against the control.
-
Odor: Olfactory assessment by a trained evaluator, noting any changes from the initial scent profile.
-
pH and Viscosity: Instrumental measurement to detect chemical or physical changes in the base.
-
Phase Separation: Visual inspection for any signs of emulsion breakdown.
-
-
Data Analysis: Compare the results of the stressed samples to the room temperature control. A stable formulation will show minimal changes in all evaluated parameters.
Visualization of Concepts and Workflows
Caption: Comparative Olfactory Relationships.
Caption: Experimental Workflow for Alternative Evaluation.
Conclusion and Future Perspectives
While this compound remains a valuable component in the perfumer's palette, a thorough understanding of its alternatives is crucial for innovation.
-
Isothis compound offers a nuanced shift towards a gourmand, chocolatey profile.
-
Phenethyl phenylacetate provides a powerful, long-lasting honey-rose character, ideal for rich floral compositions.
-
Benzyl acetate delivers a classic, bright jasmine note, though its tenacity must be managed.
-
Hedione® and Galaxolide® represent functional alternatives that can fundamentally alter a fragrance's structure, providing transparency and a clean foundation, respectively.
The choice of a replacement is not merely a technical substitution but a creative decision. By employing rigorous evaluation methodologies such as GC-O, sensory panels, and stability testing, fragrance researchers can confidently select and validate alternatives that not only meet performance criteria but also pave the way for new and compelling olfactory creations. Future research should continue to explore novel esters and biodegradable musk compounds to further expand the creative and sustainable options available to formulators.
References
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ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]
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PubChem. (n.d.). Isothis compound. Retrieved from [Link]
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Wikipedia. (n.d.). Galaxolide. Retrieved from [Link]
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Scentspiracy. (n.d.). Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery. Retrieved from [Link]
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PubChem. (n.d.). Phenethyl phenylacetate. Retrieved from [Link]
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Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. Retrieved from [Link]
-
ILT - Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link]
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The Perfumers Apprentice. (n.d.). Natural Isolates & Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl dihydrojasmonate. Retrieved from [Link]
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Scentspiracy. (n.d.). Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
Triveni Chemicals. (2025). Benzyl Acetate: The Sweet Jasmine Aroma Chemical Loved By Perfumers. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Ecology Center. (n.d.). Galaxolide: A Long-lasting Fragrance Contaminating the Great Lakes. Retrieved from [Link]
-
Jasmine. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link]
-
Phlur. (2023). What Does Hedione Smell Like In Perfume?. Retrieved from [Link]
-
ResearchGate. (2025). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]
-
PubChem. (n.d.). Galaxolide. Retrieved from [Link]
-
Lanxess. (n.d.). Benzyl Acetate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB017996). Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenethyl phenyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isoamyl phenyl acetate isopentyl phenylacetate. Retrieved from [Link]
-
Aidic. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Chemists Corner. (n.d.). fragrance stability test. Retrieved from [Link]
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The Perfumers Apprentice. (n.d.). Hedione® (Firmenich). Retrieved from [Link]
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PerfumersWorld. (n.d.). Benzyl Acetate. Retrieved from [Link]
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SlidePlayer. (n.d.). Gas Chromatography-Olfactometry GC-O. Retrieved from [Link]
-
osmanthōs. (n.d.). Hedione - Perfume Ingredient. Retrieved from [Link]
-
Regulations.gov. (n.d.). HHCB (a/k/a Galaxolide): Technical Report on the Conditions of Use. Retrieved from [Link]
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A-Comparative-Guide-to-Cross-Reactivity-Studies-of-Amyl-Phenylacetate-in-Bioassays
A Senior Application Scientist's Perspective on Predicting and Characterizing Off-Target Interactions
In the realms of fragrance, food science, and cosmetics, amyl phenylacetate is prized for its sweet, floral, and fruity aroma.[1] While its primary applications are well-established, its behavior in biological assays, particularly its potential for cross-reactivity, remains largely unexplored. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, offering insights into predicting and characterizing its potential off-target interactions. As direct experimental data on the cross-reactivity of this compound is scarce, this guide synthesizes established methodologies and principles of bioassay development to propose a robust investigational strategy.
Understanding the Molecule: this compound
This compound (C₁₃H₁₈O₂) is an organic compound belonging to the class of benzene and substituted derivatives. Its structure features a phenylacetate group esterified with an amyl alcohol.[2] This ester linkage is a key structural motif to consider when predicting potential biological interactions. The presence of a phenyl ring and the ester group suggests potential interactions with enzymes that metabolize esters, such as carboxylesterases, and receptors that bind aromatic compounds.[3]
Hypothesizing Cross-Reactivity: Potential Biological Targets
Given its chemical structure, we can hypothesize several potential avenues for cross-reactivity in biological systems:
-
Esterase-Mediated Hydrolysis: The ester bond in this compound is a prime target for hydrolysis by esterases, a broad class of enzymes involved in xenobiotic metabolism.[3][4] This interaction could lead to the formation of phenylacetic acid and amyl alcohol, which may have their own distinct biological activities.
-
Receptor Binding: The phenyl group could facilitate binding to various receptors, including olfactory receptors and potentially other receptors that recognize aromatic structures. While this is the basis of its desired sensory properties, it also raises the possibility of off-target receptor interactions.
-
Cytotoxicity: At higher concentrations, like many fragrance ingredients, this compound could exhibit cytotoxic effects in cell-based assays.[5][6] Understanding the concentration-dependent cytotoxicity is crucial for interpreting any observed cross-reactivity.
Designing a Comprehensive Cross-Reactivity Study
A multi-tiered approach is essential to thoroughly investigate the cross-reactivity profile of this compound. This involves a combination of enzymatic assays, competitive binding assays, and cell-based functional assays.
Tier 1: Enzymatic Assays for Esterase Activity
The initial focus should be on determining if this compound is a substrate for esterases. A titrimetric rate determination method is a classic and reliable approach.
Experimental Protocol: Titrimetric Esterase Assay
This protocol is adapted from standard procedures for determining esterase activity.
Objective: To determine if this compound is hydrolyzed by a commercially available esterase (e.g., porcine liver esterase).
Materials:
-
This compound
-
Porcine Liver Esterase (e.g., Sigma-Aldrich, Product No. E3019)
-
10 mM Borate Buffer, pH 8.0
-
Ethyl Butyrate (as a positive control substrate)
-
0.01 N Sodium Hydroxide (NaOH) titrant
-
pH meter with a micro-electrode
-
Thermostated water bath (25°C)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute it in the borate buffer to the desired final concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
In a titration vessel, add 25.0 mL of 10 mM Borate Buffer and equilibrate to 25°C with stirring.
-
Add a defined amount of this compound solution to the vessel.
-
Initiate the reaction by adding a known concentration of the esterase enzyme solution.
-
Monitor the pH of the reaction mixture. As the ester is hydrolyzed, phenylacetic acid will be produced, causing a decrease in pH.
-
Maintain the pH at 8.0 by titrating with 0.01 N NaOH. Record the volume of NaOH added over time.
-
The rate of NaOH consumption is directly proportional to the rate of ester hydrolysis.
-
Perform a blank run without the enzyme to account for any non-enzymatic hydrolysis.
-
Run a positive control using ethyl butyrate as the substrate to ensure the enzyme is active.
Data Analysis:
The rate of the reaction is calculated from the slope of the linear portion of the plot of NaOH volume versus time. One unit of esterase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at pH 8.0 at 25°C.
dot
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Analysis and Data Interpretation
The data generated from these assays should be compiled and compared to that of structurally related compounds to provide context for the cross-reactivity potential of this compound.
| Assay | This compound (Hypothetical Data) | Comparative Compound 1: Phenylacetic Acid | Comparative Compound 2: Amyl Alcohol | Comparative Compound 3: Isothis compound | | :--- | :--- | :--- | :--- | :--- | | Esterase Activity (µmol/min/mg) | To be determined | Not applicable | Not applicable | To be determined | | Olfactory Receptor Binding (IC50, µM) | To be determined | To be determined | To be determined | To be determined | | Cytotoxicity (IC50, µM) | To be determined | To be determined | To be determined | To be determined |
Interpretation of Results:
-
High Esterase Activity: If this compound is readily hydrolyzed, its biological effects may be attributable to its metabolites, phenylacetic acid and amyl alcohol. Further studies on these individual components would be warranted.
-
Low IC50 in Binding Assays: A low IC50 value suggests a high affinity for the receptor, indicating a potential for specific off-target interactions. The clinical or physiological relevance of this binding would require further investigation in functional assays.
-
Low IC50 in Cytotoxicity Assays: A low cytotoxicity IC50 value indicates that the compound is toxic to cells at low concentrations. This would be a critical consideration for its use in consumer products and would necessitate further safety assessments.
Conclusion
While this compound has a long history of safe use in consumer products, a thorough understanding of its potential for cross-reactivity in biological systems is essential for a complete safety and efficacy profile. The tiered approach outlined in this guide, combining enzymatic, receptor binding, and cell-based assays, provides a robust framework for investigating the off-target effects of this compound. The data generated from these studies will not only enhance our understanding of this specific fragrance ingredient but also contribute to the broader knowledge base of structure-activity relationships for fragrance and flavor compounds.
References
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Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. (n.d.). PubMed. Retrieved from [Link]
-
A Methodology for Detection and Quantification of Esterase Activity. (n.d.). STAR Protocols. Retrieved from [Link]
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Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. (2019). Allergologie select, 3(1), 11–38. Retrieved from [Link]
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ISOthis compound. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Cytotoxicity Assays Services for Safe Cosmetic Product Development. (n.d.). Retrieved from [Link]
-
Glucuronoyl Esterase Assay Kit. (n.d.). Megazyme. Retrieved from [Link]
-
Fragrance inhalation toxicity assessment: a proactive testing strategy using ex vivo precision cut lung slices (PCLuS) for the prioritization of selected aroma ingredients candidates for in vivo testing. (n.d.). R Discovery. Retrieved from [Link]
-
A methodology for detection and quantification of esterase activity. (n.d.). PubMed. Retrieved from [Link]
-
Isothis compound. (n.d.). PubChem. Retrieved from [Link]
-
Amyl phenyl acetate (CAS N° 5137-52-0). (n.d.). ScenTree. Retrieved from [Link]
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Cell-based Assays for Cosmetics. (n.d.). Protheragen. Retrieved from [Link]
-
amyl phenyl acetate pentyl phenylacetate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
isoamyl phenyl acetate, 102-19-2. (n.d.). Perflavory. Retrieved from [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. Retrieved from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Fragrance inhalation toxicity assessment: a proactive testing strategy using ex vivo precision cut lung slices (PCLuS) for the prioritization of selected aroma ingredients candidates for in vivo testing. (2025). ResearchGate. Retrieved from [Link]
-
isoamyl phenyl acetate isopentyl phenylacetate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay. (2022). Toxicology in Vitro, 79, 105298. Retrieved from [Link]
-
Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins. (2020). Analytical and Bioanalytical Chemistry, 412(10), 2343–2349. Retrieved from [Link]
-
Competitive binding predicts nonlinear responses of olfactory receptors to complex mixtures. (2020). eLife, 9, e52825. Retrieved from [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. Retrieved from [Link]
-
The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. Retrieved from [Link]
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2020). ResearchGate. Retrieved from [Link]
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Phenobarbital. (n.d.). Wikipedia. Retrieved from [Link]
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DICLOFENAC SODIUM gel. (n.d.). DailyMed. Retrieved from [Link]
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A Researcher's Guide to the Quantitative Analysis of Amyl Phenylacetate and Its Isomers
For researchers, scientists, and professionals in drug development, the precise quantification of active compounds and their related isomers is a cornerstone of quality control, formulation development, and regulatory compliance. Amyl phenylacetate, a key compound in fragrance and flavor industries, presents a common analytical challenge: distinguishing and quantifying it from its various structural isomers, such as isothis compound and n-pentyl phenylacetate.[1][2] Due to their similar molecular weights and physicochemical properties, their separation requires robust and validated analytical methods.
This guide provides an in-depth comparison of methodologies for the quantitative analysis of this compound and its isomers, grounded in established analytical principles and supported by experimental data. We will explore the rationale behind method selection, provide a detailed experimental protocol, and present data in a clear, comparative format.
The Analytical Challenge: Structural Isomerism
This compound and its isomers, including the commonly encountered isoamyl (isopentyl) phenylacetate and n-pentyl phenylacetate, share the same molecular formula (C₁₃H₁₈O₂) and molecular weight (206.28 g/mol ).[3][4][5] The primary difference lies in the branching of the five-carbon "amyl" (or pentyl) group attached to the phenylacetate backbone. This subtle structural variance leads to slight differences in physicochemical properties like boiling points, which are critical for chromatographic separation.
| Compound | Structure | IUPAC Name | CAS Number | Boiling Point (°C) |
| n-Amyl Phenylacetate | CH₃(CH₂)₄OOCCH₂C₆H₅ | pentyl 2-phenylacetate | 5137-52-0 | 266-269[1][5][6] |
| Isothis compound | (CH₃)₂CHCH₂CH₂OOCCH₂C₆H₅ | 3-methylbutyl 2-phenylacetate | 102-19-2 | 267-269[3][7] |
Table 1: Physicochemical properties of common this compound isomers.
The very close boiling points necessitate an analytical technique with high resolving power to achieve baseline separation, which is essential for accurate quantification.
Methodologies for Isomer Quantification
Given the volatile to semi-volatile nature of these ester compounds, Gas Chromatography (GC) is the most prevalent and effective technique for their analysis.[8][9][10] While High-Performance Liquid Chromatography (HPLC) can be used for non-volatile compounds, GC is superior for analytes like this compound that are thermally stable and easily vaporized.[9][10]
The Superiority of Gas Chromatography (GC)
GC separates compounds based on their differential partitioning between a stationary phase (a coating on the inside of a long, thin capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). The choice of the stationary phase is paramount for separating isomers. A polar GC column is often preferred for separating isomers of esters, as it can interact differently with the subtle dipole moment variations arising from the structural differences.
For detection and quantification, a Flame Ionization Detector (FID) is the industry standard for its robustness, wide linear range, and sensitivity to hydrocarbons.[11][12] For applications requiring definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing mass spectra that act as a chemical fingerprint for each isomer.[8][9] However, for routine quantification where the identities of the isomers are known, GC-FID offers excellent performance and is more cost-effective.[13][14]
| Technique | Principle | Resolution | Sensitivity | Primary Use Case |
| GC-FID | Separation by boiling point/polarity; detection by ion generation in a flame. | High | High (ng-pg) | Robust, routine quantification of known volatile compounds.[12] |
| GC-MS | Separation by GC; identification by mass-to-charge ratio. | High | Very High (pg-fg) | Definitive identification and quantification, analysis of complex mixtures.[8] |
| HPLC-UV | Separation by polarity; detection by UV light absorption. | Moderate | Moderate (µg-ng) | Analysis of non-volatile or thermally labile compounds. |
Table 2: Comparison of analytical techniques for this compound isomer analysis.
A Validated GC-FID Protocol for Quantitative Analysis
This section details a self-validating protocol for the quantification of n-amyl phenylacetate and isothis compound. The protocol includes steps for calibration, sample preparation, and analysis, ensuring trustworthiness and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for GC-FID Quantification
Step-by-Step Methodology
1. Materials and Reagents:
-
n-Amyl phenylacetate (≥98% purity)
-
Isothis compound (≥98% purity)
-
Internal Standard (IS), e.g., Hexadecyl acetate or Dodecane (≥99% purity)[11][15]
-
Solvent: n-Heptane or Ethyl Acetate (GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a split/splitless injector and FID.
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
3. Preparation of Solutions:
-
Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 100 mg of the internal standard into a 100 mL volumetric flask and dilute to volume with the solvent.[11]
-
Analyte Stock Solutions (1000 µg/mL): Separately weigh 100 mg of n-amyl phenylacetate and isothis compound into individual 100 mL volumetric flasks and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the analyte stock solutions. Add a constant amount of the IS stock to each calibration standard. For example, to prepare a 10 µg/mL standard, pipette 1 mL of each 1000 µg/mL analyte stock and 1 mL of the IS stock into a 100 mL flask and dilute to volume.
4. Sample Preparation:
-
Accurately weigh an appropriate amount of the unknown sample into a volumetric flask.
-
Add the same constant amount of the IS stock as used in the calibration standards.
-
Dilute to volume with the solvent, ensuring the final concentration of the analytes falls within the calibration range.
-
Transfer an aliquot to an autosampler vial for analysis.
5. Data Analysis and Quantification:
-
Calibration Curve: Inject the calibration standards. For each analyte, plot the ratio of its peak area to the IS peak area (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.
-
Sample Analysis: Inject the prepared sample.
-
Calculation: Determine the peak area ratio of each analyte to the internal standard in the sample chromatogram. Use the calibration curve equation to calculate the concentration of n-amyl phenylacetate and isothis compound in the prepared sample. Adjust for the initial sample weight and dilution factor to report the final concentration in the original sample.
Conclusion
The quantitative analysis of this compound and its isomers is most effectively and reliably achieved using high-resolution gas chromatography, with GC-FID being the method of choice for routine quality control due to its robustness and cost-effectiveness. The key to a successful separation lies in the selection of an appropriate polar GC column that can resolve the structurally similar isomers. By following a validated protocol with proper system calibration and the use of an internal standard, researchers can ensure the accuracy and precision of their results, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
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- 4. Pentyl phenylacetate [webbook.nist.gov]
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A Senior Application Scientist's Guide to Solvent System Performance for Amyl Phenylacetate
For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of a solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction efficiency, product purity, and process scalability. This guide provides an in-depth performance comparison of amyl phenylacetate, a common fragrance and flavor ester, in a variety of laboratory solvent systems. The insights and data presented herein are designed to empower you to make informed, causality-driven decisions for your own applications.
Introduction: The Solvent as a Performance-Defining Variable
This compound (C₁₃H₁₈O₂) is an ester valued for its characteristic sweet, floral, and fruity aroma, finding applications from perfumery to acting as a specialty chemical intermediate.[1] The performance of this molecule—be it its solubility for formulation, its stability during storage, or its reactivity in a synthetic pathway—is inextricably linked to the solvent system in which it is placed.
The principle of "like dissolves like" provides a foundational starting point, but a truly scientific approach demands a more quantitative and predictive methodology.[2] Factors such as solvent polarity, proticity, and specific solute-solvent interactions play a crucial role in the overall performance.[3] This guide will move beyond qualitative descriptions to provide a quantitative framework for solvent selection, leveraging both theoretical models and illustrative experimental data.
We will explore the performance of this compound across a spectrum of solvents, from polar protic to non-polar, to provide a comprehensive understanding of its behavior.
Physicochemical Properties of this compound
A baseline understanding of this compound's intrinsic properties is essential before evaluating its interaction with solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 269 °C | |
| Density | ~0.982 g/cm³ | |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in alcohols and ethers | [1] |
Comparative Performance Analysis I: Solubility
Solubility is a primary consideration for any application involving the formulation or reaction of a solute. While this compound is broadly classified as soluble in organic solvents, a more granular, predictive approach is necessary for optimizing concentration, preventing precipitation, and ensuring homogeneity.
Causality of Solubility: An Introduction to Hansen Solubility Parameters (HSP)
To quantify and predict solubility, we turn to the Hansen Solubility Parameter (HSP) theory. This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] These three parameters can be treated as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.
The distance (Ra) between the HSP coordinates of a solute (this compound) and a solvent can be calculated using the following formula:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value signifies a higher affinity between the solute and solvent, and thus, a higher predicted solubility.
Data-Driven Solubility Prediction
The HSP values for this compound have been determined as follows:
-
This compound HSP (δD, δP, δH): (17.0, 4.5, 6.0) MPa⁰·⁵
Below is a comparative table of HSP values for common laboratory solvents and the calculated HSP distance (Ra) relative to this compound. A lower Ra value predicts better solubility.
| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) | HSP Distance (Ra) from this compound | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 5.5 | Excellent |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.6 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 8.5 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 18.7 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 10.0 | Moderate-Poor |
HSP values for solvents were obtained from established databases.[4][5]
Interpretation of Results:
The data clearly indicates that solvents with HSP values closest to this compound, such as Toluene and Ethyl Acetate , are predicted to be the most effective solvents. The large HSP distance for highly polar and hydrogen-bonding solvents like Methanol and Ethanol suggests a lower, though still significant, solubility. The non-polar solvent Hexane is predicted to be a relatively poor solvent due to the mismatch in polar and hydrogen bonding parameters. This predictive data provides a powerful, scientifically-grounded starting point for solvent screening.
Comparative Performance Analysis II: Stability
The stability of an ester like this compound is paramount, particularly in formulations or reaction media where conditions might promote degradation. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base, cleaving the ester into its constituent carboxylic acid (phenylacetic acid) and alcohol (amyl alcohol).[6]
The Influence of Solvent on Ester Hydrolysis
The rate of hydrolysis is profoundly influenced by the solvent system. Protic solvents, which possess O-H or N-H bonds, can participate in and stabilize the transition states of the hydrolysis reaction, often accelerating the process. Aprotic solvents, lacking these bonds, generally result in slower hydrolysis rates.
Illustrative Experimental Data: Hydrolysis of Phenyl Acetate
The following table presents the pseudo-first-order rate constants (k') for the hydrolysis of phenyl acetate in various aqueous-organic solvent mixtures. This data illustrates the significant impact of the organic co-solvent on the reaction rate.
| Solvent System (Aqueous mixture) | Rate Constant (k') x 10⁵ s⁻¹ | General Trend |
| Water | 1.1 | Baseline |
| 20% Acetonitrile | 0.8 | Rate Decrease |
| 20% Dioxane | 0.7 | Rate Decrease |
| 20% Ethanol | 0.6 | Rate Decrease |
Data adapted from studies on phenyl acetate hydrolysis to illustrate solvent effects.[6][7]
Interpretation of Causality:
The addition of organic co-solvents to water generally decreases the rate of hydrolysis. This is because the overall polarity of the medium is reduced, which can destabilize the charged transition state of the hydrolysis reaction. Furthermore, in the case of protic co-solvents like ethanol, specific solvation effects around the ester and the nucleophile (water or hydroxide) can alter their reactivity. For this compound, it can be inferred that it will exhibit the greatest stability in aprotic, non-polar solvents and will be most susceptible to hydrolysis in aqueous or highly protic environments, especially in the presence of acid or base catalysts.
Experimental Protocols
To ensure scientific integrity and provide a framework for your own investigations, the following are detailed, self-validating protocols for determining the key performance parameters discussed.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a standardized method for accurately determining the solubility of this compound in a given solvent.
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: To a 50 mL Erlenmeyer flask, add approximately 25 mL of the chosen solvent. Add this compound dropwise while stirring until a slight excess of undissolved ester persists.
-
Equilibration: Seal the flask to prevent solvent evaporation. Place the flask on a magnetic stirrer in a constant temperature water bath (e.g., 25°C ± 0.1°C). Stir the solution for 24 hours to ensure equilibrium is reached.
-
Sampling: Turn off the stirrer and allow the undissolved this compound to settle completely.
-
Aliquot Withdrawal: Using a calibrated volumetric pipette, carefully withdraw a precise aliquot (e.g., 10.00 mL) of the clear supernatant, ensuring no undissolved material is transferred.
-
Mass Determination: Transfer the aliquot to a clean, dry, and pre-weighed evaporation dish.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Drying: Place the evaporation dish in a desiccator containing a drying agent (e.g., anhydrous calcium sulfate) until it reaches a constant weight.
-
Final Weighing: Accurately weigh the evaporation dish containing the dried this compound residue.
-
Calculation:
-
Mass of residue = (Final weight of dish + residue) - (Initial weight of dish)
-
Solubility (g / 100 mL) = (Mass of residue / Volume of aliquot) * 100
-
Protocol for Monitoring Stability (Hydrolysis via Titration)
This protocol outlines a method to compare the rate of hydrolysis of this compound in different solvent systems by monitoring the formation of phenylacetic acid.
Caption: Workflow for Monitoring Hydrolysis by Titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of known concentration of this compound (e.g., 0.1 M) in the solvent system to be tested (e.g., 80:20 ethanol:water).
-
Reaction Initiation: Place the solution in a constant temperature bath. To initiate the hydrolysis, add a known concentration of an acid or base catalyst (e.g., to make the final solution 0.01 M in HCl). Start a timer immediately.
-
Time Zero Sample (t=0): Immediately withdraw a precise aliquot (e.g., 5.00 mL) and quench it in a flask containing ice-cold deionized water to stop the reaction.
-
Time-Course Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw additional aliquots and quench them in the same manner.
-
Titration: To each quenched sample, add 2-3 drops of phenolphthalein indicator.
-
Analysis: Titrate the sample with a standardized solution of sodium hydroxide (e.g., 0.05 M NaOH) until the faint pink endpoint is reached. Record the volume of titrant used.
-
Calculation: Use the volume of NaOH titrant to calculate the concentration of phenylacetic acid produced at each time point.
-
Data Analysis: Plot the concentration of phenylacetic acid versus time. The initial slope of this curve is proportional to the initial reaction rate. Comparing these rates across different solvent systems provides a quantitative measure of relative stability.
Conclusion and Recommendations
The selection of an appropriate solvent system is a critical, data-driven decision that has profound implications for the performance of this compound in research and development settings.
-
For Solubility: Performance is best predicted using the Hansen Solubility Parameter (HSP) model. Solvents with a low HSP distance (Ra) to this compound, such as toluene and ethyl acetate , are recommended for applications requiring high solubility.
-
For Stability: this compound exhibits the highest stability in aprotic and less polar solvents. Protic solvents, particularly in aqueous mixtures and in the presence of acid or base, will accelerate hydrolytic degradation. For long-term storage or reactions where stability is critical, anhydrous aprotic solvents are the preferred choice.
By employing the predictive models and robust experimental protocols detailed in this guide, researchers can move beyond trial-and-error, saving valuable time and resources while ensuring the optimal performance of this compound in their specific application.
References
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Professor Steven Abbott. [Link]
-
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
-
Hansen, C. M. (n.d.). The HSP Sphere in VR. Hansen Solubility Parameters. [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. [Link]
-
Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
-
ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate at 25° C. [Link]
-
Socratic.org. (n.d.). "Like dissolves like" is an old adage. What does it mean?. [Link]
-
Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. pangea.stanford.edu [pangea.stanford.edu]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validating the Purity of Synthesized Amyl Phenylacetate
For researchers and professionals in the pharmaceutical and fragrance industries, the synthesis of an ester like amyl phenylacetate is only the first step. The critical question that follows is, "How pure is my product?" The answer dictates its suitability for use, impacting everything from the olfactory profile of a fine fragrance to the safety and efficacy of a pharmaceutical intermediate. This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized this compound, grounded in field-proven insights and rigorous scientific principles.
The Imperative of Purity in this compound
This compound, prized for its characteristic honey, floral, and green aroma, is typically synthesized via Fischer-Speier esterification. This reaction involves heating phenylacetic acid and amyl alcohol with an acid catalyst, such as sulfuric acid.[1][2] While effective, this process is an equilibrium reaction, meaning the final product will inevitably be mixed with unreacted starting materials, the water byproduct, and potentially side-products.[3][4] Residual acid catalyst, unreacted phenylacetic acid (an irritant), or remaining amyl alcohol can drastically alter the fragrance profile and introduce safety concerns. Therefore, a multi-faceted validation strategy is not just best practice; it is a necessity.
A Comparative Analysis of Core Validation Techniques
No single analytical method tells the whole story of a compound's purity. A robust validation plan leverages the strengths of several complementary techniques. Here, we compare the most effective methods: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
Principle of Operation: GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds.[5] In this method, the liquid sample is vaporized and carried by an inert gas through a long, thin column. The column separates components based on their boiling points and affinity for the column's stationary phase.[6] As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for identification.[7]
Expertise & Experience: For a relatively volatile ester like this compound, GC-MS is unparalleled. It provides both qualitative identification of impurities and, when properly calibrated with an internal standard, precise quantitative data.[8] The choice of a non-polar GC column is critical; it ensures that the relatively non-polar this compound travels smoothly, resulting in sharp, well-defined peaks, and achieves excellent separation from more polar potential impurities like residual amyl alcohol.
Experimental Protocol: GC-MS for this compound Purity
-
Sample Preparation: Dilute a small, precise amount of the synthesized this compound in a high-purity solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-200 ppm. Add a known concentration of an internal standard (e.g., dodecane), a compound not expected to be in the sample, for quantification.
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injector: Set to 250°C. Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.
-
MS Detector: Set the transfer line to 280°C. Operate in electron ionization (EI) mode, scanning a mass range of 40-400 amu.
-
-
Data Acquisition & Analysis:
-
Run a solvent blank first to ensure no system contamination.
-
Run the prepared sample.
-
Identify the peak for this compound based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Identify any other peaks by their mass spectra. Common impurities to look for are amyl alcohol, phenylacetic acid, and isomers of this compound.[1]
-
Calculate the purity by comparing the peak area of this compound to the total area of all peaks (area percent method) or, more accurately, by using the ratio of the this compound peak area to the internal standard's peak area against a calibration curve.
-
Workflow for GC-MS Purity Analysis
Caption: Workflow diagram for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint
Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically protons, ¹H) within a molecule. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment of each proton. An NMR spectrum provides detailed information about the molecular structure, including the number of different types of protons, their connectivity, and their relative abundance.[10][11]
Expertise & Experience: NMR is an exceptionally powerful tool for confirming the identity of the synthesized product. The spectrum of pure this compound will show a distinct set of peaks with specific chemical shifts and integration values (the area under the peaks) that correspond directly to the number of protons in each part of the molecule.[12] Critically, NMR can also reveal impurities that might be missed by GC-MS, especially non-volatile residues or structural isomers. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added, allowing for a highly accurate purity determination based on the relative integration of signals.[13]
Experimental Protocol: ¹H NMR for this compound Purity
-
Sample Preparation: Dissolve 5-10 mg of the synthesized ester in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a precisely weighed amount of a quantitative internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set acquisition parameters to ensure full relaxation of all protons, which is crucial for accurate integration (e.g., a relaxation delay, D1, of 10 seconds).[10]
-
-
Data Acquisition & Analysis:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all peaks, including those from the product, the internal standard, and any impurities.
-
Confirm the structure of this compound by assigning peaks to the corresponding protons.
-
Calculate the purity by comparing the integral of a unique product peak to the integral of a peak from the internal standard of known concentration.
-
Workflow for NMR Purity Validation
Caption: Workflow diagram for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups (e.g., C=O, O-H, C-O) vibrate at characteristic frequencies and will absorb IR radiation at those specific frequencies. An FTIR spectrum is a plot of absorbance versus wavenumber, showing peaks that correspond to the functional groups present in the molecule.
Expertise & Experience: FTIR is not a primary tool for quantitative purity determination, but it is an invaluable, rapid, and non-destructive technique for monitoring the progress of the esterification reaction and confirming the final product.[14] The key is to monitor the disappearance of the broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) and the appearance of the strong ester C=O stretch (around 1740 cm⁻¹).[15][16] A clean final spectrum showing a strong ester peak and the absence of a broad O-H peak is a strong indicator of a successful reaction.
Experimental Protocol: FTIR for Reaction Monitoring
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an ATR (Attenuated Total Reflectance) FTIR spectrometer. Alternatively, a salt plate (NaCl or KBr) can be used.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal first. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition & Analysis:
-
Collect the sample spectrum (typically an average of 16 or 32 scans).
-
Analyze the spectrum for key peaks:
-
Ester C=O stretch: A strong, sharp peak around 1730-1750 cm⁻¹.[15]
-
Absence of Carboxylic Acid O-H: The lack of a very broad peak from ~2500-3300 cm⁻¹ indicates consumption of the phenylacetic acid.
-
Absence of Alcohol O-H: The lack of a broad peak from ~3200-3600 cm⁻¹ indicates removal of the amyl alcohol.
-
C-O stretch: A peak in the 1100-1300 cm⁻¹ region.
-
-
Workflow for FTIR Functional Group Analysis
Caption: Workflow diagram for FTIR analysis of this compound.
Data Summary and Technique Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) | Fourier-Transform Infrared (FTIR) |
| Information Provided | Separation, Identification, Quantification | Structural Elucidation, Identification, Quantification | Functional Group Identification |
| Purity Assessment | Excellent (Quantitative with standard) | Excellent (Quantitative with standard) | Qualitative / Semi-Quantitative |
| Sensitivity | High (ppm to ppb) | Moderate (low % levels) | Low (major components only) |
| Key Strengths | Superb separation of volatile impurities; definitive identification via mass spectral library. | Unambiguous structure confirmation; accurate quantification (qNMR). | Fast, simple, non-destructive; excellent for reaction monitoring. |
| Limitations | Not suitable for non-volatile impurities; co-elution can be an issue. | Lower sensitivity than GC; complex mixtures can be hard to interpret. | Cannot distinguish between isomers; poor for quantification. |
| Typical Use Case | Final purity assay and impurity profiling. | Structure verification and definitive purity assessment. | Quick check for reaction completion and product formation. |
Final Recommendation: An Integrated Approach
For a comprehensive and self-validating workflow that ensures the highest degree of confidence in your synthesized this compound, an integrated approach is recommended:
-
In-Process Monitoring (FTIR): Use FTIR to rapidly monitor the esterification reaction. The disappearance of the broad O-H band of the starting materials provides a real-time indicator of reaction completion, saving valuable time and resources.
-
Structural Confirmation (¹H NMR): Once the reaction is complete and the product is isolated, use ¹H NMR to unequivocally confirm that the desired molecular structure of this compound has been formed.
-
Definitive Purity and Impurity Profiling (GC-MS): Employ high-resolution GC-MS as the final, definitive test. This will separate and identify any residual starting materials, solvents, or side-products, providing a precise quantitative value for the purity of the final product.
By combining the strengths of these three powerful analytical techniques, researchers and drug development professionals can move forward with absolute certainty in the quality and purity of their synthesized materials, adhering to the rigorous standards demanded by their fields.[17][18]
References
- 1. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. testinglab.com [testinglab.com]
- 6. echemi.com [echemi.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. pubs.sciepub.com [pubs.sciepub.com]
- 11. scispace.com [scispace.com]
- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 13. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment | Semantic Scholar [semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. quora.com [quora.com]
- 16. Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy [mdpi.com]
- 17. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 18. ijrrjournal.com [ijrrjournal.com]
For researchers and professionals in drug development and chemical sciences, a precise understanding of molecular structure is paramount. Spectroscopic techniques form the bedrock of this understanding, providing a detailed fingerprint of a compound's atomic and electronic environment. This guide offers an in-depth spectroscopic comparison of amyl phenylacetate and its related homologous esters: methyl, ethyl, propyl, and butyl phenylacetate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant influence of the ester alkyl chain length on their spectral characteristics. This comparative approach not only aids in the structural verification of these specific compounds but also serves as a practical illustration of fundamental spectroscopic principles.
Introduction to Phenylacetate Esters
Phenylacetate esters are a class of organic compounds characterized by a phenylacetyl group attached to an alcohol moiety via an ester linkage. They are commonly found in natural products, contributing to the aromas of fruits and honey, and are widely used as fragrance and flavoring agents. This compound, with its characteristic sweet, floral, and honey-like scent, is a prominent member of this family. Understanding the spectroscopic nuances of these esters is crucial for quality control in the flavor and fragrance industry, as well as for their identification in complex natural extracts and their synthesis in research settings.
This guide will systematically compare the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of a homologous series of phenylacetate esters, providing both the experimental data and the rationale behind the observed spectral trends.
Comparative Spectroscopic Analysis
The core of our investigation lies in the direct comparison of the spectroscopic data for this compound and its lower homologues. The following tables summarize the key spectral features obtained through standardized experimental protocols.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of phenylacetate esters, the key diagnostic signals are those of the benzylic protons (C₆H₅CH₂ -), the protons on the carbon adjacent to the ester oxygen (-O-CH ₂-), and the terminal methyl group of the alkyl chain.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for Phenylacetate Esters in CDCl₃
| Compound | Benzylic (s, 2H) | -O-CH₂- (t, 2H) | Alkyl Chain Protons (m) | Terminal -CH₃ (t, 3H) | Aromatic (m, 5H) |
| Methyl Phenylacetate | ~3.65 | 3.69 (s, 3H) | - | - | ~7.30 |
| Ethyl Phenylacetate | ~3.62 | ~4.14 (q, 2H) | - | ~1.25 (t, 3H) | ~7.30 |
| Propyl Phenylacetate | ~3.62 | ~4.04 (t, 2H) | ~1.67 (sextet, 2H) | ~0.93 (t, 3H) | ~7.30 |
| Butyl Phenylacetate | ~3.62 | ~4.08 (t, 2H) | ~1.62 (m, 2H), ~1.38 (m, 2H) | ~0.92 (t, 3H) | ~7.30 |
| Amyl (Pentyl) Phenylacetate | ~3.62 | ~4.07 (t, 2H) | ~1.62 (m, 2H), ~1.32 (m, 4H) | ~0.89 (t, 3H) | ~7.30 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Multiplicity is indicated as s (singlet), t (triplet), q (quartet), and m (multiplet).
Interpretation: The benzylic protons consistently appear as a singlet around 3.62-3.65 ppm, being deshielded by the adjacent phenyl ring and carbonyl group. The protons on the carbon attached to the ester oxygen (-O-CH₂-) show a downfield shift due to the electronegativity of the oxygen atom. As the alkyl chain length increases, the chemical shifts of the terminal methyl group and the adjacent methylene groups move slightly upfield, reflecting a minor decrease in the inductive effect of the ester functionality over a longer chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within a molecule. Key signals for phenylacetate esters include the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the alkyl chain.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for Phenylacetate Esters in CDCl₃
| Compound | C=O | Aromatic C | Benzylic CH₂ | -O-CH₂- | Alkyl Chain CH₂ | Terminal -CH₃ |
| Methyl Phenylacetate [1][2] | ~171.9 | ~127.1, 128.6, 129.3, 134.1 | ~41.1 | 51.9 (-OCH₃) | - | - |
| Ethyl Phenylacetate [3][4] | ~171.5 | ~127.0, 128.5, 129.3, 134.3 | ~41.4 | ~60.8 | - | ~14.2 |
| Propyl Phenylacetate [5] | ~171.6 | ~127.0, 128.5, 129.2, 134.3 | ~41.4 | ~66.4 | ~22.0 | ~10.5 |
| Butyl Phenylacetate [6] | ~171.6 | ~127.0, 128.5, 129.2, 134.3 | ~41.4 | ~64.7 | ~30.6, ~19.2 | ~13.7 |
| Amyl (Pentyl) Phenylacetate | ~171.6 | ~127.0, 128.5, 129.2, 134.3 | ~41.4 | ~65.0 | ~28.3, ~28.2, ~22.3 | ~14.0 |
Note: Chemical shifts are approximate and can vary slightly.
Interpretation: The carbonyl carbon signal is consistently found in the downfield region (~171-172 ppm) as expected. The aromatic carbons give a cluster of signals between 127 and 135 ppm. The benzylic carbon is observed around 41 ppm. The most significant variation is seen in the alkyl chain carbons. The carbon directly attached to the ester oxygen (-O-CH₂-) appears between 60-67 ppm, and its chemical shift, along with those of the other alkyl carbons, shows subtle changes with increasing chain length.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For esters, the most prominent absorption bands are the C=O (carbonyl) stretch and the C-O (ester) stretches.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Phenylacetate Esters
| Compound | C=O Stretch | C-O Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Methyl Phenylacetate | ~1740 | ~1250, ~1160 | ~3030 | ~2950 |
| Ethyl Phenylacetate | ~1738 | ~1250, ~1160 | ~3030 | ~2980 |
| Propyl Phenylacetate | ~1738 | ~1250, ~1160 | ~3030 | ~2960 |
| Butyl Phenylacetate | ~1738 | ~1250, ~1160 | ~3030 | ~2960 |
| Amyl (Pentyl) Phenylacetate [7][8] | ~1738 | ~1250, ~1150 | ~3030 | ~2950 |
Interpretation: All the phenylacetate esters exhibit a strong, characteristic carbonyl (C=O) stretching absorption band around 1740 cm⁻¹. This is a highly reliable indicator of the ester functional group. They also show two distinct C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). The positions of these key functional group absorptions remain relatively constant across the homologous series, as they are primarily influenced by the immediate electronic environment of the ester group, which is consistent for all the compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For phenylacetate esters, a common fragmentation pathway involves the formation of the tropylium ion (m/z 91), which is a characteristic feature of compounds containing a benzyl group.
Table 4: Major Mass Spectral Fragments (m/z) and their Relative Intensities for Phenylacetate Esters
| Compound | Molecular Ion (M⁺) | [C₇H₇]⁺ (Tropylium) | [C₆H₅CH₂CO]⁺ | Other Significant Fragments |
| Methyl Phenylacetate [1] | 150 | 91 (100%) | 119 | 65, 59 |
| Ethyl Phenylacetate [4] | 164 | 91 (100%) | 119 | 65, 29 |
| Propyl Phenylacetate [5] | 178 | 91 (100%) | 119 | 43, 65 |
| Butyl Phenylacetate [6] | 192 | 91 (100%) | 119 | 57, 41 |
| Amyl (Pentyl) Phenylacetate [7][9] | 206 | 91 (100%) | 119 | 43, 70 |
Interpretation: The base peak for all the phenylacetate esters is the tropylium ion at m/z 91, formed by the rearrangement and cleavage of the benzyl group. The molecular ion peak is observable for all the esters, and its m/z value increases by 14 mass units for each additional methylene group in the alkyl chain. Another common fragment is the acylium ion [C₆H₅CH₂CO]⁺ at m/z 119. The fragmentation patterns also show characteristic peaks corresponding to the loss of the alkoxy group and fragments from the alkyl chain.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols were followed.
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of liquid ester samples.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[10] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: The spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Perform a standard single-pulse experiment.
-
Set the spectral width to cover a range from -1 to 11 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled experiment to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0 ppm.
Attenuated Total Reflectance (ATR) - IR Spectroscopy
Objective: To obtain the infrared spectrum of a liquid ester sample.
Methodology:
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR accessory.[11]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid ester directly onto the ATR crystal surface.[12][13]
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.[14] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of the ester sample and obtain their mass spectra.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the ester (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[15][16]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating these compounds.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min to ensure good separation.
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Use standard electron ionization at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-350.
-
-
Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
Visualization of Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for NMR and GC-MS analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its homologous esters. The analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data reveals predictable and systematic trends related to the increasing length of the alkyl chain. While the core spectral features of the phenylacetyl group remain largely consistent, subtle shifts in the NMR spectra and distinct molecular ions in the mass spectra allow for the clear differentiation of each homologue. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality, reproducible data for these and similar compounds. This guide serves as a valuable resource for researchers and professionals who rely on spectroscopic methods for the structural elucidation and quality control of aromatic esters.
References
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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National Center for Biotechnology Information. (n.d.). Propyl phenylacetate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Pentyl phenylacetate. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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National Center for Biotechnology Information. (n.d.). Butyl phenylacetate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). [Link]
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University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]
-
National Institute of Standards and Technology. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. [Link]
-
Chegg. (2020, October 27). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
National Institute of Standards and Technology. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
Jørgensen, C. G., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12479. [Link]
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Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]
-
Chegg. (2021, March 31). Solved The IR, 1H NMR, and 13C NMR spectra, and structure of. [Link]
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JoVE. (2020, October 28). Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool. [Link]
-
Taylor & Francis Online. (n.d.). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. [Link]
-
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-
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-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylacetic acid propyl ester. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Efficacy of Amyl Phenylacetate as an Insect Attractant Versus Other Esters
Introduction
In the intricate world of chemical ecology, understanding the nuances of insect olfaction is paramount for developing effective pest management and monitoring strategies. Among the vast arsenal of semiochemicals, esters play a pivotal role in mediating insect behavior, particularly in host-plant location and nectar foraging. This guide provides a comprehensive technical comparison of the efficacy of amyl phenylacetate as an insect attractant relative to other structurally similar and dissimilar esters. We will delve into the underlying principles of insect attraction to these volatile compounds, present available experimental data, and provide detailed protocols for researchers to conduct their own comparative assays. Our focus is on providing actionable insights and robust methodologies for professionals in entomology, agricultural science, and drug development.
Esters are a class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. Their volatility and diverse odor profiles make them common components of floral scents and fruit aromas, acting as crucial cues for a wide range of insects. This compound, with its floral, rosy, and honey-like scent, is a compound of interest for its potential as a broad-spectrum or specialist attractant.[1] This guide will situate its performance within the broader context of other behaviorally active esters.
The Chemical Language of Attraction: A Primer on Esters
The efficacy of an ester as an insect attractant is determined by a complex interplay of its physicochemical properties and the specific olfactory receptors of the target insect species. Key structural features that influence an ester's activity include:
-
Chain Length: The length of both the alcohol and carboxylic acid moieties of the ester influences its volatility and binding affinity to olfactory receptors.
-
Branching: The presence and position of alkyl branches on the carbon chains can significantly alter the molecule's shape and, consequently, its interaction with receptor proteins.
-
Functional Groups: The presence of other functional groups, such as double bonds or aromatic rings, can dramatically change the odor profile and biological activity.
This compound belongs to the family of phenylacetate esters, which are characterized by the presence of a benzene ring. This aromatic feature often imparts a distinct floral or honey-like scent. In contrast, aliphatic esters, such as amyl acetate, lack this aromatic ring and typically have more fruity aromas.
Signaling Pathway of Insect Olfaction
The perception of esters and other volatile organic compounds (VOCs) by insects is a sophisticated process that begins at the antennae. This process can be generalized into the following key steps:
-
Odorant Binding: Volatile ester molecules enter the pores of the insect's antennal sensilla and bind to Odorant Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex is transported to the dendritic membrane of Olfactory Receptor Neurons (ORNs), where the odorant is released to bind with and activate specific Olfactory Receptors (ORs).
-
Signal Transduction: Activation of the OR triggers a cascade of intracellular events, leading to the depolarization of the ORN.
-
Neural Processing: The electrical signal is transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as oriented flight towards the odor source.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Amyl Phenylacetate
Amyl phenylacetate, a common fragrance and flavoring agent, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide, designed for researchers and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in authoritative safety standards.
Understanding the Compound: Properties and Hazards
This compound is an ester with a characteristic floral and fruity aroma. While widely used, it is crucial to recognize its potential hazards to mitigate risks during handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈O₂ | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Floral, fruity, reminiscent of jasmine and cocoa | |
| Boiling Point | 269 °C | |
| Flash Point | 122 °C (252 °F) - closed cup | |
| Hazards | Combustible liquid. May cause skin and eye irritation. |
Understanding these properties is the first step in establishing a safe disposal workflow. The high flash point indicates that while it is a combustible liquid, it does not ignite as readily as more volatile solvents. However, the potential for skin and eye irritation necessitates the use of appropriate personal protective equipment (PPE) at all times.
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The U.S. Environmental Protection Agency (EPA) classifies chemical waste to ensure it is managed in a way that protects human health and the environment. The following protocol aligns with these principles.
1. Waste Identification and Segregation:
-
Initial Assessment: The first crucial step is to determine if the this compound waste is contaminated with other substances.
-
Segregation: Uncontaminated this compound should be collected separately from other chemical waste streams. If it is mixed with other solvents or reagents, the entire mixture must be treated according to the hazards of its most hazardous component. This is a fundamental principle of laboratory waste management that prevents unforeseen chemical reactions and ensures proper disposal pathways.
2. Personal Protective Equipment (PPE):
-
Minimum Requirements: Before handling this compound waste, ensure you are wearing the following PPE:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
-
Enhanced Precautions: If there is a risk of splashing, a face shield should also be worn. All handling of open containers should be performed within a certified chemical fume hood to minimize inhalation exposure.
3. Containerization and Labeling:
-
Appropriate Containers: Collect this compound waste in a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure, leak-proof cap. Never use containers that previously held incompatible chemicals.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of any other components in the mixture. The accumulation start date must also be clearly visible. Accurate labeling is a legal requirement and is critical for the safety of waste handlers.
4. Storage and Accumulation:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials. Secondary containment, such as a chemical-resistant tray, is highly recommended to contain any potential leaks or spills.
5. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
-
Regulatory Compliance: It is illegal to dispose of this compound by pouring it down the drain or discarding it with regular trash. Such actions can lead to environmental contamination and significant legal penalties.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this comprehensive guide for the disposal of this compound, researchers and scientific professionals can ensure they are operating in a safe, compliant, and ethical manner. The principles outlined here—proper identification, segregation, containment, and disposal through certified channels—provide a robust framework for managing this and other chemical wastes in a laboratory setting.
References
-
Environmental Protection Agency. (2023). Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
A Researcher's Comprehensive Guide to the Safe Handling of Amyl Phenylacetate
Amyl phenylacetate, a key ingredient in many flavors and fragrances, is a common reagent in the modern laboratory.[1][2][3] Its safe and effective use is paramount to both scientific discovery and the well-being of laboratory personnel. This guide provides a detailed protocol for the handling of this compound, grounded in established safety standards and procedural logic. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, from initial preparation to final disposal.
Understanding the Hazard Profile of this compound
This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity aroma.[1] While it is generally considered stable under normal laboratory conditions, it is not without its hazards.[4] The primary risks associated with this compound are skin and eye irritation.[2][3][5][6] Inhalation of its vapors may also cause respiratory tract irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Table 1: Hazard Summary for this compound
| Hazard Type | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact.[2][5][7] | Dermal |
| Eye Irritation | May cause eye irritation upon contact.[2][3] | Ocular |
| Respiratory Irritation | Inhalation of vapors may lead to respiratory tract irritation.[2][3] | Inhalation |
| Ingestion | May be harmful if swallowed.[2][3] | Oral |
Personal Protective Equipment (PPE): Your Essential Barrier
A risk assessment should always be conducted to determine the specific PPE required for any given procedure involving this compound.[8][9] However, the following provides a robust baseline for ensuring personal safety.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the potential for eye irritation, appropriate eye and face protection is mandatory.
-
Safety Glasses: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards should be worn.[10]
-
Splash Goggles: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated this compound, chemical splash goggles are required.[10]
-
Face Shields: When there is a significant splash hazard, a face shield should be worn in conjunction with safety glasses or goggles to provide an additional layer of protection for the entire face.[11]
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is critical to prevent skin contact and potential irritation. The selection should be based on the principles of permeation and degradation.[12][13]
-
Recommended Glove Materials: For handling this compound and other esters, nitrile or neoprene gloves are generally recommended.[7] Butyl gloves offer excellent protection against a wide range of chemicals, including esters.[7]
-
Glove Thickness: A thicker glove generally provides greater chemical resistance, but may reduce dexterity.[7] A balance must be struck based on the specific task.
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance guide to determine the breakthrough time for the specific chemical and glove material you are using.[13]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if they are compromised or after prolonged use.[11]
Table 2: Glove Selection Guide for this compound
| Glove Material | Breakthrough Time (Estimated) | Degradation | Recommendation |
| Nitrile Rubber | Good | Good | Suitable for general handling and splash protection. |
| Neoprene | Very Good | Good | A robust choice for extended handling.[7] |
| Butyl Rubber | Excellent | Excellent | Recommended for prolonged or immersive contact.[7] |
| Natural Rubber (Latex) | Fair | Fair | Not recommended due to potential for allergic reactions and lower chemical resistance.[7] |
Note: Breakthrough times are estimates and can vary based on manufacturer, glove thickness, and specific laboratory conditions. Always consult the manufacturer's data.
Body Protection: Minimizing Skin Exposure
A standard laboratory coat is the minimum requirement for body protection. For tasks with a higher risk of splashes or spills, consider the use of a chemically resistant apron or coveralls. Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.[10]
Respiratory Protection: A Precautionary Measure
In most laboratory settings with adequate ventilation, such as a chemical fume hood, respiratory protection for handling this compound at room temperature is not typically required. However, a risk assessment may indicate the need for a respirator under certain conditions, such as:
-
Heating the chemical, which increases its vapor pressure.
-
Generating aerosols.
-
Working in an area with poor ventilation.
If a respirator is deemed necessary, an air-purifying respirator with organic vapor (OV) cartridges is appropriate.[2][14][15] All respirator use must comply with a comprehensive respiratory protection program that includes fit testing and training, as outlined by OSHA standard 29 CFR 1910.134.[16]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing risk and ensuring reproducible results.
Preparation and Pre-Handling Checklist
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning any new procedure.[16]
-
Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly.
-
Assemble PPE: Don the appropriate PPE as outlined in the previous section.
-
Prepare the Work Area: Designate a specific area for handling this compound. Ensure it is clean and free of clutter.
-
Gather Materials: Have all necessary equipment and reagents readily accessible to avoid reaching over open containers.
Caption: Disposal Workflow for this compound Waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Chemical Bull Pvt. Ltd. Amyl Phenyl Acetate | 5137-52-0.
-
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart.
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
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Breeze Intermediates Pvt. Ltd. MATERIAL SAFETY DATA SHEET N-Amyl Phenyl Acetate.
-
Ataman Kimya. ISOthis compound.
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Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
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Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators.
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Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
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U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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Cornell University Environment, Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
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AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
-
Elan Chemical. Safety Data Sheet - AMYL PHENYL ACETATE (ISO).
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Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories.
-
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-
Columbia University Research. VWR North Safety Hand Protection Chemical Resistance Guide.
-
Northwestern University. Cartridge Selection.
-
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-
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-
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-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
-
It's Dr. Dan. How to Make Esters through Esterification | Examples Explained! YouTube.
-
The Good Scents Company. isoamyl phenyl acetate isopentyl phenylacetate.
-
Flinn Scientific. Ester Synthesis Lab (Student Handout).
-
University of Alberta. Glove Selection Guide - Safety & Risk Services.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
